molecular formula C14H26O2 B1677465 (Z)-8-Dodecenyl acetate CAS No. 28079-04-1

(Z)-8-Dodecenyl acetate

Cat. No.: B1677465
CAS No.: 28079-04-1
M. Wt: 226.35 g/mol
InChI Key: SUCYDSJQVVGOIW-WAYWQWQTSA-N
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Description

(Z)-8-Dodecen-1-ol acetate (CAS 28079-04-1) is a high-purity, volatile substance used primarily as a sex attractant and lure in integrated pest management (IPM) programs for controlling Lepidopteran pests . It is a key semiochemical that functions as a mating disruptor for several agriculturally significant insects, including the Oriental fruit moth ( Grapholita molesta ), the Plum fruit moth ( Cydia funebrana ), and the Koa seed worm . This compound is often formulated into slow-release dispensers or sprays for application in top fruit, stone fruit, and tree nut orchards . Its mechanism of action involves mimicking the natural female sex pheromone to disrupt the mating behavior of male moths, thereby preventing successful reproduction and reducing crop damage . The compound has a molecular formula of C₁₄H₂₆O₂ and a molecular weight of 226.36 g/mol . It is approved for use in the European Union (Approval expires 30/08/2037) and is not a candidate for substitution . This product is For Research Use Only. It is strictly not for human or veterinary use, or for incorporation into products for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(Z)-dodec-8-enyl] acetate
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InChI

InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h5-6H,3-4,7-13H2,1-2H3/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCYDSJQVVGOIW-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C\CCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H26O2
Source PubChem
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Related CAS

37338-40-2 (Parent)
Record name Denacyl
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DSSTOX Substance ID

DTXSID9035543
Record name (Z)-8-Dodecen-1-ol acetate
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Molecular Weight

226.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

28079-04-1, 107874-02-2
Record name (Z)-8-Dodecenyl acetate
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Record name 8-Dodecen-1-ol, 1-acetate, (8Z)-
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Record name (Z)-8-Dodecen-1-ol acetate
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Record name (Z)-dodec-8-enyl acetate
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Record name 8-DODECEN-1-OL, 1-ACETATE, (8Z)-
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Foundational & Exploratory

Unveiling the Scent: A Technical Guide to (Z)-8-Dodecenyl Acetate in Insects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural occurrence, biosynthesis, and analytical methodologies of (Z)-8-dodecenyl acetate, a significant semiochemical in the insect world. As a primary component of the sex pheromone of numerous lepidopteran species, this compound plays a crucial role in chemical communication and reproductive behavior, making it a key target for the development of sustainable pest management strategies and a subject of interest in chemical ecology and drug development.

Natural Sources of this compound

This compound is a well-documented component of the female-produced sex pheromone in a variety of insect species, primarily within the order Lepidoptera. The precise blend and concentration of this and other compounds are often species-specific, ensuring reproductive isolation. Below is a summary of key insect species known to produce this compound, with quantitative data on their respective pheromone compositions.

Insect SpeciesFamilyCommon NameThis compound ProfileOther Key Pheromone Components
Grapholita molesta[1][2]TortricidaeOriental Fruit MothMajor component. Release rates can average 8.48 ± 7.26 ng/hr.(E)-8-Dodecenyl acetate (approx. 4.2-7% of (Z)-isomer), (Z)-8-Dodecenol, Dodecanol.[1][2]
Cryptophlebia leucotreta[3][4]TortricidaeFalse Codling MothA crucial component of the pheromone blend.(E)-8-Dodecenyl acetate. The ratio of (Z) to (E) isomers is critical for attraction.[3][4]
Argyrotaenia velutinana[5][6][7]TortricidaeRedbanded LeafrollerIdentified as a component of the sex pheromone.(Z)-11-Tetradecenyl acetate, (E)-11-Tetradecenyl acetate, Dodecyl acetate.
Cydia funebranaTortricidaePlum Fruit MothA known component of its sex pheromone.Data on other components is extensive and varies with geographic populations.
Cryptophlebia ombrodeltaTortricidaeMacadamia Nut BorerComponent of the mating pheromone.Further research is needed for a complete profile of other components.
Cryptophlebia illepidaTortricidaeKoa SeedwormComponent of the mating pheromone.Further research is needed for a complete profile of other components.

Biosynthesis of this compound

The biosynthesis of this compound, like most lepidopteran sex pheromones, originates from fatty acid metabolism.[8][9] The pathway involves a series of enzymatic modifications to a common fatty acid precursor, typically palmitic acid (C16) or stearic acid (C18). The key steps are desaturation, chain-shortening (β-oxidation), reduction, and acetylation.

A proposed biosynthetic pathway for this compound is as follows:

  • De Novo Fatty Acid Synthesis: The process begins with the synthesis of saturated fatty acids, such as palmitoyl-CoA (16:CoA), from acetyl-CoA and malonyl-CoA via the fatty acid synthase (FAS) complex.[8]

  • Desaturation: A key step in generating the double bond at the 8th position. In the case of Grapholita molesta, an uncommon Δ8-desaturase is believed to act on a 12-carbon saturated fatty acyl precursor to create the (Z)-8 double bond.[1][5][10] In other species, the pathway may involve different desaturases and chain-shortening steps to achieve the correct double bond position.

  • Reduction: The resulting (Z)-8-dodecenoyl-CoA is then reduced to the corresponding alcohol, (Z)-8-dodecenol, by a fatty acyl reductase (FAR).[8][11]

  • Acetylation: The final step is the esterification of the alcohol with an acetyl group from acetyl-CoA, catalyzed by an acetyltransferase, to form this compound.[8][12]

Biosynthesis_of_Z8_Dodecenyl_Acetate cluster_FAS Fatty Acid Synthesis cluster_Modification Pheromone Biosynthesis Acetyl-CoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) Acetyl-CoA->FAS Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS Palmitoyl-CoA (16:CoA) Palmitoyl-CoA (16:CoA) FAS->Palmitoyl-CoA (16:CoA) Dodecanoyl-CoA (12:CoA) Dodecanoyl-CoA (12:CoA) Palmitoyl-CoA (16:CoA)->Dodecanoyl-CoA (12:CoA) Chain Shortening (β-oxidation) Desaturase Δ8-Desaturase Dodecanoyl-CoA (12:CoA)->Desaturase Z8-Dodecenoyl-CoA Z8-Dodecenoyl-CoA Desaturase->Z8-Dodecenoyl-CoA Reducer Fatty Acyl Reductase (FAR) Z8-Dodecenoyl-CoA->Reducer Z8-Dodecenol Z8-Dodecenol Reducer->Z8-Dodecenol Acetyltransferase Acetyltransferase Z8-Dodecenol->Acetyltransferase Z8-Dodecenyl_acetate This compound Acetyltransferase->Z8-Dodecenyl_acetate

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

The identification and quantification of this compound from insect sources rely on a series of meticulous experimental procedures. The following protocols provide a general framework for these analyses.

Pheromone Gland Extraction

This protocol outlines the solvent extraction of pheromones from the glands of female insects.

Materials:

  • Virgin female insects (at peak calling/pheromone production age)

  • Dissecting scissors and fine-tipped forceps

  • Glass vials (1.5 mL) with PTFE-lined caps

  • Hexane (or other suitable non-polar solvent), high purity

  • Glass rod

  • -20°C freezer for storage

Procedure:

  • Excise the pheromone gland, typically located in the terminal abdominal segments, from a virgin female moth.[3][13]

  • Immediately place the excised gland into a clean glass vial.

  • Add a small, precise volume of hexane (e.g., 50-100 µL) to the vial.[6]

  • Gently crush the gland against the side of the vial with a clean glass rod to facilitate thorough extraction.[3]

  • Cap the vial tightly and allow it to stand for at least 30 minutes at room temperature to ensure complete dissolution of the pheromones into the solvent.[6]

  • The resulting solution is the crude pheromone extract. Store at -20°C or below in the sealed vial to prevent evaporation and degradation until analysis.[6]

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for separating, identifying, and quantifying volatile compounds like this compound in an extract.[6][14]

Materials and Equipment:

  • Pheromone extract

  • Internal standard (IS) solution (e.g., a known concentration of a deuterated analog or a compound with similar properties but a different retention time)

  • Synthetic standards of this compound and other potential pheromone components

  • GC-MS system with a suitable capillary column (e.g., DB-5ms, HP-5ms)[6]

  • High-purity helium carrier gas

Procedure:

  • Sample Preparation: To a known volume of the pheromone extract, add a precise volume of the internal standard solution. For example, add 10 µL of a 10 ng/µL IS solution to 90 µL of the extract.[6]

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of the synthetic pheromone components and the internal standard. Analyze these standards by GC-MS. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte to generate a calibration curve.[6]

  • GC-MS Analysis:

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

    • Oven Program: An example program is an initial temperature of 60°C for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes. This program should be optimized for the specific compounds of interest.[6]

    • MS Source: 230°C.

    • MS Quadrupole: 150°C.

    • Scan Range: m/z 40-450.[6]

  • Data Analysis:

    • Inject 1 µL of the pheromone extract (containing the internal standard) into the GC-MS.

    • Identify the pheromone components in the chromatogram by comparing their retention times and mass spectra to those of the synthetic standards.

    • Integrate the peak areas for each identified pheromone component and the internal standard.

    • Calculate the peak area ratio for each pheromone component relative to the internal standard.

    • Determine the concentration of each pheromone component in the extract by using the calibration curve.

Electroantennography (EAG) Bioassay

EAG is a technique used to measure the electrical response of an insect's antenna to olfactory stimuli, providing a bioassay for the activity of potential pheromone components.[15][16]

Materials and Equipment:

  • Live, intact insect (typically male for sex pheromones)

  • Dissecting microscope

  • Micromanipulators

  • Glass capillary electrodes

  • Electrolyte solution (e.g., saline)

  • EAG amplifier and data acquisition system

  • Charcoal-filtered, humidified air delivery system

  • Solutions of test compounds (e.g., pheromone extract, synthetic standards) in a solvent

Procedure:

  • Antenna Preparation: An antenna is either excised from the insect or the insect is immobilized, and electrodes are placed in contact with the base and the tip of the antenna.[15][17]

  • Electrode Placement: One glass capillary electrode (the reference electrode) is inserted into the base of the antenna or the head of the insect. The second electrode (the recording electrode) is placed over the distal end of the antenna.[15]

  • Stimulus Delivery: A continuous stream of charcoal-filtered, humidified air is passed over the antenna. A puff of air containing a known concentration of the test compound is then introduced into the airstream.

  • Signal Recording: The electrical potential difference between the two electrodes is amplified and recorded. A negative deflection in the baseline potential upon stimulation indicates a response from the olfactory receptor neurons.[16]

  • Data Analysis: The amplitude of the EAG response is measured and compared to the responses elicited by control (solvent only) and known active compounds.

Experimental_Workflow Start Start: Virgin Female Insect Extraction Pheromone Gland Extraction (Hexane) Start->Extraction Crude_Extract Crude Pheromone Extract Extraction->Crude_Extract GC_MS GC-MS Analysis Crude_Extract->GC_MS EAG Electroantennography (EAG) Bioassay Crude_Extract->EAG Identification Compound Identification (Retention Time, Mass Spectra) GC_MS->Identification Quantification Quantification (Internal Standard, Calibration Curve) GC_MS->Quantification Bioactivity Confirmation of Biological Activity EAG->Bioactivity End End: Pheromone Profile Identification->End Quantification->End Bioactivity->End

References

The Biosynthetic Pathway of (Z)-8-Dodecenyl Acetate in the Oriental Fruit Moth, Grapholita molesta: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The Oriental fruit moth, Grapholita molesta, is a significant agricultural pest, and the disruption of its chemical communication offers a promising avenue for environmentally benign control strategies. The primary component of its female sex pheromone is (Z)-8-dodecenyl acetate (Z8-12:OAc). This technical guide provides a comprehensive overview of the biosynthetic pathway of Z8-12:OAc, detailing the key enzymes, their genetic underpinnings, and the experimental methodologies used to elucidate this pathway. This document is intended for researchers, scientists, and professionals in drug development and pest management, offering in-depth technical details, quantitative data, and established experimental protocols.

Introduction

Grapholita molesta utilizes a blend of sex pheromones for mate attraction, with this compound (Z8-12:OAc) as the major component.[1] The minor components include (E)-8-dodecenyl acetate (E8-12:OAc), (Z)-8-dodecenol (Z8-12:OH), and dodecanol (12:OH).[1][2] Understanding the biosynthesis of these compounds is crucial for developing sustainable pest control methods, such as mating disruption and the biotechnological production of pheromones. This guide focuses on the core biosynthetic pathway leading to the production of the principal pheromone component, Z8-12:OAc.

The Biosynthetic Pathway of this compound

The biosynthesis of Z8-12:OAc in G. molesta originates from common fatty acid metabolism and involves a series of enzymatic modifications, including desaturation, reduction, and acetylation. A key and unusual step in this pathway is the introduction of a double bond at the Δ8 position of a C12 fatty acyl precursor.

Key Enzymes and Genes

The central enzyme in the biosynthesis of Z8-12:OAc is a Δ8-desaturase . Through transcriptome analysis of the female pheromone gland, a candidate desaturase gene, designated Gmol_CPRQ , has been identified as being highly expressed.[3][4]

Subsequent functional studies, including in vivo labeling and CRISPR/Cas9-mediated gene knockout, have confirmed the critical role of Gmol_CPRQ in the production of the Δ8 unsaturated pheromone components.[3][5] However, heterologous expression of Gmol_CPRQ in yeast (Saccharomyces cerevisiae) and insect (Sf9) cell lines has unexpectedly shown Δ9-desaturase activity, suggesting that an unknown cofactor or a specific cellular environment in the native pheromone gland is necessary for its characteristic Δ8-desaturase activity.[3][5][6]

While the desaturation step is well-investigated, the specific fatty acyl reductase (FAR) responsible for the reduction of the acyl precursor to the corresponding alcohol, and the acetyltransferase (OAT) that catalyzes the final acetylation step, have not yet been definitively identified and characterized in Grapholita molesta. However, these enzyme families are known to be involved in pheromone biosynthesis in other moth species.

Proposed Biosynthetic Steps

The proposed biosynthetic pathway for this compound is as follows:

  • De novo fatty acid synthesis: The pathway begins with the synthesis of a saturated C12 fatty acyl precursor, likely dodecanoyl-CoA, from acetyl-CoA.

  • Δ8-Desaturation: The key desaturase, Gmol_CPRQ, introduces a cis double bond at the 8th carbon position of the C12 acyl chain, forming (Z)-8-dodecenoyl-CoA.

  • Reduction: A putative fatty acyl reductase (FAR) reduces the thioester group of (Z)-8-dodecenoyl-CoA to a hydroxyl group, yielding (Z)-8-dodecenol.

  • Acetylation: Finally, a putative acetyltransferase (OAT) transfers an acetyl group from acetyl-CoA to (Z)-8-dodecenol, producing the final pheromone component, this compound.

Quantitative Data

Pheromone Component Ratios

The relative abundance of the major pheromone components in the female pheromone gland of Grapholita molesta has been quantified.

Pheromone ComponentAbbreviationRelative RatioReference
This compoundZ8-12:OAc100[2]
(E)-8-Dodecenyl acetateE8-12:OAc~7[2]
(Z)-8-Dodecen-1-olZ8-12:OH~30[2]
Dodecanol12:OH~20[2]
Transcript Expression Levels of Putative Desaturase Genes

RNA-sequencing of the G. molesta female pheromone gland has revealed the expression levels of several putative desaturase genes. The high expression level of Gmol_CPRQ is a key piece of evidence for its role in pheromone biosynthesis.

Gene NameLog TPM (Transcripts Per Million)
Gmol_CPRQ High
Other putative desaturasesLow to negligible

(Note: Specific Log TPM values were not available in the searched literature, but relative expression was consistently reported as high for Gmol_CPRQ).[4]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the biosynthetic pathway of this compound in Grapholita molesta.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Pheromone Components

Objective: To identify and quantify the pheromone components present in the female pheromone gland.

Protocol:

  • Sample Preparation: Pheromone glands are excised from 1- to 3-day-old virgin female moths during their calling period. The glands are extracted with a small volume of hexane or a similar non-polar solvent.

  • GC-MS Analysis: The extract is analyzed on a gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically used.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: An initial temperature of 40-50 °C is held for 2 minutes, then ramped at 10-15 °C/min to 250-280 °C, and held for a final period of 5-10 minutes.[6]

    • Carrier Gas: Helium at a constant flow rate.

    • MS Parameters: The mass spectrometer is operated in electron impact (EI) mode at 70 eV. Data is collected in full scan mode (e.g., m/z 30-400) for identification and in selected ion monitoring (SIM) mode for quantification of specific pheromone components.[6]

  • Compound Identification: Compounds are identified by comparing their retention times and mass spectra with those of authentic standards.

Heterologous Expression of Desaturase Genes in Saccharomyces cerevisiae

Objective: To functionally characterize the enzymatic activity of candidate desaturase genes.

Protocol:

  • Gene Cloning: The open reading frame of the candidate desaturase gene (e.g., Gmol_CPRQ) is amplified from cDNA synthesized from pheromone gland RNA and cloned into a yeast expression vector (e.g., pYES2).

  • Yeast Transformation: The expression vector is transformed into a suitable S. cerevisiae strain. Often, a strain deficient in its native desaturase (e.g., an ole1 mutant) is used to reduce background activity.

  • Yeast Culture and Induction:

    • Transformed yeast cells are grown in a selective medium (e.g., synthetic complete medium lacking uracil) with a non-inducing carbon source (e.g., raffinose).

    • Gene expression is induced by transferring the cells to a medium containing galactose.

    • The culture is supplemented with potential fatty acid substrates (e.g., methyl laurate, methyl myristate).

  • Fatty Acid Analysis:

    • After a period of induction (e.g., 48-72 hours), the yeast cells are harvested.

    • Total fatty acids are extracted and trans-esterified to fatty acid methyl esters (FAMEs).

    • The FAMEs are analyzed by GC-MS to identify the products of the heterologously expressed desaturase. The position of the double bond can be determined by derivatization with dimethyl disulfide (DMDS) followed by GC-MS analysis.

CRISPR/Cas9-Mediated Gene Knockout

Objective: To confirm the in vivo function of a candidate gene by observing the phenotype of a knockout mutant.

Protocol:

  • Guide RNA (gRNA) Design and Synthesis: Two or more gRNAs are designed to target a specific exon of the target gene (e.g., Gmol_CPRQ). The gRNA sequences are synthesized in vitro.

  • Microinjection: A solution containing Cas9 protein and the synthesized gRNAs is microinjected into pre-blastoderm embryos of G. molesta.

  • Rearing and Screening: The injected eggs are reared to adulthood. The resulting adults (G0 generation) are crossed with wild-type moths. The offspring (G1 generation) are screened for mutations in the target gene using PCR and sequencing.

  • Phenotypic Analysis: Homozygous mutant lines are established, and their pheromone production is analyzed by GC-MS to determine the effect of the gene knockout.

Visualizations

Biosynthetic Pathway of this compound

Biosynthetic_Pathway AcetylCoA Acetyl-CoA FattyAcidSynthase Fatty Acid Synthase AcetylCoA->FattyAcidSynthase DodecanoylCoA Dodecanoyl-CoA FattyAcidSynthase->DodecanoylCoA Gmol_CPRQ Gmol_CPRQ (Δ8-Desaturase) DodecanoylCoA->Gmol_CPRQ Z8_DodecenoylCoA (Z)-8-Dodecenoyl-CoA Gmol_CPRQ->Z8_DodecenoylCoA FAR Fatty Acyl Reductase (putative) Z8_DodecenoylCoA->FAR Z8_Dodecenol (Z)-8-Dodecenol FAR->Z8_Dodecenol OAT Acetyltransferase (putative) Z8_Dodecenol->OAT Z8_DodecenylAcetate This compound OAT->Z8_DodecenylAcetate Experimental_Workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro / Heterologous System cluster_in_vivo In Vivo Analysis Transcriptome Pheromone Gland Transcriptome Sequencing GeneID Candidate Gene Identification (Gmol_CPRQ) Transcriptome->GeneID HetExp Heterologous Expression in Yeast/Sf9 Cells GeneID->HetExp CRISPR CRISPR/Cas9 Gene Knockout GeneID->CRISPR EnzymeAssay Enzymatic Activity Assay (GC-MS) HetExp->EnzymeAssay Phenotype Phenotypic Analysis (Pheromone Titer by GC-MS) EnzymeAssay->Phenotype Compare Results CRISPR->Phenotype

References

Role of (Z)-8-Dodecenyl acetate in insect chemical ecology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of (Z)-8-Dodecenyl Acetate in Insect Chemical Ecology

Executive Summary

This compound (Z8-12:Ac) is a long-chain acetate ester that functions as a critical semiochemical in the chemical ecology of numerous insect species, primarily within the order Lepidoptera.[] It is best known as the major sex pheromone component for several economically significant agricultural pests, including the Oriental Fruit Moth (Grapholita molesta) and the Plum Fruit Moth (Cydia funebrana).[2][3][4] This molecule is released by female moths to attract conspecific males for mating, playing a pivotal role in reproductive success and pre-mating isolation.[2] The high specificity and potency of Z8-12:Ac have led to its widespread synthesis and application in Integrated Pest Management (IPM) programs for monitoring and controlling pest populations through techniques like mating disruption and mass trapping.[][2] This guide provides a comprehensive overview of the chemical ecology of this compound, detailing its role as a pheromone, its biosynthesis and perception, and the experimental protocols used to elucidate its function.

Role as a Sex Pheromone

This compound is the primary sex pheromone component for a variety of moths, most notably the Oriental Fruit Moth, Grapholita molesta.[5][6] However, the biological activity is rarely elicited by this single compound. Instead, it is part of a multi-component blend that ensures species-specific communication. The precise ratio of Z8-12:Ac to other minor components, such as its geometric isomer (E)-8-dodecenyl acetate (E8-12:Ac), the corresponding alcohol (Z)-8-dodecenol (Z8-12:OH), and dodecanol (12:OH), is crucial for optimizing male attraction.[5][6][7] Deviations from the natural blend ratio can lead to reduced attraction or even inhibition, forming a basis for reproductive isolation between closely related species.[8]

For G. molesta, females release a pheromone blend where Z8-12:Ac is the most abundant compound.[7][9] Field studies have consistently shown that specific ratios of these components are necessary for maximal male capture. For instance, traps baited with a blend containing approximately 5.4% of the E-isomer relative to the Z-isomer caught significantly more males than other tested ratios.[7] The presence of Z8-12:OH has also been shown to be essential for inducing the full sequence of male mating behaviors.[7][10]

Data Presentation: Pheromone Blend Composition

The quantitative composition of the Grapholita molesta sex pheromone blend has been analyzed in several studies. The typical ratios of the key components are summarized below.

ComponentChemical NameTypical Ratio (Relative to Z8-12:Ac)References
Z8-12:Ac This compound100[7],[5],[6]
E8-12:Ac (E)-8-Dodecenyl acetate4.2 - 7.2[7],[5]
Z8-12:OH (Z)-8-Dodecen-1-ol1.1 - 30[7],[5],[10]
12:OH Dodecanol5.4 - 20[5],[6]

Table 1: Reported sex pheromone blend composition of female Oriental Fruit Moth (Grapholita molesta). Ratios are normalized to the major component, Z8-12:Ac.

Behavioral and Electrophysiological Responses

The male moth's response to the female-emitted pheromone plume is a complex, multi-step behavioral sequence. Upon detection of the correct blend, males exhibit activation, take flight, and navigate upwind towards the pheromone source (anemotaxis). The full behavioral cascade, including landing at the source and attempting copulation, is typically only elicited by the complete, species-specific blend of components.[10]

Wind tunnel and field trapping experiments are standard methods for quantifying these behavioral responses. Studies on G. molesta show that while Z8-12:Ac alone can elicit upwind flight, the presence of minor components, particularly Z8-12:OH and the correct ratio of E8-12:Ac, is required to achieve a high percentage of males reaching the source and completing the mating sequence.[10][11]

Data Presentation: Field Trapping and Wind Tunnel Assays

The critical importance of the isomeric ratio in eliciting a behavioral response is demonstrated in field trapping experiments.

This compound (%)(E)-8-Dodecenyl Acetate (%)Mean Trap CatchReference
1000Low[11]
94.65.4High[7],[11]
89.610.4Moderate to High[11]
69.630.4Low[11]
0100Very Low / Insignificant[11]

Table 2: Summary of male Grapholita molesta field trap captures in response to varying ratios of (Z)- and (E)-8-dodecenyl acetate.

Wind tunnel bioassays allow for a more detailed analysis of the behavioral steps.

Pheromone Blend% Males Taking Flight% Males Flying Upwind% Males Reaching SourceReference
Z8-12:Ac aloneHighHighModerate[11]
Z8/E8-12:Ac (94:6)HighHighHigh[11]
Z8-12:Ac + Z8-12:OHHighHighHigh[11]

Table 3: Behavioral responses of male Grapholita molesta to different pheromone components in a wind tunnel bioassay.

Biosynthesis and Olfactory Perception

Pheromone Biosynthesis

The biosynthesis of this compound in moths like G. molesta originates from common fatty acid metabolism. The pathway involves a series of enzymatic steps including desaturation, chain-shortening, reduction, and acetylation. In G. molesta, in vivo labeling experiments suggest the involvement of an uncommon Δ8 fatty acyl desaturase to introduce the double bond at the 8th position.[12] This is followed by reduction of the fatty acyl-CoA precursor to an alcohol and subsequent acetylation by an acetyltransferase to produce the final acetate pheromone component.[9][13]

Gmol_Biosynthesis cluster_pathway Biosynthetic Pathway of this compound C16_Acyl_CoA 16-Carbon Saturated Acyl-CoA (e.g., Palmitoyl-CoA) ChainShortening1 Chain Shortening (β-oxidation) C16_Acyl_CoA->ChainShortening1 C12_Acyl_CoA 12-Carbon Saturated Acyl-CoA (Dodecanoyl-CoA) ChainShortening1->C12_Acyl_CoA Desaturation Δ8-Desaturation (Gmol_CPRQ Desaturase) C12_Acyl_CoA->Desaturation Z8_12_Acyl_CoA (Z)-8-Dodecenoyl-CoA Desaturation->Z8_12_Acyl_CoA Reduction Reduction (Fatty Acyl-CoA Reductase) Z8_12_Acyl_CoA->Reduction Z8_12_OH (Z)-8-Dodecen-1-ol Reduction->Z8_12_OH Acetylation Acetylation (Acetyltransferase) Z8_12_OH->Acetylation Z8_12_Ac This compound (Final Pheromone Component) Acetylation->Z8_12_Ac Olfactory_Signaling cluster_olfaction Insect Olfactory Signaling Pathway Pheromone This compound in air Sensillum Antennal Sensillum Pheromone->Sensillum Enters pore PBP Pheromone Binding Protein (PBP) Sensillum->PBP Binds within lymph OR Olfactory Receptor (OR) on Neuron Dendrite PBP->OR Transport & Delivery SignalTrans Signal Transduction (Ion Channel Opening) OR->SignalTrans Activates NeuronFire Neuron Depolarization (Action Potential) SignalTrans->NeuronFire Brain Signal to Antennal Lobe in Brain NeuronFire->Brain Transmits Behavior Behavioral Response (e.g., Upwind Flight) Brain->Behavior Processes Experimental_Workflow cluster_workflow Typical Pheromone Research Workflow cluster_validation Validation Steps Collection Pheromone Collection (Gland Extraction) Analysis Chemical Analysis (GC-MS / GC-EAD) Collection->Analysis ID Component Identification Analysis->ID Synthesis Chemical Synthesis ID->Synthesis Validation Biological Validation Synthesis->Validation IPM IPM Application (Mating Disruption) Validation->IPM EAG EAG WindTunnel Wind Tunnel Field Field Trapping

References

(Z)-8-Dodecenyl acetate CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-8-Dodecenyl acetate, a vital semiochemical, is the primary component of the sex pheromone for numerous lepidopteran species, most notably the Oriental fruit moth (Grapholita molesta). This technical guide provides a comprehensive overview of its chemical properties, synthesis, biological function, and the experimental methodologies used in its study. The information is intended to serve as a foundational resource for researchers in chemical ecology, pest management, and drug development.

Chemical and Physical Properties

This compound is a straight-chain monounsaturated ester. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 28079-04-1[1][2][3][4][5]
Molecular Formula C₁₄H₂₆O₂[1][3][6]
Molecular Weight 226.35 g/mol [1][6]
Appearance Colorless to pale yellow clear liquid[7]
Boiling Point 102-103 °C at 2 Torr[3][8]
Density 0.881 g/cm³[3][8]
logP 4.8[6]
Solubility Slightly soluble in DMSO and water[3]

Synthesis of this compound

The stereoselective synthesis of this compound is crucial for obtaining a biologically active product. Several synthetic routes have been developed, often involving the creation of the Z-configured double bond as a key step.

One common strategy involves the stereoselective reduction of an alkyne precursor. A practical synthesis starts from 1,8-octanediol, which undergoes mono-esterification and subsequent oxidation to yield an aldehyde. A Wittig reaction is then employed to form the carbon skeleton with the desired double bond geometry.

Another approach utilizes (Z,E,E)-1,5,9-cyclododecatriene as a starting material, which is converted to (Z)-8-dodecen-1-ol through a series of reactions including epoxidation, reduction, and oxidative cleavage, followed by acetylation to yield the final product.[2] A further method involves a C3+C6=C9 and C9+C3=C12 coupling scheme starting from 2-propyn-1-ol and 1,6-hexanediol.[1] The key step is the stereoselective reduction of an acetylenic intermediate, 8-dodecyn-1-yl acetate, using a P-2 nickel catalyst to yield the (Z)-isomer with high purity.[1]

Biological Function and Mechanism of Action

This compound is a primary sex pheromone component for several moth species, including the Oriental fruit moth (Grapholita molesta), the plum fruit moth (Cydia funebrana), and the macadamia nut borer (Cryptophlebia ombrodelta).[2][4] Female moths release a specific blend of pheromones to attract males for mating. The precise ratio of this compound to other minor components, such as its (E)-isomer and (Z)-8-dodecen-1-ol, is often critical for species-specific attraction and reproductive isolation.

The mechanism of action involves the detection of the pheromone molecules by specialized olfactory receptor neurons (ORNs) located in the antennae of the male moth. This interaction initiates a signal transduction cascade, leading to the generation of an electrical signal that is transmitted to the brain, ultimately resulting in a behavioral response, such as upwind flight towards the pheromone source.

Pheromone Signaling Pathway

The following diagram illustrates the generalized signaling pathway for pheromone perception in an insect.

Pheromone_Signaling_Pathway cluster_antenna Antennal Sensillum Pheromone (Z)-8-Dodecenyl acetate PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding OR Odorant Receptor (OR) PBP->OR Transport & Delivery IonChannel Ion Channel OR->IonChannel Activation ORN Olfactory Receptor Neuron (ORN) Brain Antennal Lobe of Brain ORN->Brain Signal Transmission IonChannel->ORN Depolarization Behavior Behavioral Response Brain->Behavior Processing

Caption: Generalized pheromone signaling pathway in a male moth.

Experimental Protocols

Detailed methodologies are essential for the accurate study and application of this compound. The following sections describe key experimental procedures.

Synthesis of this compound via Alkyne Reduction

This protocol outlines a laboratory-scale synthesis.

Materials:

  • 8-Dodecyn-1-ol

  • Acetic anhydride

  • Pyridine

  • Nickel(II) acetate tetrahydrate

  • Sodium borohydride

  • Ethylenediamine (EDA)

  • Ethanol

  • Diethyl ether

  • Standard glassware and purification apparatus (e.g., chromatography column)

Procedure:

  • Acetylation of 8-Dodecyn-1-ol: Dissolve 8-dodecyn-1-ol in pyridine and cool in an ice bath. Slowly add acetic anhydride. Stir the mixture overnight at room temperature. Extract the product, 8-dodecyn-1-yl acetate, with diethyl ether, wash with dilute HCl and brine, and dry over anhydrous magnesium sulfate. Purify by column chromatography.

  • Preparation of P-2 Nickel Catalyst: In a flask under a nitrogen atmosphere, dissolve nickel(II) acetate tetrahydrate in ethanol. Add a solution of sodium borohydride in ethanol dropwise with vigorous stirring. A black precipitate of the P-2 nickel catalyst will form.

  • Stereoselective Reduction: Add ethylenediamine (EDA) to the catalyst suspension. Then, add a solution of 8-dodecyn-1-yl acetate in ethanol. Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) until the reaction is complete (monitored by GC).

  • Work-up and Purification: Filter the reaction mixture through celite to remove the catalyst. Evaporate the solvent and purify the resulting this compound by column chromatography to achieve high isomeric purity.

Electroantennography (EAG)

EAG is used to measure the electrical response of an insect's antenna to volatile compounds.

Materials:

  • Live male moths

  • Tungsten or glass capillary electrodes

  • Saline solution (e.g., Ringer's solution)

  • Micromanipulators

  • Amplifier and data acquisition system

  • Charcoal-filtered, humidified air delivery system

  • This compound and other test compounds dissolved in a solvent (e.g., hexane)

Procedure:

  • Antenna Preparation: Excise an antenna from a live moth and mount it between two electrodes filled with saline solution.

  • Stimulus Delivery: Deliver a puff of air containing a known concentration of this compound over the antenna through the air delivery system.

  • Data Recording: Record the resulting depolarization of the antennal membrane as an electrical signal (in millivolts). The amplitude of the response indicates the degree of antennal stimulation.

  • Controls: Use a solvent blank as a negative control and a known strong attractant as a positive control.

Field Trapping Assay

This assay evaluates the attractiveness of different pheromone blends in a natural environment.

Materials:

  • Sticky traps

  • Lures (e.g., rubber septa) baited with different ratios and concentrations of this compound and other compounds.

  • Field plot with a known population of the target insect.

Procedure:

  • Trap Deployment: Place the baited traps in the field in a randomized block design to minimize positional effects.

  • Monitoring: Check the traps at regular intervals and count the number of captured male moths.

  • Data Analysis: Statistically analyze the trap catch data to determine the most attractive pheromone blend.

Experimental and Research Workflow

The following diagram illustrates a typical workflow for pheromone research, from identification to application.

Pheromone_Research_Workflow cluster_lab Laboratory Research cluster_field Field Trials Identification Pheromone Identification (GC-MS) Synthesis Chemical Synthesis Identification->Synthesis EAG Electroantennography (EAG) Synthesis->EAG WindTunnel Wind Tunnel Bioassay Synthesis->WindTunnel FieldTrapping Field Trapping Assays EAG->FieldTrapping WindTunnel->FieldTrapping MatingDisruption Mating Disruption Trials FieldTrapping->MatingDisruption Application Pest Management Application MatingDisruption->Application

Caption: Typical experimental workflow for pheromone research.

Conclusion

This compound is a molecule of significant interest in chemical ecology and integrated pest management. A thorough understanding of its chemical properties, synthesis, and biological activity is crucial for the development of effective and environmentally benign pest control strategies. The experimental protocols and workflows described in this guide provide a framework for researchers to further investigate and utilize this important semiochemical.

References

Literature review on (Z)-8-Dodecenyl acetate pheromone research

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-8-Dodecenyl Acetate Pheromone Research: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals December 08, 2025

Abstract

This compound (Z8-12:OAc) is a pivotal semiochemical, serving as the primary sex pheromone component for numerous lepidopteran species, most notably the Oriental Fruit Moth, Grapholita molesta (Busck). Its high specificity and biological potency have made it a cornerstone of integrated pest management (IPM) strategies, primarily through mating disruption and population monitoring. This technical guide provides a comprehensive review of the research surrounding Z8-12:OAc, detailing its biosynthesis, the mechanisms of olfactory perception, and the experimental protocols used to evaluate its efficacy. Quantitative data from key studies are summarized, and critical pathways and workflows are visualized to offer an in-depth resource for researchers in chemical ecology, pest management, and related fields.

Introduction

This compound is a Type I moth pheromone, a class of C10-C18 unsaturated straight-chain acetates, alcohols, or aldehydes derived from fatty acid metabolism[1]. In the Oriental Fruit Moth (Grapholita molesta), Z8-12:OAc is the major component of the female-emitted sex pheromone blend[2]. The full blend typically includes minor components such as (E)-8-dodecenyl acetate (E8-12:OAc), (Z)-8-dodecen-1-ol (Z8-12:OH), and dodecanol (12:OH)[2][3]. The precise ratio of these components is critical for eliciting the complete sequence of male mating behaviors, from long-range attraction to close-range courtship[4][5]. The typical ratio of Z8-12:OAc to E8-12:OAc emitted by females is approximately 93:7[6]. The synthetic versions of these pheromones are now widely deployed in agricultural settings to control pest populations by disrupting their chemical communication, offering a targeted and environmentally benign alternative to broad-spectrum insecticides[7].

Biosynthesis of this compound

The biosynthesis of moth sex pheromones is a specialized branch of fatty acid metabolism occurring in the female's pheromone gland. The pathway involves a series of enzymatic steps including desaturation, chain-shortening, reduction, and acetylation[1]. Research into G. molesta has revealed a unique biosynthetic pathway involving an uncommon Δ8 desaturase[2][8].

The proposed pathway begins with a common fatty acid precursor, likely palmitic acid (16:acyl) or stearic acid (18:acyl). This precursor undergoes modifications to produce a 12-carbon saturated fatty acyl-CoA. The key step is the introduction of a double bond at the Δ8 position by a specific Δ8-desaturase enzyme, which has been functionally identified in G. molesta through CRISPR/Cas9 knockout experiments that nearly eliminated pheromone production[2][8]. Following desaturation, the resulting (Z)-8-dodecenoyl-CoA is reduced to the corresponding alcohol, (Z)-8-dodecen-1-ol, by a fatty acyl reductase (FAR)[1]. The final step is the esterification of the alcohol to form this compound, a reaction catalyzed by an acetyltransferase, though a specific gene for this enzyme in moths has remained elusive[9].

Gmol_Biosynthesis cluster_pathway Biosynthesis Pathway in Pheromone Gland cluster_enzymes Key Enzymes palmitic Palmitic Acid (16:Acyl) chain_short Chain Shortening (β-oxidation) palmitic->chain_short dodecanoyl Dodecanoyl-CoA (12:Acyl) chain_short->dodecanoyl desaturation (Z)-8-Dodecenoyl-CoA dodecanoyl->desaturation reduction (Z)-8-Dodecen-1-ol (Z8-12:OH) desaturation->reduction pheromone This compound (Z8-12:OAc) reduction->pheromone desat_enzyme Δ8-Desaturase desat_enzyme->desaturation far_enzyme Fatty Acyl Reductase (FAR) far_enzyme->reduction at_enzyme Acetyltransferase at_enzyme->pheromone

Biosynthesis of this compound in G. molesta.

Olfactory Signal Transduction

The detection of Z8-12:OAc by male moths is an extraordinarily sensitive process that initiates a cascade of neural events leading to a behavioral response. This process occurs in specialized olfactory sensilla on the male's antennae[10].

  • Pheromone Adsorption and Transport : Pheromone molecules enter the sensilla through cuticular pores and are bound by Pheromone Binding Proteins (PBPs) abundant in the sensillar lymph.

  • Receptor Activation : The PBP-pheromone complex transports the lipophilic pheromone to the dendritic membrane of an Olfactory Receptor Neuron (ORN). Here, the pheromone is released and binds to a specific Odorant Receptor (OR).

  • Signal Transduction : Insect ORs are ligand-gated ion channels. Upon pheromone binding, the OR complex (formed with a co-receptor, Orco) opens, allowing an influx of cations and depolarizing the neuron[1]. This is the primary ionotropic pathway. There is also evidence for secondary, metabotropic pathways involving G-proteins, which may modulate the signal[1].

  • Neural Impulse : The depolarization generates an action potential that travels down the axon of the ORN to the antennal lobe of the insect's brain, where the information is processed.

Olfactory_Signal_Transduction cluster_sensillum Antennal Sensillum cluster_response Neural Response P Pheromone (Z8-12:OAc) PBP Pheromone Binding Protein (PBP) P->PBP Binding in lymph OR Odorant Receptor (OR) + Orco Co-receptor PBP->OR Transport & Delivery Neuron Olfactory Receptor Neuron (ORN) Dendrite OR->Neuron Ion Channel Opening (Cation Influx) Depolarization Membrane Depolarization OR->Depolarization Initiates ActionPotential Action Potential Firing Depolarization->ActionPotential Brain Signal to Antennal Lobe ActionPotential->Brain

Pheromone Signal Transduction Pathway in an ORN.

Experimental Protocols & Methodologies

The study of Z8-12:OAc relies on a suite of specialized experimental techniques to quantify its biological activity.

Electroantennography (EAG)

EAG is a technique used to measure the summed electrical response of the olfactory receptor neurons on an insect's antenna to a volatile stimulus[5][11]. It is a crucial tool for screening compounds for olfactory activity.

Detailed Methodology:

  • Insect Preparation : An antenna is excised from a live moth (e.g., a male G. molesta) at its base. Alternatively, the whole insect can be immobilized, with only the head and antennae protruding[12].

  • Electrode Preparation : Two glass micropipettes are pulled to a fine point. They are filled with a saline solution (e.g., Ringer's solution) or an electrically conductive gel. A silver wire (Ag/AgCl) is inserted into each pipette to act as an electrode[11][13].

  • Antenna Mounting : The base of the excised antenna is placed in contact with the reference electrode. The distal tip of the antenna is either cut and inserted into the recording electrode or brought into contact with it using conductive gel[11][13].

  • Stimulus Delivery : A continuous stream of charcoal-filtered, humidified air is passed over the antenna. A puff of air (e.g., 1-2 seconds) carrying a known concentration of the test compound (Z8-12:OAc dissolved in a solvent like hexane) is injected into the main airstream via a Pasteur pipette containing a treated filter paper[5][12].

  • Signal Recording : The electrodes are connected to a high-impedance amplifier. The change in potential (depolarization) between the base and tip of the antenna upon stimulation is recorded as a negative voltage deflection, measured in millivolts (mV)[5][14]. The amplitude of this EAG response is proportional to the stimulus intensity.

Wind Tunnel Bioassay

Wind tunnels provide a controlled, semi-natural environment to study an insect's flight behavior in response to a pheromone plume[10][15].

Detailed Methodology:

  • Tunnel Setup : A wind tunnel is typically constructed of glass or acrylic to prevent odor contamination. A fan pulls charcoal-filtered air through the tunnel to create a laminar airflow at a controlled speed (e.g., 0.2-0.3 m/s)[10][15]. Temperature (21-26°C), humidity (70-80%), and lighting (dim red light for nocturnal moths) are strictly regulated[10].

  • Pheromone Source : The synthetic pheromone blend is applied to a dispenser (e.g., rubber septum, filter paper) and placed at the upwind end of the tunnel[10].

  • Insect Preparation : Male moths of a specific age and mating status (typically virgin) are used. They are placed in a release cage and allowed to acclimate to the tunnel conditions for at least an hour[10].

  • Bioassay Procedure : The release cage is opened at the downwind end of the tunnel. The behavior of the moth is observed for a set period (e.g., 5 minutes), and key quantifiable responses are recorded[10][16].

Table 1: Quantifiable Behavioral Responses in Wind Tunnel Assays

Behavior Description Metric
Activation Insect begins walking or fanning wings. % of insects activated
Take-off Insect initiates flight. % of insects taking flight
Upwind Flight Oriented flight towards the pheromone source. % of insects exhibiting upwind flight
Source Contact Insect lands on or near the pheromone source. % of insects making source contact
Latency Time from release to the first behavioral response. Mean time (seconds)

Data synthesized from multiple sources describing common metrics in wind tunnel bioassays[10][16][17].

Field Mating Disruption Trials

Field trials are the definitive test for the practical efficacy of a pheromone-based pest control strategy. The goal is to determine if permeating the air with synthetic pheromone can prevent males from locating females, thereby reducing mating and subsequent crop damage[6][7].

Detailed Methodology:

  • Experimental Design : Large plots (e.g., several hectares) are designated as either treatment (mating disruption) or control (no pheromone or conventional insecticides). Plots are separated by significant buffer zones to prevent cross-contamination[6].

  • Pheromone Application : Dispensers containing the synthetic pheromone blend are deployed throughout the treatment plots at a specified density (e.g., dispensers per hectare).

  • Monitoring Male Flight : Pheromone-baited sticky traps are placed in both treatment and control plots. Traps are checked regularly (e.g., weekly), and the number of captured male moths is recorded. A significant reduction in trap catch in the treatment plot compared to the control indicates successful communication disruption[6].

  • Damage Assessment : At the end of the season, fruit or crop damage is assessed in both treatment and control plots to determine the ultimate effectiveness of the mating disruption strategy in preventing economic losses.

Quantitative Data on Efficacy

The effectiveness of Z8-12:OAc, particularly in mating disruption of G. molesta, is well-documented. The data consistently show that permeating the atmosphere with a synthetic blend significantly reduces male orientation to calling females.

Table 2: Summary of Field Trial Data for G. molesta Mating Disruption

Treatment / Formulation Dispenser Density (per hectare) Active Ingredient (AI) Rate (g AI/ha) Efficacy Metric Result Source
MSTRS® OFM 24.7 64.96 Trap Capture Suppression Significant reduction vs. control [18]
Suterra® CM/OFM Duel 247 61.75 Trap Capture Suppression Significant reduction vs. control [18]
Yeast-Derived Pheromones Not Specified 100 Trap Capture Suppression 99.2% - 100% reduction [19]

| Generic Acetate Blend | Not Specified | Not Specified | Fruit Damage Reduction | Damage reduced from 4.2% (control) to 3.8% (treated) |[19] |

Furthermore, laboratory and field studies have quantified the synergistic effects of blend components. The addition of as little as 1% (Z)-8-dodecen-1-ol (Z8-12:OH) to an optimal Z8-12:OAc / E8-12:OAc mixture was shown to increase male moth capture in traps by approximately tenfold, highlighting its critical role in enhancing the blend's attractiveness[4][5].

Field_Trial_Workflow start 1. Experimental Design deploy 2. Pheromone Deployment start->deploy design_note Define Treatment (MD) and Control Plots start->design_note monitor 3. Trap Monitoring deploy->monitor deploy_note Place dispensers at specified density (e.g., 247/ha) deploy->deploy_note assess 4. Damage Assessment monitor->assess monitor_note Weekly check of pheromone traps to record male captures monitor->monitor_note analyze 5. Data Analysis assess->analyze assess_note Count damaged vs. undamaged fruit at harvest assess->assess_note end Conclusion on Efficacy analyze->end analyze_note Compare trap captures and damage between MD and Control plots analyze->analyze_note

Workflow for a Pheromone Mating Disruption Field Trial.

Conclusion

This compound is a powerful tool in modern agriculture and a subject of intensive scientific research. Understanding its biosynthesis, the intricacies of its detection by insects, and the robust methodologies used to evaluate its performance is essential for developing next-generation pest management strategies. The data clearly support its efficacy in mating disruption programs for key pests like Grapholita molesta. Future research will likely focus on optimizing delivery systems, exploring biotechnological production methods to reduce costs, and further elucidating the precise neural mechanisms that govern pheromone-mediated behavior. This guide serves as a foundational resource for professionals engaged in this dynamic and impactful field.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of (Z)-8-Dodecenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

(Z)-8-Dodecenyl acetate is a key component of the sex pheromone of the Oriental fruit moth (Grapholita molesta), a significant agricultural pest.[1] Its stereoselective synthesis is crucial for developing effective and environmentally benign pest management strategies, such as mating disruption and population monitoring.[1] Beyond its agricultural applications, this molecule serves as a valuable tool in chemical ecology and drug discovery, enabling research into insect olfaction, receptor-ligand interactions, and the development of new bioactive molecules.[1] The biological activity is highly dependent on the stereochemistry of the C8-C9 double bond, necessitating precise synthetic control to obtain the desired (Z)-isomer.

Two primary and effective strategies for the stereoselective synthesis of this compound are the Wittig reaction and the partial hydrogenation of an alkyne precursor.[1] This document provides detailed protocols for both methods.

Data Presentation

The following table summarizes the quantitative data for the two synthetic routes described, allowing for a direct comparison of their efficacy.

Synthetic RouteKey ReagentsOverall Yield(Z):(E) RatioPurityReference
Wittig Olefination Octanal, Butyltriphenyl-phosphonium bromide, n-BuLi~60-70%>95:5High after chromatography[1]
Alkyne Semihydrogenation 8-Dodecyn-1-ol, P-2 Ni Catalyst or Lindlar Catalyst~70-80%~85:15 (P-2 Ni) to >95:5 (Lindlar)High after chromatography[1][2]

Experimental Protocols

Protocol 1: Synthesis via Wittig Reaction

This protocol details the synthesis of this compound using a Wittig reaction to stereoselectively form the (Z)-alkene, followed by acetylation.

Step 1: Preparation of Butyltriphenylphosphonium Bromide

  • Under a nitrogen atmosphere, dissolve triphenylphosphine (26.2 g, 100 mmol) in 200 mL of anhydrous toluene in a flask equipped with a reflux condenser.

  • Add 1-bromobutane (13.7 g, 100 mmol) to the solution.

  • Heat the mixture to reflux and maintain for 24 hours. A white precipitate will form.

  • Cool the reaction mixture to room temperature.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield butyltriphenylphosphonium bromide.

Step 2: Wittig Reaction to form (Z)-8-Dodecen-1-ol

  • Suspend butyltriphenylphosphonium bromide (39.9 g, 100 mmol) in 200 mL of anhydrous tetrahydrofuran (THF) in a flask under a nitrogen atmosphere and cool to -78 °C.

  • Slowly add n-butyllithium (n-BuLi) (40 mL of a 2.5 M solution in hexanes, 100 mmol) to the suspension. The solution will turn a deep red/orange color, indicating the formation of the ylide.

  • Allow the mixture to warm to 0 °C and stir for 1 hour.

  • Cool the reaction mixture back to -78 °C and add a solution of octanal (12.8 g, 100 mmol) in 50 mL of THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (100 mL).

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude (Z)-8-dodecen-1-ol.[1]

Step 3: Acetylation of (Z)-8-Dodecen-1-ol

  • Dissolve the crude (Z)-8-dodecen-1-ol (approx. 100 mmol) in 200 mL of dichloromethane and add pyridine (11.9 mL, 150 mmol).

  • Cool the solution to 0 °C and slowly add acetyl chloride (8.5 mL, 120 mmol).

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Wash the reaction mixture with 1 M HCl (2 x 100 mL), saturated aqueous sodium bicarbonate (2 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 95:5) to afford pure this compound.[1]

Protocol 2: Synthesis via Alkyne Semihydrogenation

This protocol describes the synthesis of this compound from an alkyne precursor, 8-dodecyn-1-ol, via stereoselective partial hydrogenation.

Step 1: Synthesis of 8-Dodecyn-1-ol (Example)

Note: 8-Dodecyn-1-ol can be synthesized through various methods, such as the alkylation of a smaller terminal alkyne. The following is a representative procedure.

  • Prepare a solution of 1-heptyne (8.2 g, 85 mmol) in 150 mL of anhydrous THF under a nitrogen atmosphere and cool to -78 °C.

  • Slowly add n-BuLi (34 mL of a 2.5 M solution in hexanes, 85 mmol).

  • Stir the mixture at -78 °C for 1 hour, then warm to 0 °C for 30 minutes.

  • Add a solution of 1-bromo-5-pentanol tetrahydropyranyl (THP) ether (22.5 g, 85 mmol) in 50 mL of THF.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench with saturated aqueous ammonium chloride and extract with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Deprotect the THP ether using a catalytic amount of p-toluenesulfonic acid in methanol to yield 8-dodecyn-1-ol after purification.

Step 2: Partial Hydrogenation of 8-Dodecyn-1-ol to (Z)-8-Dodecen-1-ol

Method A: Using Lindlar's Catalyst

  • To a flask, add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead; ~50 mg per 10 mmol of alkyne) and suspend it in 50 mL of ethanol.

  • Add quinoline (1-2 drops) as a further poison to prevent over-reduction.

  • Add 8-dodecyn-1-ol (1.82 g, 10 mmol) to the suspension.

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.

  • Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield crude (Z)-8-dodecen-1-ol.

Method B: Using P-2 Nickel Catalyst

  • In a flask under a nitrogen atmosphere, dissolve nickel(II) acetate tetrahydrate (1.25 g, 5 mmol) in 50 mL of 95% ethanol.

  • Slowly add a solution of sodium borohydride (0.19 g, 5 mmol) in 10 mL of 95% ethanol. A black precipitate of P-2 nickel will form.[3]

  • To the freshly prepared catalyst suspension, add ethylenediamine (0.66 mL, 10 mmol).[1]

  • Add a solution of 8-dodecyn-1-ol (1.82 g, 10 mmol) in 10 mL of ethanol.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon).

  • Stir the reaction vigorously at room temperature until hydrogen uptake ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.[1]

  • Concentrate the filtrate under reduced pressure to yield crude (Z)-8-dodecen-1-ol.

Step 3: Acetylation of (Z)-8-Dodecen-1-ol

Follow the same acetylation procedure as described in Protocol 1, Step 3.

Visualizations

Wittig_Reaction_Workflow Triphenylphosphine Triphenylphosphine + 1-Bromobutane Phosphonium_Salt Butyltriphenyl- phosphonium Bromide Triphenylphosphine->Phosphonium_Salt Toluene, Reflux Ylide Phosphonium Ylide Phosphonium_Salt->Ylide n-BuLi, THF Wittig Wittig Reaction Ylide->Wittig Octanal Octanal Octanal->Wittig Z_Alcohol (Z)-8-Dodecen-1-ol Wittig->Z_Alcohol Acetylation Acetylation Z_Alcohol->Acetylation Acetyl Chloride, Pyridine Final_Product (Z)-8-Dodecenyl acetate Acetylation->Final_Product

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Alkyne_Reduction_Workflow Alkyne 8-Dodecyn-1-ol Reduction Stereoselective Semihydrogenation Alkyne->Reduction Z_Alcohol (Z)-8-Dodecen-1-ol Reduction->Z_Alcohol Catalyst Lindlar Catalyst or P-2 Ni Catalyst->Reduction H2 Acetylation Acetylation Z_Alcohol->Acetylation Acetyl Chloride, Pyridine Final_Product (Z)-8-Dodecenyl acetate Acetylation->Final_Product

Caption: Workflow for the synthesis of this compound via alkyne semihydrogenation.

References

Application Notes and Protocols: Synthesis of (Z)-8-Dodecenyl Acetate via Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-8-Dodecenyl acetate is a key component of the sex pheromone of the oriental fruit moth, Grapholita molesta, and other lepidopteran insects.[1][2] Its synthesis is of significant interest for applications in pest management through mating disruption and monitoring. The Wittig reaction provides a classic and reliable method for the stereoselective synthesis of (Z)-alkenes, making it a suitable approach for preparing this compound.[3][4][5] This document provides a detailed protocol for the synthesis of this compound using the Wittig reaction, along with data presentation and visualizations to aid in experimental execution and understanding.

Introduction

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds.[4][6] The reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent. A key advantage of the Wittig reaction is its ability to control the stereochemistry of the resulting alkene. For the synthesis of (Z)-alkenes, unstabilized ylides (where the group attached to the carbanion is an alkyl group) are typically employed, as they predominantly yield the (Z)-isomer.[4][5] This protocol details the synthesis of this compound, a biologically active pheromone component, through a Wittig reaction between a C8 aldehyde and a C4 ylide, followed by acetylation.

Data Presentation

ParameterValueReference
Starting Materials
Triphenylphosphine26.2 g (100 mmol)[3]
1-Bromobutane13.7 g (100 mmol)[3]
n-Butyllithium100 mmol[7]
Octanal12.8 g (100 mmol)[3]
Acetic Anhydride15.3 g (150 mmol)[3]
Pyridine11.9 mL (150 mmol)[3]
Product
Product NameThis compound
Overall Yield41.5%[1]
(Z/E) Ratio83:17[1]
Isomeric Purity (Z)85%[2]

Experimental Protocols

This protocol is divided into three main stages: preparation of the phosphonium salt, the Wittig reaction to form the alkene, and subsequent acetylation to yield the final product.

Part 1: Preparation of Butyltriphenylphosphonium Bromide
  • Reaction Setup: In a flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve triphenylphosphine (26.2 g, 100 mmol) in 200 mL of anhydrous toluene.[3]

  • Addition of Alkyl Halide: Add 1-bromobutane (13.7 g, 100 mmol) to the solution.[3]

  • Reflux: Heat the reaction mixture to reflux and maintain for 24 hours.[3]

  • Isolation of Phosphonium Salt: Cool the mixture to room temperature. The butyltriphenylphosphonium bromide will precipitate as a white solid.[3]

  • Purification: Collect the solid by filtration, wash it with cold diethyl ether, and dry it under a vacuum.[3]

Part 2: Wittig Reaction for the Synthesis of (Z)-8-Dodecen-1-ol
  • Ylide Formation: In a three-necked flask under a nitrogen atmosphere, suspend the prepared butyltriphenylphosphonium bromide (100 mmol) in 200 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to -78°C using a dry ice/acetone bath.[3]

  • Deprotonation: Slowly add n-butyllithium (100 mmol) to the cooled suspension. Allow the mixture to warm to 0°C and stir for 1 hour to ensure complete formation of the ylide.[7]

  • Addition of Aldehyde: Cool the reaction mixture back down to -78°C and add a solution of octanal (12.8 g, 100 mmol) in 50 mL of THF dropwise.[3]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.[3]

  • Quenching: Quench the reaction by adding 100 mL of a saturated aqueous solution of ammonium chloride.[3]

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 100 mL).[3]

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude (Z)-8-dodecen-1-ol.[3]

Part 3: Acetylation of (Z)-8-Dodecen-1-ol
  • Reaction Setup: Dissolve the crude (Z)-8-dodecen-1-ol in 200 mL of dichloromethane and add pyridine (11.9 mL, 150 mmol).[3]

  • Acetylation: Cool the mixture to 0°C and slowly add acetic anhydride (15.3 g, 150 mmol). Allow the reaction to warm to room temperature and stir for 2 hours.[3]

  • Work-up: Wash the reaction mixture with 1 M HCl (2 x 100 mL), saturated aqueous sodium bicarbonate (2 x 100 mL), and brine (1 x 100 mL).[3]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (95:5) eluent to afford pure this compound.[3]

Visualizations

Experimental Workflow

G cluster_0 Part 1: Phosphonium Salt Preparation cluster_1 Part 2: Wittig Reaction cluster_2 Part 3: Acetylation A Triphenylphosphine + 1-Bromobutane in Toluene B Reflux for 24h A->B C Cool to RT, Filter & Dry B->C D Butyltriphenylphosphonium Bromide C->D E Phosphonium Salt in THF at -78°C D->E Use in next step F Add n-BuLi, Warm to 0°C E->F G Ylide Formation F->G H Cool to -78°C, Add Octanal G->H I Warm to RT, Stir Overnight H->I J Quench with NH4Cl (aq) I->J K Extract with Et2O, Dry & Concentrate J->K L (Z)-8-Dodecen-1-ol (Crude) K->L M (Z)-8-Dodecen-1-ol in DCM + Pyridine L->M Use in next step N Cool to 0°C, Add Acetic Anhydride M->N O Warm to RT, Stir for 2h N->O P Wash with HCl, NaHCO3, Brine O->P Q Dry & Concentrate P->Q R Column Chromatography Q->R S This compound (Pure) R->S

Caption: Experimental workflow for the synthesis of this compound.

Wittig Reaction Mechanism for (Z)-Alkene Formation

G cluster_ylide Ylide Formation cluster_reaction Wittig Reaction phosphonium Ph3P+-CH2(CH2)2CH3 Br- ylide Ph3P=CH(CH2)2CH3 phosphonium->ylide Deprotonation base n-BuLi base->ylide ylide2 Phosphorus Ylide aldehyde Octanal (R-CHO) oxaphosphetane cis-Oxaphosphetane (Intermediate) aldehyde->oxaphosphetane z_alkene (Z)-8-Dodecen-1-ol oxaphosphetane->z_alkene Syn-elimination tppo Triphenylphosphine oxide (Ph3P=O) oxaphosphetane->tppo ylide2->oxaphosphetane [2+2] Cycloaddition

Caption: Mechanism of the Wittig reaction leading to a (Z)-alkene.

References

Application Note: Quantitative Analysis of (Z)-8-Dodecenyl Acetate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Z)-8-Dodecenyl acetate is a semiochemical, acting as a sex pheromone for numerous Lepidoptera species, including the Oriental fruit moth (Grapholita molesta).[1][2][3][4] Accurate identification and quantification of this compound are crucial for research in chemical ecology, pest management strategies involving mating disruption, and the quality control of pheromone-based products.[3][4][5] Gas chromatography-mass spectrometry (GC-MS) offers a highly sensitive and selective method for the analysis of this compound and related volatile compounds.[6] This application note provides a detailed protocol for the quantitative analysis of this compound using GC-MS.

Data Presentation

The following table summarizes hypothetical quantitative data for the calibration and quantification of this compound. This data is representative of a typical GC-MS analysis under the conditions outlined in the protocol.

Calibration LevelStandard Concentration (ng/µL)Internal Standard Concentration (ng/µL)Peak Area of this compoundPeak Area of Internal StandardResponse Ratio (Analyte Area / IS Area)
11.010.015,000155,0000.097
25.010.076,500158,0000.484
310.010.0152,000156,5000.971
425.010.0380,000157,0002.420
550.010.0755,000155,5004.855
Sample Unknown 10.0 250,000 156,000 1.603
  • Linearity (R²): >0.995

  • Limit of Detection (LOD): 0.1 ng/µL

  • Limit of Quantification (LOQ): 0.5 ng/µL

Experimental Protocols

This section details the methodology for the GC-MS analysis of this compound.

1. Materials and Reagents

  • This compound standard (CAS No: 28079-04-1)[7][8]

  • Internal Standard (IS): A suitable internal standard, such as a deuterated analog or a compound with similar chemical properties but a different retention time, should be used.[9] For this protocol, Tetradecyl acetate is proposed.

  • Solvent: High-purity, volatile organic solvents such as hexane or dichloromethane are recommended.[10][11]

  • Sample Vials: 2 mL amber glass vials with PTFE-lined caps.[10][11]

2. Sample and Standard Preparation

Proper sample preparation is critical for accurate and reproducible results.[10][12][13]

  • Standard Stock Solution (1000 ng/µL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane.

  • Internal Standard Stock Solution (1000 ng/µL): Accurately weigh 10 mg of Tetradecyl acetate and dissolve it in 10 mL of hexane.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples. A typical range would be 1-50 ng/µL. Each calibration standard should be fortified with the internal standard at a constant concentration (e.g., 10 ng/µL).

  • Sample Preparation:

    • Collect the sample in a clean glass container to avoid contamination.[10]

    • If the sample is a solid, dissolve a known weight in a suitable volume of hexane.

    • If the sample is a liquid, dilute a known volume with hexane.

    • For complex matrices, a cleanup step such as solid-phase extraction (SPE) may be necessary to remove interferences.[10]

    • Fortify the final sample extract with the internal standard to the same concentration as in the calibration standards.

    • Filter the final solution through a 0.22 µm PTFE syringe filter into a GC vial.[13]

3. GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of this compound. Optimization may be required based on the specific instrument and column used.

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.[9]

  • Injector: Split/splitless inlet.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless for trace analysis or a suitable split ratio (e.g., 20:1) for higher concentrations.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[14]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.[9]

  • Quadrupole Temperature: 150 °C.[14]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: For qualitative analysis and identification, scan from m/z 40-400.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of this compound (e.g., m/z 61, 43, 55) and the internal standard to enhance sensitivity.[9]

4. Data Analysis and Quantification

  • Identification: The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a certified standard.[9] The mass spectrum should exhibit the characteristic fragmentation pattern for the compound.

  • Quantification:

    • Generate a calibration curve by plotting the response ratio (peak area of analyte / peak area of internal standard) against the concentration of the calibration standards.

    • Perform a linear regression analysis on the calibration curve.

    • Calculate the concentration of this compound in the sample by using the response ratio from the sample and the equation of the calibration curve.

Mandatory Visualization

GCMS_Workflow GC-MS Experimental Workflow for this compound Analysis cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock_Solution Prepare Stock Solutions (Analyte & IS) Calibration_Standards Create Calibration Curve Standards Stock_Solution->Calibration_Standards Spike_IS Spike Standards & Sample with IS Calibration_Standards->Spike_IS Sample_Prep Prepare Unknown Sample Sample_Prep->Spike_IS Filtration Filter into GC Vials Spike_IS->Filtration Injection Inject Sample into GC Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (Scan or SIM) Ionization->Detection Peak_Integration Peak Integration & Identification Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analyte in Sample Calibration_Curve->Quantification Report Generate Report Quantification->Report

Caption: GC-MS workflow for the analysis of this compound.

References

Application Notes and Protocols for Electroantennography (EAG) Testing of (Z)-8-Dodecenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electroantennography (EAG) is a widely used electrophysiological technique to measure the summated electrical response of olfactory receptor neurons on an insect's antenna to a volatile stimulus. This method is invaluable for screening the biological activity of semiochemicals, including pheromones like (Z)-8-Dodecenyl acetate, a key sex pheromone component for various insect species, notably the Oriental fruit moth, Grapholita molesta.[1][2] Understanding the antennal response to this compound is crucial for the development of effective and species-specific pest management strategies, such as mating disruption and attract-and-kill technologies.[2]

These application notes provide a detailed protocol for conducting EAG analysis of this compound, guidelines for data presentation, and visualizations of the experimental workflow and the underlying insect olfactory signaling pathway.

Data Presentation

Quantitative data from EAG experiments should be systematically organized to facilitate clear interpretation and comparison. The following tables provide templates for presenting dose-response data and comparative responses.

Table 1: Dose-Response of Male Grapholita molesta Antennae to this compound

Concentration (µg on filter paper)Mean EAG Response (mV) ± SEMNormalized Response (%)*
0.010.25 ± 0.0315
0.10.68 ± 0.0741
11.15 ± 0.1269
101.65 ± 0.18100
1001.62 ± 0.1798
Solvent Control (Hexane)0.05 ± 0.013

*Normalized response is calculated as a percentage of the maximum response observed (at 10 µg in this example). SEM = Standard Error of the Mean. Data are hypothetical and based on typical responses observed in published studies.[3][4]

Table 2: Comparative EAG Responses of Male and Female Grapholita molesta to 10 µg of this compound

SexMean EAG Response (mV) ± SEM
Male1.65 ± 0.18
Female0.45 ± 0.05
Solvent Control (Hexane)0.05 ± 0.01

Experimental Protocols

This section provides a comprehensive, step-by-step methodology for performing an EAG assay with this compound.

Materials and Reagents
  • This compound (high purity, >95%)

  • Solvent (e.g., hexane or paraffin oil, analytical grade)

  • Insect specimens (e.g., 1-3 day old adult male Grapholita molesta)

  • Saline solution (e.g., Ringer's solution)

  • Conductive gel

  • Filter paper strips (e.g., Whatman No. 1, 1 cm x 2 cm)

  • Pasteur pipettes

  • Micropipettes and tips

Equipment
  • EAG system (including a high-impedance DC amplifier, data acquisition unit, and software)

  • Stereomicroscope

  • Micromanipulators (for electrode positioning)

  • Glass capillary electrodes

  • Micropipette puller

  • Ag/AgCl wires

  • Air stimulus controller (for delivering timed puffs of air)

  • Purified, humidified air source

  • Faraday cage (to minimize electrical interference)

Detailed Methodology

1. Preparation of Stimulus Cartridges

  • Prepare serial dilutions of this compound in the chosen solvent (e.g., hexane) to obtain a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/µl).

  • Apply 10 µl of each dilution onto a filter paper strip.

  • Allow the solvent to evaporate for approximately 30-60 seconds.

  • Insert the treated filter paper into a clean Pasteur pipette. This assembly serves as the stimulus cartridge.

  • Prepare a solvent-only control cartridge in the same manner.

2. Electrode Preparation

  • Pull glass capillaries to a fine tip using a micropipette puller.

  • Fill the pulled capillaries with saline solution, ensuring there are no air bubbles.

  • Insert Ag/AgCl wires into the back of the glass capillaries to serve as electrodes.

3. Insect and Antenna Preparation

  • Immobilize an adult moth. This can be done by restraining it in a modified pipette tip or on a wax block, leaving the head and antennae exposed. Chilling the insect briefly on ice can aid in handling.

  • Under a stereomicroscope, carefully excise one antenna at its base using fine scissors.

  • Mount the excised antenna between the two electrodes. The base of the antenna should be in contact with the reference electrode, and the distal tip with the recording electrode. A small amount of conductive gel can be used to ensure good electrical contact. Alternatively, the tip of the antenna can be slightly cut to facilitate insertion into the recording electrode.

4. EAG Recording

  • Place the mounted antennal preparation within a Faraday cage to shield it from electrical noise.

  • Position the outlet of the stimulus delivery tube approximately 1 cm from the antenna. A continuous stream of purified and humidified air should be passed over the antenna to keep it viable and to carry the odorant stimulus.

  • Allow the preparation to stabilize in the continuous air stream for at least one minute before delivering the first stimulus.

  • Begin recording the baseline electrical activity using the EAG software.

  • Deliver a timed puff of air (e.g., 0.5 seconds) through the stimulus cartridge, directing the odorant-laden air over the antenna.

  • Record the resulting negative voltage deflection, which is the EAG response.

  • Allow a sufficient recovery period between stimuli (e.g., 30-60 seconds) to prevent sensory adaptation.

  • Present the different concentrations of this compound and the solvent control in a randomized order.

  • Periodically present a standard reference compound to monitor the health and responsiveness of the antennal preparation throughout the experiment.

5. Data Analysis

  • Measure the amplitude of the peak negative voltage deflection for each EAG response.

  • Subtract the average response to the solvent control from the responses to the test compound to correct for any mechanical stimulation.

  • For dose-response studies, plot the mean normalized EAG response against the logarithm of the stimulus concentration.

Mandatory Visualizations

Insect Olfactory Signaling Pathway

Insect Olfactory Signaling Pathway for Pheromone Reception cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Dendrite Pheromone This compound PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding OR_Complex Pheromone Receptor (PR) + Orco Co-receptor Complex PBP->OR_Complex Pheromone Delivery and Receptor Activation IonChannel Ion Channel Opening OR_Complex->IonChannel Depolarization Membrane Depolarization IonChannel->Depolarization Cation Influx ActionPotential Action Potential to Antennal Lobe Depolarization->ActionPotential Signal Propagation

Caption: Insect olfactory signaling pathway for pheromone reception.

EAG Experimental Workflow

Electroantennography (EAG) Experimental Workflow prep_stimuli 1. Prepare Stimulus (this compound dilutions) record_eag 6. Deliver Stimulus Puff & Record EAG Signal prep_stimuli->record_eag prep_insect 2. Immobilize Insect & Excise Antenna mount_antenna 4. Mount Antenna on Electrodes prep_insect->mount_antenna prep_electrodes 3. Prepare & Fill Saline Electrodes prep_electrodes->mount_antenna setup_rig 5. Place in Faraday Cage & Stabilize with Airflow mount_antenna->setup_rig setup_rig->record_eag analyze_data 7. Measure Amplitude & Analyze Data record_eag->analyze_data

Caption: Workflow for a typical Electroantennography (EAG) experiment.

References

Application Notes and Protocols for Field Trapping with (Z)-8-Dodecenyl Acetate Lures

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals

Introduction

(Z)-8-Dodecenyl acetate is a critical semiochemical, acting as a primary component of the sex pheromone for numerous lepidopteran species, most notably the Oriental fruit moth (Grapholita molesta) and the plum fruit moth (Cydia funebrana).[1][2] Its potent attractive properties make it an invaluable tool in integrated pest management (IPM) programs for population monitoring and mating disruption.[3] The precise blend and concentration of this compound with other compounds are crucial for maximizing its efficacy and species specificity.[4] These application notes provide detailed methodologies for the effective use of this compound lures in field trapping experiments, data interpretation, and related laboratory-based assays.

Data Presentation: Efficacy of Pheromone Lures

The effectiveness of a pheromone lure is highly dependent on its composition. For Grapholita molesta, this compound is most effective when combined with its geometric isomer, (E)-8-dodecenyl acetate, and the synergist (Z)-8-dodecenol. The optimal ratio of these components can significantly impact trap capture rates.

Table 1: Field Trapping of Male Grapholita molesta in Response to Various Ratios of this compound and (E)-8-Dodecenyl Acetate [4]

This compound (%)(E)-8-Dodecenyl Acetate (%)Mean Trap Catch (± SE)
1000Low
94.65.4High
89.610.4Moderate to High
69.630.4Low
0100Very Low / No significant attraction

Table 2: Influence of (Z)-8-Dodecenol as a Synergist in G. molesta Trapping

Lure CompositionMean Male Moths Captured (± SE)Reference
This compound & (E)-8-Dodecenyl acetate (93:7)Low to Moderate[3]
This compound, (E)-8-Dodecenyl acetate & (Z)-8-dodecenol (93:6:1)High[3]
This compound, (E)-8-Dodecenyl acetate & (Z)-8-dodecenol (95:5:1)High (most effective blend)[5]

Table 3: Effect of Lure Dosage on the Capture of Grapholita molesta Males [6]

Lure Dosage (mg)Relative Attractiveness
0.1High
0.5Lower
1.0Lower
4.0Lower

Experimental Protocols

Protocol 1: Field Trapping Assay

This protocol outlines the steps for conducting a field experiment to evaluate the attractiveness of different pheromone blends.

1. Lure Preparation:

  • High-purity synthetic pheromone components (this compound, (E)-8-dodecenyl acetate, (Z)-8-dodecenol, etc.) should be used.[7]

  • Prepare the desired ratios of pheromone components by dissolving them in a high-purity solvent such as hexane.[7]

  • Apply a precise volume of the pheromone solution to a dispenser, typically a rubber septum.[7] The loading dose should be accurately measured.[6]

  • Allow the solvent to evaporate completely in a fume hood before field deployment.[8]

  • Handle lures with gloves to prevent contamination.[6]

2. Trap Selection and Deployment:

  • Select an appropriate trap type. For monitoring G. molesta, delta traps or wing sticky traps are highly effective.[6][7]

  • Bait the traps with the prepared lures.

  • Deploy traps in the field, such as in an orchard, at a specified height and density.[7] A randomized block design is recommended to minimize positional effects on trap captures.[3][7]

  • Include control traps: a blank (unbaited) trap and a trap with a standard commercial lure for comparison.[6]

3. Data Collection and Maintenance:

  • Check traps at regular intervals, typically weekly or bi-weekly.[3]

  • Count and record the number of target moths captured in each trap.[3]

  • Remove all captured insects from the sticky liner.[3]

  • Replace sticky liners when they become dirty or lose their adhesiveness.[3]

  • Replace lures every 4-6 weeks, or as recommended by the manufacturer, to ensure a consistent pheromone release rate.[6]

Protocol 2: Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds, providing insight into which components of a blend are detected by the olfactory system.[7]

1. Materials:

  • Intact insect (e.g., male Grapholita molesta)

  • Micromanipulators

  • Glass capillary electrodes filled with a saline solution

  • Ag/AgCl wires

  • Amplifier and data acquisition system

  • Charcoal-filtered, humidified air stream

  • Stimulus delivery system (e.g., puff of air through a pipette containing the test compound on filter paper)

2. Insect and Antenna Preparation:

  • Immobilize the insect, for example, in a pipette tip with the head protruding.

  • Carefully excise an antenna.

  • Mount the antenna between the recording and reference electrodes. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted into the base.

3. Odor Stimulation and Data Recording:

  • Deliver a controlled puff of air containing the test pheromone component over the antenna.[7] A continuous, charcoal-filtered air stream should flow over the antenna between stimuli to clear the air.[4]

  • Record the resulting depolarization of the antennal membrane as an electrical signal (in millivolts).[7]

  • The amplitude of the EAG response indicates the degree of antennal stimulation.[7]

  • Use a solvent blank (e.g., hexane) as a negative control and a known potent attractant as a positive control.[4]

Visualizations

Field_Trapping_Workflow cluster_prep Preparation Phase cluster_deployment Field Deployment cluster_data Data Collection & Analysis cluster_maintenance Maintenance lure_prep Lure Preparation (Pheromone Blending & Dispenser Loading) trap_deployment Trap Deployment (Randomized Block Design) lure_prep->trap_deployment trap_select Trap Selection (e.g., Delta, Sticky Traps) trap_select->trap_deployment controls Inclusion of Controls (Blank & Standard Lure) trap_deployment->controls monitoring Regular Trap Monitoring (e.g., Weekly Checks) controls->monitoring data_recording Data Recording (Count Target Species) monitoring->data_recording liner_replace Liner Replacement monitoring->liner_replace lure_replace Lure Replacement (Every 4-6 Weeks) monitoring->lure_replace analysis Statistical Analysis (Comparison of Treatments) data_recording->analysis Olfactory_Signaling_Pathway pheromone Pheromone Molecule (this compound) orp Odorant Receptor Protein (in dendritic membrane) pheromone->orp Binding g_protein G-Protein Activation orp->g_protein second_messenger Second Messenger Cascade (e.g., cAMP, IP3) g_protein->second_messenger ion_channel Ion Channel Opening second_messenger->ion_channel depolarization Neuron Depolarization (Action Potential) ion_channel->depolarization brain Signal Transmitted to Brain (Antennal Lobe) depolarization->brain behavior Behavioral Response (e.g., Flight towards source) brain->behavior

References

Formulation of Pheromone Dispensers for (Z)-8-Dodecenyl Acetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formulation of controlled-release dispensers for (Z)-8-Dodecenyl acetate, a key semiochemical used in integrated pest management (IPM) programs for various lepidopteran pests.[1][][3][4][5] These protocols are intended to guide researchers and professionals in the development, evaluation, and implementation of effective and environmentally sound pest control strategies.

Introduction to this compound and its Application in Pest Management

This compound is a primary component of the female sex pheromone for several economically significant pests, including the Oriental Fruit Moth (Grapholita molesta), codling moth (Cydia pomonella), and macadamia nut borer (Cryptophlebia ombrodelta).[1][3][6] Synthetic versions of this pheromone are widely used in pest management for monitoring pest populations and for mating disruption.[][6][7] Mating disruption involves permeating the atmosphere with the synthetic pheromone to interfere with the ability of male moths to locate females, thereby reducing mating and subsequent crop damage.[3][6] The efficacy of pheromone-based pest control is highly dependent on the dispenser's ability to release the active ingredient at a consistent and optimal rate over a prolonged period.[8][9][10]

Types of Pheromone Dispensers and Formulation Strategies

A variety of dispenser types have been developed to achieve controlled release of this compound. The choice of dispenser depends on factors such as the target pest's biology, environmental conditions, and the desired duration of efficacy.

Common Dispenser Types:

  • Polymer-based Matrices: These include rubber septa, plastic laminates, and polymer bags. The pheromone is impregnated into the polymer matrix and is released through diffusion.

  • Waxes: Natural and synthetic waxes can be melted and mixed with the pheromone.[11] The solidified wax matrix provides a slow-release formulation.[11]

  • Microencapsulation: The pheromone is encapsulated within microscopic polymer shells. This formulation can be sprayed onto foliage, providing a large number of point sources.[6]

  • Nanofibers: Electrospun polymer nanofibers offer a high surface area-to-volume ratio, allowing for sustained and controlled release of the pheromone.[8]

  • Porous Materials: Materials like porous Vycor glass can be impregnated with the pheromone, providing a rigid and inert dispenser with a controlled release profile.[12]

Formulation Strategies:

  • Impregnation: The dispenser material is soaked in a solution containing the pheromone.

  • Melt-blending: The pheromone is mixed with a molten polymer or wax, which then solidifies to form the dispenser.[11]

  • Coacervation: A process used for microencapsulation where the pheromone is enclosed in a polymer shell.

Quantitative Data on Dispenser Performance

The following tables summarize quantitative data on the release rates and field efficacy of different this compound dispenser formulations.

Table 1: Release Rates of this compound from Different Dispenser Types

Dispenser TypePheromone Load (mg)Release Rate (µ g/day )Duration (days)Study ConditionsReference
Rubber Septa1.010-2030-40Field Conditions[12]
Porous Vycor Glass1.08-15>35Field Conditions[12]
Polyethylene Bag with Wax5% (w/w)Variable>150Field Conditions[11]
Electrospun PHB FibersNot specified~11% released in 14 days82Lab Conditions (30°C)[8]
Isomate® OFM RossoNot specifiedNot specifiedSeason-longOrchard[1]

Table 2: Field Efficacy of this compound Dispensers for Mating Disruption of Grapholita molesta

Dispenser TypeApplication Rate (dispensers/ha)Reduction in Male Moth Capture (%)Reduction in Fruit Damage (%)LocationReference
Isomate® OFM Rosso (Full Rate)500>95SignificantPears, USA[1]
Isomate® OFM Rosso (Half Rate)250>95SignificantPears, USA[1]
Wax/Polymer BagNot specified>90Not specifiedPeach Orchard, South Korea[11]

Experimental Protocols

This section provides detailed methodologies for key experiments in the formulation and evaluation of this compound dispensers.

Protocol for Formulation of a Wax-Based Dispenser

Objective: To prepare a wax-based dispenser for the controlled release of this compound.

Materials:

  • This compound (≥95% purity)

  • Beeswax or Carnauba wax[11]

  • Glass beakers

  • Hot plate with magnetic stirrer

  • Molds for casting the dispensers

  • Analytical balance

Procedure:

  • Weigh the desired amount of wax into a glass beaker.

  • Heat the wax on a hot plate with stirring until it is completely melted (e.g., 60°C for beeswax, 90°C for carnauba wax).[11]

  • Weigh the required amount of this compound to achieve the desired concentration (e.g., 5% w/w).[11]

  • Slowly add the pheromone to the molten wax while stirring continuously to ensure a homogenous mixture.

  • Pour the molten wax-pheromone mixture into the molds.

  • Allow the dispensers to cool and solidify at room temperature.

  • Once solidified, remove the dispensers from the molds and store them in a cool, dark place until use.

Protocol for Measuring Pheromone Release Rate in the Laboratory

Objective: To quantify the release rate of this compound from a dispenser under controlled laboratory conditions using a volatile collection system.[13]

Materials:

  • Pheromone dispenser

  • Volatile collection chamber (e.g., glass tube)

  • Purified air source (e.g., passed through activated charcoal)

  • Flow meter

  • Adsorbent trap (e.g., glass tube with Tenax® TA or polyurethane foam)[13]

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Internal standard (e.g., n-Hexadecane)

  • Solvent for extraction (e.g., hexane)

Procedure:

  • Place the pheromone dispenser inside the volatile collection chamber.

  • Connect the chamber to a purified air source and an adsorbent trap at the outlet.

  • Pass a controlled flow of purified air (e.g., 100 mL/min) over the dispenser for a set period (e.g., 24 hours).

  • After the collection period, remove the adsorbent trap.

  • Extract the collected volatiles from the adsorbent trap by eluting with a known volume of a suitable solvent (e.g., hexane) containing an internal standard.

  • Analyze the extract using GC-MS to quantify the amount of this compound collected.

  • Calculate the release rate by dividing the amount of pheromone collected by the duration of the collection period.

Protocol for Field Evaluation of Dispenser Efficacy

Objective: To evaluate the efficacy of a this compound dispenser for mating disruption in an orchard.

Materials:

  • Pheromone dispensers

  • Pheromone-baited traps (for monitoring)[1]

  • Sticky trap liners

  • Orchard map

  • Gloves

Procedure:

  • Experimental Design: Select at least two treatment plots: one with the pheromone dispensers and an untreated control plot. Ensure plots are sufficiently separated to avoid interference.

  • Dispenser Deployment: Before the expected emergence of the target pest, deploy the dispensers in the treatment plot at the recommended density (e.g., 500 dispensers/ha).[1] Distribute the dispensers evenly throughout the plot, typically in the upper third of the tree canopy.

  • Monitoring Trap Placement: Place pheromone-baited monitoring traps in both the treatment and control plots.

  • Data Collection: Check the monitoring traps weekly and record the number of male moths captured in each trap.

  • Fruit Damage Assessment: At the end of the season, assess the level of fruit damage in both the treatment and control plots by randomly sampling a large number of fruits.

  • Data Analysis: Compare the mean number of moths captured per trap and the percentage of fruit damage between the treatment and control plots to determine the efficacy of the mating disruption.

Diagrams

Signaling Pathway and Experimental Workflows

The perception of this compound by male moths initiates a complex signaling cascade that leads to a behavioral response. The following diagrams illustrate this pathway and the experimental workflows used to study it.

cluster_olfactory_pathway Insect Olfactory Signaling Pathway Pheromone This compound OBP Odorant Binding Protein Pheromone->OBP Binding OR Odorant Receptor OBP->OR Transport & Delivery Neuron Olfactory Receptor Neuron OR->Neuron Activation AntennalLobe Antennal Lobe Neuron->AntennalLobe Signal Transduction Brain Higher Brain Centers AntennalLobe->Brain Signal Processing Behavior Mating Behavior Brain->Behavior Behavioral Response

Caption: Conceptual model of the insect olfactory signaling pathway.

cluster_workflow Experimental Workflow for Dispenser Evaluation Formulation Dispenser Formulation LabRelease Laboratory Release Rate Analysis Formulation->LabRelease FieldTrial Field Trial (Mating Disruption) LabRelease->FieldTrial Optimized Formulation DataAnalysis Data Analysis & Efficacy Determination FieldTrial->DataAnalysis

Caption: General experimental workflow for pheromone dispenser evaluation.

References

Application Notes and Protocols for Mating Disruption Techniques Using (Z)-8-Dodecenyl Acetate in Orchards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Mating disruption is a sophisticated and highly effective pest management strategy that utilizes synthetic sex pheromones to control insect populations by preventing males from locating females, thus disrupting their mating cycle.[1][2] This technique is a cornerstone of Integrated Pest Management (IPM) programs, offering a targeted approach with minimal impact on non-target organisms and the environment.[3] (Z)-8-Dodecenyl acetate is a key component of the sex pheromone for several significant agricultural pests, most notably the Oriental Fruit Moth (Grapholita molesta), a major pest of stone and pome fruits.[3][4][5] By saturating an orchard atmosphere with synthetic this compound, the natural pheromone plumes of females are masked, leading to a reduction in mating and subsequent larval damage to crops.[1][5]

The mechanisms behind mating disruption are multifaceted and can include competitive attraction to the synthetic source, camouflage of the female's pheromone trail, and desensitization of the male's antennal receptors.[1] This document provides detailed application notes and experimental protocols for the use of this compound in orchard settings.

Data Presentation

A variety of formulations containing this compound are available for mating disruption, each with specific application rates and efficacy levels. The following tables summarize quantitative data from field trials and product specifications.

Table 1: Pheromone Composition of Commercial Lures and Dispensers for Grapholita molesta

Product ExampleFormulation TypeThis compound(E)-8-Dodecenyl acetate(Z)-8-Dodecen-1-olCitation
Isomate-M 100Hand-Applied Dispenser88.5%5.7%1.0%[6]
Isomate OFM PlusHand-Applied Dispenser130.3 mg/dispenser8.4 mg/dispenser1.3 mg/dispenser[7]
Isomate OFM RossoHand-Applied Dispenser223 mg/dispenser14.5 mg/dispenser2.5 mg/dispenser[7]
MEC-OFM Phase VSprayable Microcapsules18.6%1.2%0.2%[8]
Checkmate OFM-FSprayable Microcapsules21.9%1.5%0.3%[8]
SPLAT-OFMSprayable Wax93:6:1 blend ratio93:6:1 blend ratio93:6:1 blend ratio[9]

Table 2: Application Rates and Efficacy of this compound-Based Mating Disruption Products

Product TypeApplication RateEfficacy SummaryCitation
Hand-Applied Dispensers100-250 dispensers/haSignificant reduction in trap catch; Fruit damage ≤1%[6][10]
Isomate CM/OFM TwinTube200 dispensers/acreEffective for cleaning up infested orchards
Suterra Checkmate Puffer1 unit/acreUsed with hand-applied dispensers on borders
Sprayable Microcapsules (MEC-OFM)12.4 to 49.1 g (AI)/haEffective trap shutdown; efficacy can be improved with stickers[6][8]
Sprayable Wax (SPLAT-OFM)1.6 kg/ha (8 ml/tree)98% disruption of male orientation to traps; 0% mating in treated blocks[9]

Experimental Protocols

Protocol 1: Field Efficacy Trial of a this compound Mating Disruption Formulation

Objective: To evaluate the effectiveness of a this compound formulation in disrupting the mating of Grapholita molesta and reducing fruit damage in an orchard.

Materials:

  • Test formulation of this compound (e.g., hand-applied dispensers, sprayable microcapsules).

  • Pheromone-baited sticky traps (e.g., Delta-style).

  • Lures containing the synthetic sex pheromone of G. molesta.

  • Untreated control plots.

  • Randomized complete block experimental design.

  • Orchard with a known history of G. molesta infestation.

  • GPS unit for mapping trap locations.[6]

Procedure:

  • Site Selection and Experimental Design:

    • Select an orchard of a suitable size (minimum 3-5 acres to minimize edge effects).[2]

    • Establish treatment and control plots using a randomized complete block design. Ensure sufficient distance between plots to prevent interference.

  • Dispenser Application:

    • For hand-applied dispensers, place them in the orchard before the first moth flight in the spring.[2][5]

    • Distribute dispensers evenly throughout the canopy, following the manufacturer's recommended rate (e.g., 100-250 dispensers per hectare).[6][10] In taller trees, place at least half of the dispensers in the upper third of the canopy.[10]

    • For sprayable formulations, apply using a calibrated orchard sprayer at the recommended rate and timing.[11]

  • Monitoring Male Flight:

    • Deploy pheromone-baited traps in the center of both treated and control plots at a density of 1-2 traps per hectare.[1]

    • Place traps at a height of 1.5-2.0 meters on tree branches.

    • Begin monitoring before the expected first flight of the overwintering generation.

    • Check traps weekly, recording the number of male G. molesta captured.[1][6]

    • Replace lures and sticky liners according to the manufacturer's instructions.[1] A significant reduction in moth capture in the treated plots compared to the control plots indicates successful mating disruption.[10]

  • Assessment of Fruit Damage:

    • At commercial harvest, randomly select a minimum of 1000 fruits per plot.[1]

    • Examine each fruit for signs of larval infestation by G. molesta, such as entry holes and internal feeding damage.[12]

    • Calculate the percentage of damaged fruit for both treated and control plots.

  • Data Analysis:

    • Statistically compare the mean weekly trap catches between the treated and control plots (e.g., using a t-test or ANOVA).[6]

    • Statistically compare the percentage of fruit damage between the treated and control plots.[6]

Protocol 2: Wind Tunnel Bioassay for Behavioral Responses to this compound Blends

Objective: To assess the behavioral responses of male G. molesta to different blends and concentrations of this compound in a controlled laboratory setting.

Materials:

  • Glass wind tunnel with controlled airflow, temperature, and light.[1]

  • Pheromone dispenser loading system (e.g., filter paper, rubber septa).[1]

  • Solutions of synthetic this compound, (E)-8-Dodecenyl acetate, and (Z)-8-dodecen-1-ol in a suitable solvent (e.g., hexane).[1]

  • Laboratory-reared male G. molesta.

  • Video recording equipment.

Procedure:

  • Preparation of Pheromone Blends:

    • Prepare solutions of the individual pheromone components and various blend ratios in hexane.

  • Wind Tunnel Setup:

    • Set the wind tunnel parameters (e.g., wind speed, temperature, light intensity) to mimic conditions during moth activity.

    • Place a dispenser loaded with a specific pheromone blend at the upwind end of the tunnel.

  • Behavioral Observation:

    • Release individual male moths at the downwind end of the tunnel.

    • Observe and record the following behaviors: activation (wing fanning), take-off, upwind flight, and contact with the pheromone source.

    • Use video recording for detailed analysis.

  • Data Analysis:

    • Calculate the percentage of males exhibiting each behavioral response for each pheromone blend and concentration.

    • Compare the responses to different blends to determine the optimal attractive ratio.

Mandatory Visualization

Mating_Disruption_Workflow cluster_Preparation Preparation Phase cluster_Deployment Deployment Phase cluster_Monitoring Monitoring Phase cluster_Analysis Analysis Phase SiteSelection Select Orchard Site (min. 3-5 acres) DispenserPrep Prepare Pheromone Dispensers DispenserApp Apply Dispensers Before First Moth Flight SiteSelection->DispenserApp TrapPrep Prepare Pheromone Traps and Lures DispenserPrep->DispenserApp TrapDeploy Deploy Traps in Treated & Control Plots TrapPrep->TrapDeploy WeeklyCheck Weekly Trap Inspection & Data Collection DispenserApp->WeeklyCheck TrapDeploy->WeeklyCheck DamageAssess Assess Fruit Damage at Harvest TrapAnalysis Analyze Trap Catch Data WeeklyCheck->TrapAnalysis DamageAnalysis Analyze Fruit Damage Data DamageAssess->DamageAnalysis Efficacy Determine Efficacy TrapAnalysis->Efficacy DamageAnalysis->Efficacy

Caption: Experimental workflow for a mating disruption field trial.

Pheromone_Signaling_Pathway Pheromone This compound (in air) Antenna Male Moth Antenna Pheromone->Antenna Detection OBP Odorant Binding Protein (OBP) Binds Pheromone Antenna->OBP OR Odorant Receptor (OR) on Olfactory Receptor Neuron (ORN) OBP->OR SignalTransduction Signal Transduction Cascade (Ion Channel Opening) OR->SignalTransduction ActionPotential Action Potential Generation in ORN SignalTransduction->ActionPotential AntennalLobe Signal Processing in Antennal Lobe of Brain ActionPotential->AntennalLobe HigherBrain Integration in Higher Brain Centers AntennalLobe->HigherBrain Behavior Behavioral Response (Upwind Flight to Source) HigherBrain->Behavior

Caption: Generalized pheromone signaling pathway in a male moth.

References

Application Note: Quantitative Analysis of (Z)-8-Dodecenyl Acetate in Pheromone Glands

Author: BenchChem Technical Support Team. Date: December 2025

AN-2025-12-08

For Research Use Only.

Abstract

This application note provides detailed protocols for the quantitative analysis of (Z)-8-Dodecenyl acetate, a key pheromone component in many lepidopteran species, including the Oriental Fruit Moth (Grapholita molesta).[1][2][3] The described methods are essential for researchers in chemical ecology, pest management, and drug development.[4] This document outlines two primary extraction techniques: solvent extraction and solid-phase microextraction (SPME), followed by quantitative analysis using gas chromatography-mass spectrometry (GC-MS).[4][5][6]

Introduction

This compound is a crucial semiochemical that mediates mating behaviors in numerous insect species.[2][3] Accurate quantification of this compound in pheromone glands is vital for understanding pheromone biosynthesis, developing effective lures for pest monitoring, and designing mating disruption strategies.[4] The precise blend and concentration of pheromone components are often critical for biological activity.[4] This note details validated methodologies for the reliable quantification of this compound from individual insect pheromone glands.

Experimental Protocols

Two primary methods for extracting this compound from pheromone glands are presented: direct solvent extraction and headspace solid-phase microextraction (SPME).

Pheromone Gland Dissection and Extraction

2.1.1. Materials

  • Virgin female insects (e.g., Grapholita molesta)

  • Stereomicroscope

  • Fine-tipped forceps

  • Micro-scissors

  • Glass vials (2 mL) with PTFE-lined caps

  • Hexane (High Purity, for pesticide residue analysis)

  • Internal Standard (IS) solution (e.g., Tetradecyl acetate in hexane, 10 ng/µL)

  • Glass rod

2.1.2. Protocol: Solvent Extraction

  • Collect virgin female moths during their calling period.

  • Under a stereomicroscope, carefully dissect the pheromone gland, typically located at the abdominal tip.[7]

  • Immediately place the dissected gland into a 2 mL glass vial.

  • Add a precise volume of hexane (e.g., 50-100 µL) to the vial.[4]

  • Gently crush the gland against the vial wall with a clean glass rod to facilitate extraction.[4]

  • Add a known amount of internal standard solution (e.g., 10 µL of 10 ng/µL IS solution).

  • Cap the vial tightly and allow it to stand for at least 30 minutes at room temperature.[4]

  • The resulting supernatant is the crude pheromone extract. Store at -20°C or below until GC-MS analysis.[4]

2.1.3. Protocol: Headspace Solid-Phase Microextraction (SPME) SPME is a solvent-free technique ideal for analyzing volatile compounds.[6][8]

  • Dissect the whole sex gland from a virgin insect (or a small number of insects, e.g., 5).[5]

  • Place the gland(s) into a 2 mL headspace vial.

  • Seal the vial with a septum cap.

  • Equilibrate the vial at a specified temperature (e.g., 170°C for 10 minutes, though room temperature can also be effective) to allow volatile compounds to partition into the headspace.[5]

  • Expose a pre-conditioned SPME fiber (e.g., 100 µm Polydimethylsiloxane (PDMS)) to the headspace for a defined period (e.g., 5-30 minutes) to adsorb the pheromones.[5][9]

  • Retract the fiber and immediately introduce it into the GC-MS injector for thermal desorption and analysis.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for separating, identifying, and quantifying volatile compounds like pheromones.[4]

2.2.1. Materials and Instrumentation

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary column (e.g., HP-5ms, DB-5, or similar non-polar column).[4]

  • High-purity helium as the carrier gas.[4]

  • Synthetic standard of this compound for calibration.

2.2.2. GC-MS Protocol

  • Instrument Setup (Example Parameters): [4]

    • Inlet: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

    • Oven Program: Initial temperature of 60°C for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • MS Quadrupole: 150°C.

    • Mass Scan Range: m/z 40-450.

  • Calibration Curve:

    • Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard.

    • Inject each standard into the GC-MS.

    • Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Sample Analysis:

    • Inject 1 µL of the pheromone extract (from solvent extraction) or introduce the SPME fiber into the GC inlet.[4]

  • Data Analysis:

    • Identify the this compound peak in the chromatogram by comparing its retention time and mass spectrum to the synthetic standard.

    • Integrate the peak areas for this compound and the internal standard.

    • Calculate the peak area ratio for this compound relative to the internal standard.

    • Use the calibration curve to determine the concentration of this compound in the extract.

    • Calculate the absolute amount (in nanograms) of the pheromone per insect gland.

Data Presentation

Quantitative data should be summarized for clarity and comparison.

Table 1: Example GC-MS Instrument Parameters

ParameterSetting
GC System Agilent 7890A or equivalent
MS System Agilent 5975C or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)
Inlet Mode Splitless
Inlet Temperature 250°C
Carrier Gas Helium, 1.2 mL/min
Oven Program 60°C (2 min), then 10°C/min to 280°C (5 min)
MS Source Temp. 230°C
MS Quad Temp. 150°C
Scan Range m/z 40-450

Table 2: Quantitative Results for this compound in Grapholita molesta

Extraction MethodMean Amount per Gland (ng ± SD)Reference
Solvent Extraction~8.5 ng/hour release rate (similar amount in gland)[1]
Headspace Volatiles0.1–0.2 ng per female per hour of calling[3]

Visualized Workflows

The following diagrams illustrate the experimental processes.

G Workflow for Solvent Extraction and GC-MS Analysis cluster_extraction Pheromone Gland Extraction cluster_analysis GC-MS Analysis cluster_quantification Quantification A Dissect Pheromone Gland B Place Gland in Vial A->B C Add Hexane & Internal Standard B->C D Crush Gland & Incubate C->D E Collect Supernatant (Extract) D->E F Inject 1 µL of Extract E->F Sample Injection G Separation on GC Column F->G H Mass Spectrometry Detection G->H I Data Acquisition H->I J Integrate Peak Areas (Analyte & IS) I->J Data Processing K Calculate Area Ratio J->K L Determine Concentration from Calibration Curve K->L M Calculate Amount per Gland (ng) L->M

Caption: Workflow for Solvent Extraction and GC-MS Analysis.

G Workflow for Headspace SPME and GC-MS Analysis cluster_spme SPME Sample Preparation cluster_analysis GC-MS Analysis A Dissect Gland(s) into Vial B Seal Vial & Equilibrate Headspace A->B C Expose SPME Fiber to Headspace B->C D Retract Fiber C->D E Insert Fiber into GC Inlet (Desorption) D->E Direct Injection F Separation on GC Column E->F G Mass Spectrometry Detection F->G H Data Acquisition & Analysis G->H

Caption: Workflow for Headspace SPME and GC-MS Analysis.

Conclusion

The protocols described provide a robust framework for the quantitative analysis of this compound in insect pheromone glands. The choice between solvent extraction and SPME will depend on the specific research question, sample availability, and desired sensitivity.[5][10] Accurate quantification using these methods is a critical step in advancing our understanding of insect chemical communication and developing innovative pest management solutions.

References

Application of (Z)-8-Dodecenyl Acetate in Integrated Pest Management (IPM)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

(Z)-8-Dodecenyl acetate is a vital semiochemical, functioning as a key component of the sex pheromone for several significant lepidopteran pests.[][2] Its application is a cornerstone of modern Integrated Pest Management (IPM) programs, offering a species-specific and environmentally sound alternative to broad-spectrum insecticides.[][3] This document provides detailed application notes and experimental protocols for the utilization of this compound in IPM strategies, with a primary focus on the Oriental Fruit Moth (Grapholita molesta), a major pest in fruit orchards.[3][4][5]

Overview of this compound in IPM

This compound is the major component of the sex pheromone of the Oriental Fruit Moth (Grapholita molesta).[6] It is typically used in conjunction with its geometric isomer, (E)-8-dodecenyl acetate, and (Z)-8-dodecen-1-ol to create a highly attractive lure for male moths.[3][6] The primary applications in IPM include:

  • Mating Disruption: This technique involves saturating an area with synthetic pheromones to prevent male insects from locating females, thereby disrupting mating and reducing the subsequent generation's population.[4][7] The high concentration of the synthetic pheromone can lead to several disruptive mechanisms:

    • Competitive Attraction: Males are drawn to the numerous synthetic pheromone sources instead of the females.[3]

    • Camouflage: The natural pheromone plumes released by females are masked by the high concentration of the synthetic pheromone.[3]

    • Sensory Overload: Continuous exposure can desensitize the male's antennal receptors to the pheromone.[4]

  • Monitoring: Pheromone-baited traps are essential for determining the presence, abundance, and seasonal flight activity of target pests. This data is crucial for making informed decisions about the timing and necessity of control interventions.[3][6]

  • Mass Trapping: In some cases, a high density of pheromone traps can be used to capture a significant portion of the male population, directly reducing the number of mating individuals.

Target Pests:

The primary target for this compound-based IPM strategies is the Oriental Fruit Moth (Grapholita molesta) .[5] However, it is also a component of the sex pheromones of other economically important pests, including:

  • Plum Fruit Moth (Cydia funebrana)[5]

  • Macadamia Nut Borer (Cryptophlebia ombrodelta)[5]

  • Koa Seedworm (Cryptophlebia illepida)[5]

  • Lesser Appleworm (Grapholita prunivora)[8]

Data Presentation: Efficacy of this compound in IPM

The following tables summarize quantitative data from various studies on the efficacy of this compound in IPM applications.

Table 1: Mating Disruption Efficacy against Oriental Fruit Moth (Grapholita molesta)

Application Rate (g/ha/day)Dispenser TypeTarget PestEfficacy MetricResult
0.15Hollow FiberGrapholita molestaMale attraction to synthetic lure and virgin femalesComplete disruption[7]
2 g lure/acreMicroencapsulatedGrapholita molestaSuppression of male response to traps baited with virgin females77-98% suppression for 5 weeks post-treatment[8]
8 g lure/acreMicroencapsulatedGrapholita molestaSuppression of male response to traps baited with virgin females77-98% suppression for 5 weeks post-treatment[8]
500 dispensers/haIsomate® OFM RossoGrapholita molestaReduction in fruit damageSignificant reduction compared to untreated controls[9]

Table 2: Trap Capture Data for Monitoring Oriental Fruit Moth (Grapholita molesta)

Lure CompositionTrap TypeKey Finding
95% (Z)-8-DDA and 5% (E)-8-DDA + dodecyl alcoholSticky trapsMaximum captures of male Oriental Fruit Moths[8]
This compound with varying levels of (E)-isomerNot specifiedCaptures reduced when (E)-isomer exceeded 23%[10]
This compound + (Z)-8-dodecenyl alcoholNot specifiedSynergistic effect, enhancing captures[10]
Standard Pheromone Lure vs. Enhanced Combo Lure (with acetic acid and terpinyl acetate)Delta-style sticky trapsEnhanced Combo Lure captured significantly more moths

Experimental Protocols

Protocol for Monitoring Pest Populations Using Pheromone-Baited Traps

This protocol outlines the methodology for monitoring the population dynamics of the Oriental Fruit Moth (Grapholita molesta) in an orchard environment.[3]

Objective: To determine the presence, abundance, and seasonal flight activity of G. molesta.

Materials:

  • Delta-style sticky traps[3]

  • Pheromone lures containing a blend of this compound, (E)-8-dodecenyl acetate, and (Z)-8-dodecen-1-ol (e.g., Isomate® lures)[3]

  • Gloves

  • Data sheets or electronic data capture device

Procedure:

  • Trap Placement:

    • Deploy traps before the anticipated start of the first moth flight of the season.

    • Hang traps from tree branches at a height of 1.5-2.0 meters.

    • Place traps in the center of each monitoring plot at a density of 1-2 traps per hectare.[4]

    • Maintain a minimum distance of 50 meters between traps to avoid interference.

  • Trap Monitoring:

    • Check traps weekly throughout the season.

    • Record the number of male G. molesta captured in each trap.

    • Remove captured moths and any debris from the sticky surface.

  • Lure and Trap Maintenance:

    • Replace pheromone lures according to the manufacturer's instructions (typically every 4-6 weeks).

    • Replace sticky trap liners when they become dirty or lose their stickiness.

Protocol for Field Evaluation of Mating Disruption Efficacy

This protocol describes a field experiment to determine the effectiveness of a this compound-based formulation in disrupting the mating of G. molesta and reducing subsequent fruit damage.[4]

Objective: To quantify the efficacy of a mating disruption treatment.

Materials:

  • Mating disruption dispensers (e.g., Isomate®)[9]

  • Pheromone-baited traps for monitoring

  • Untreated control plots

  • Randomization plan for experimental design

Procedure:

  • Experimental Design:

    • Establish treatment plots and untreated control plots of a suitable size (e.g., 1-2 hectares each).

    • Use a randomized complete block design to account for field variability.

  • Dispenser Application:

    • Apply the mating disruption dispensers at the recommended rate (e.g., 500 dispensers per hectare) before the first moth flight.[9]

    • Distribute dispensers evenly throughout the canopy of the trees in the treatment plots.

  • Monitoring Male Flight:

    • Place pheromone-baited traps in the center of both treatment and control plots at a density of 1-2 traps per hectare.[4]

    • Monitor traps weekly and record the number of male G. molesta captured.

    • Calculate the percentage of trap shutdown in the treated plots compared to the control plots.

  • Assessment of Fruit Damage:

    • At commercial harvest, randomly select a minimum of 1000 fruits per plot.[4]

    • Examine each fruit for signs of larval infestation by G. molesta.

    • Calculate the percentage of damaged fruit in both treatment and control plots.

Protocol for Laboratory-Based Wind Tunnel Bioassay

This protocol describes a laboratory-based wind tunnel experiment to assess the behavioral responses of male moths to different blends and concentrations of this compound and related compounds.[4]

Objective: To quantify the attractiveness and flight behavior of male G. molesta towards various pheromone formulations.

Materials:

  • Glass wind tunnel with controlled airflow, temperature, and light

  • Pheromone dispenser loading system (e.g., filter paper, rubber septa)

  • Solutions of synthetic this compound, (E)-8-dodecenyl acetate, and (Z)-8-dodecen-1-ol in a suitable solvent (e.g., hexane)

  • Video recording and analysis software

Procedure:

  • Acclimatization of Moths: Place male moths in the wind tunnel for at least 30 minutes to acclimate to the conditions (e.g., 25°C, 60% RH, constant wind speed of 0.3 m/s).[4]

  • Introduction of Pheromone Source: Place the prepared pheromone source at the upwind end of the wind tunnel.[4]

  • Behavioral Observation:

    • Release individual male moths at the downwind end of the tunnel.

    • Record their flight behavior for a set period (e.g., 3 minutes).[4]

    • Observe and quantify behaviors such as upwind flight, casting, landing on the source, and copulatory attempts.

Visualizations

IPM_Workflow cluster_monitoring Pest Monitoring cluster_intervention Control Intervention cluster_evaluation Efficacy Evaluation Pest_Presence Pest Presence/ Abundance Trap_Deployment Deploy Pheromone Traps Pest_Presence->Trap_Deployment Data_Collection Weekly Trap Counts Trap_Deployment->Data_Collection Action_Threshold Action Threshold Reached? Data_Collection->Action_Threshold Action_Threshold->Data_Collection No Mating_Disruption Apply Mating Disruption Dispensers Action_Threshold->Mating_Disruption Yes Mass_Trapping Deploy High-Density Traps Action_Threshold->Mass_Trapping Yes Insecticide_Application Targeted Insecticide Application Action_Threshold->Insecticide_Application Yes Trap_Shutdown Monitor Trap Shutdown Mating_Disruption->Trap_Shutdown Population_Suppression Population Suppression Achieved Mass_Trapping->Population_Suppression Damage_Assessment Assess Crop Damage Insecticide_Application->Damage_Assessment Trap_Shutdown->Population_Suppression Damage_Assessment->Population_Suppression

IPM Decision-Making Workflow

Olfactory_Signaling_Pathway Pheromone This compound (in air) Antenna Male Moth Antenna Pheromone->Antenna OR Odorant Receptor (OR) Antenna->OR ORN Olfactory Receptor Neuron (ORN) OR->ORN Signal_Transduction Signal Transduction Cascade ORN->Signal_Transduction Action_Potential Action Potential Generated Signal_Transduction->Action_Potential Antennal_Lobe Antennal Lobe (Brain) Action_Potential->Antennal_Lobe Higher_Brain Higher Brain Centers Antennal_Lobe->Higher_Brain Behavioral_Response Behavioral Response (Upwind Flight) Higher_Brain->Behavioral_Response Mating_Disruption_Mechanisms cluster_mechanisms Mechanisms of Action MD_Application Mating Disruption Application (High Pheromone Concentration) Competitive_Attraction Competitive Attraction (False-plume following) MD_Application->Competitive_Attraction Camouflage Camouflage (Masking of female plumes) MD_Application->Camouflage Sensory_Overload Sensory Overload (Habituation of receptors) MD_Application->Sensory_Overload Disrupted_Mating Disrupted Mating Competitive_Attraction->Disrupted_Mating Camouflage->Disrupted_Mating Sensory_Overload->Disrupted_Mating Population_Reduction Pest Population Reduction Disrupted_Mating->Population_Reduction

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (Z)-8-Dodecenyl Acetate Dosage in Pheromone Traps

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of (Z)-8-Dodecenyl acetate in pheromone traps. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this semiochemical for insect monitoring and control. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments with this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Trap Captures Incorrect Dosage: The pheromone concentration in the lure may be too high or too low for the target species. For some species, such as the Oriental fruit moth (Grapholita molesta), lower dosages (e.g., 0.1 mg) have proven to be more attractive than higher dosages (0.5 to 4.0 mg).[1]Conduct a dose-response experiment to determine the optimal pheromone load for your target insect and local conditions.
Lure Degradation: The pheromone may have degraded due to improper storage or environmental factors like high temperatures and UV exposure.[2]Store pheromone lures in a freezer at approximately -10°C in their original sealed packaging.[3] Avoid repeated freeze-thaw cycles. Allow lures to equilibrate to room temperature for 24 hours before deployment.[2]
Improper Trap Placement: The height and location of the traps are crucial for maximizing capture rates.For many tortricid moths, traps should be placed near the highest point of the host plant's canopy.[1]
Lure Age: Pheromone lures have a limited field life.Replace lures at the recommended intervals, typically every 4-6 weeks, or as specified by the manufacturer.[1]
High Capture of Non-Target Species (Bycatch) Lure Composition: The pheromone lure may be attractive to other, closely related species. This compound is a common component for many tortricid moths.[1]Consider adding behavioral antagonists to the lure to repel non-target species. The identification and use of such antagonists are specific to the non-target species you aim to exclude.[1]
Trap Design: The trap design may not be selective for the target species.Utilize traps with species-specific entry hole sizes or designs if available.
Inconsistent Pheromone Release Dispenser Material: The material of the dispenser (e.g., rubber septa, polyethylene tubes) can have a variable release profile.[2]Select dispensers known for a constant (zero-order) release rate, such as hollow-fiber or polymeric-laminate types.[2]
Temperature Fluctuations: Pheromone release rates are highly dependent on temperature.If possible, maintain a constant temperature in laboratory settings. In the field, monitor and record temperature to model the release rate.[2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and which insects does it attract?

A1: this compound is a straight-chain lepidopteran pheromone.[4] It is a key component of the sex pheromone for several moth species, including the Oriental fruit moth (Grapholita molesta), the plum fruit moth (Cydia funebrana), the macadamia nut borer (Cryptophlebia ombrodelta), and the koa seedworm (Cryptophlebia illepida).[5]

Q2: How can I determine the optimal dosage of this compound for my target species?

A2: The optimal dosage should be determined empirically through a dose-response field experiment. This involves deploying traps with lures containing a range of pheromone concentrations and comparing the mean captures for each treatment. A randomized complete block design is recommended for such field trials.[1]

Q3: How should I store my this compound lures?

A3: To maintain their efficacy, lures should be stored in a freezer at around -10°C in their original, unopened packaging to prevent degradation.[3]

Q4: How often should I replace the pheromone lures in my traps?

A4: Lure longevity depends on the dispenser type and environmental conditions. As a general guideline, lures should be replaced every 4-6 weeks.[1] However, always refer to the manufacturer's recommendations.

Q5: How can I verify the release rate and purity of this compound from my dispensers?

A5: The release rate and purity can be determined using gas chromatography (GC).[2] To measure the remaining pheromone, dispensers can be collected from the field at various time points, and the residual acetate can be extracted with a suitable solvent (e.g., hexane). The extract is then analyzed by GC to quantify the amount of this compound and to check for degradation products or isomers.[2]

Quantitative Data Summary

The optimal dosage of this compound can vary significantly depending on the target species and the intended application (e.g., monitoring vs. mating disruption). The following table summarizes dosage information from various studies.

Target SpeciesApplicationLure Dosage / Dispenser LoadDispenser TypeKey Findings
Grapholita molesta (Oriental Fruit Moth)Monitoring0.1 mgRubber SeptaLower dosages were found to be more attractive than higher dosages (0.5 to 4.0 mg).[1]
Grapholita molesta (Oriental Fruit Moth)MonitoringBlend: this compound, (E)-8-dodecenyl acetate, and (Z)-8-dodecen-1-olNot SpecifiedThe addition of as little as 1% (Z)-8-dodecen-1-ol to the acetate mixture increased male capture by approximately tenfold.[6]
Anomala orientalis (Oriental Beetle)Mating Disruption≥ 0.1 g (AI) per dispenserNot SpecifiedA density of ≥ 50 dispensers per hectare was found to be the most effective rate for mating disruption.[7]

Experimental Protocols

Protocol for a Dose-Response Field Experiment

This protocol outlines a method for determining the optimal pheromone dosage for trapping a target insect species.

1. Site Selection:

  • Choose a field site, such as an orchard, where the target species is known to be present.[1]

2. Experimental Design:

  • Employ a randomized complete block design (RCBD) with a minimum of four replicates for each dosage treatment.[1]

  • Each block should consist of a row of traps, with each trap in the row containing a different lure dosage.[1]

  • Maintain a minimum distance of 20 meters between traps within a block and 50 meters between blocks to prevent interference.[1]

3. Trap and Lure Preparation:

  • Use a sensitive trap type recommended for your target species (e.g., Delta traps for tortricid moths).[1][8]

  • Prepare lures with a range of this compound dosages. Include a control trap with no pheromone.

  • Handle lures with gloves to avoid contamination.[1][8]

4. Trap Deployment:

  • Deploy traps before the anticipated flight period of the target species.[1]

  • Place traps at the recommended height and location within the plant canopy.[1][8]

5. Data Collection and Analysis:

  • Inspect traps weekly, recording the number of target and non-target insects captured.[1]

  • Replace sticky liners when they become saturated with insects or debris.[1]

  • Replace lures at the recommended intervals.[1]

  • Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to compare the mean captures for each dosage treatment.[1]

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_deploy Deployment Phase cluster_data Data Collection & Analysis Phase cluster_outcome Outcome site_selection 1. Site Selection exp_design 2. Experimental Design (RCBD) site_selection->exp_design trap_prep 3. Trap & Lure Preparation exp_design->trap_prep trap_deployment 4. Trap Deployment trap_prep->trap_deployment data_collection 5. Weekly Data Collection trap_deployment->data_collection data_analysis 6. Statistical Analysis (ANOVA) data_collection->data_analysis optimal_dosage Determination of Optimal Dosage data_analysis->optimal_dosage

Caption: Workflow for a dose-response field experiment.

troubleshooting_flow start Low Trap Captures check_dosage Is the dosage optimized? start->check_dosage check_lure_quality Is the lure fresh and properly stored? check_dosage->check_lure_quality Yes dose_response_exp Conduct dose-response experiment check_dosage->dose_response_exp No check_placement Is trap placement correct? check_lure_quality->check_placement Yes replace_lure Replace with new, properly stored lure check_lure_quality->replace_lure No adjust_placement Adjust trap height and location check_placement->adjust_placement No success Improved Capture Rate check_placement->success Yes dose_response_exp->success replace_lure->success adjust_placement->success

Caption: Troubleshooting logic for low trap captures.

References

Reducing degradation of (Z)-8-Dodecenyl acetate in field conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Z)-8-dodecenyl acetate. The information provided aims to help minimize degradation of the compound under field conditions and ensure the reliability of experimental outcomes.

Troubleshooting Guide

This section addresses common issues encountered during the use of this compound in field experiments.

ProblemPossible Cause(s)Recommended Solution(s)
Rapid loss of dispenser attractiveness to target insects. High Temperatures: Elevated ambient temperatures accelerate the release rate and degradation of this compound.[1]- Select dispensers with a zero-order release profile (e.g., hollow-fiber or polymeric-laminate types) to maintain a more constant release rate. - In high-temperature conditions, consider using dispensers with protective qualities or increase the frequency of dispenser replacement.[1] - Store dispensers at low temperatures (e.g., -10°C) when not in use to minimize pre-deployment degradation.[1]
UV Radiation Exposure: Sunlight, particularly UV radiation, can induce photodegradation, including isomerization of the biologically active (Z)-isomer to the less active (E)-isomer.- Incorporate a UV protectant, such as carbon black, into the dispenser matrix to shield the pheromone from light. - Choose dispenser materials that are inherently UV-resistant.
Oxidative Degradation: The double bond in the this compound molecule is susceptible to oxidation from atmospheric oxygen, which can be accelerated by heat and light.- Add a lipophilic antioxidant, such as Butylated Hydroxytoluene (BHT), to the pheromone formulation. A typical concentration is around 0.01% by weight. - Store the pheromone and loaded dispensers in an inert atmosphere (e.g., under nitrogen or argon) and in airtight containers.
Inconsistent or low trap captures despite using fresh dispensers. Isomerization: The (Z)-isomer may have converted to the (E)-isomer due to improper storage or exposure to heat and light, reducing its attractiveness to the target species.- Use high-purity this compound for dispenser preparation. - Protect dispensers from light and heat during storage and deployment as much as possible. - Verify the isomeric purity of your pheromone source and field-aged dispensers using gas chromatography (GC).
Incorrect Dispenser Choice: The dispenser material may have a variable release profile (first-order release), leading to an initial burst of pheromone followed by a rapid decline.[1]- Opt for dispensers known for zero-order (constant) release to ensure a consistent pheromone plume over time.[1]
Pheromone degradation is suspected, but the cause is unclear. Multiple Environmental Factors: A combination of high temperature, UV radiation, and oxygen exposure is likely contributing to the degradation.- Conduct a systematic analysis of field-aged dispensers to quantify the remaining this compound and identify any degradation products. - Implement a multi-pronged approach to protection, including the use of a suitable dispenser material, a UV protectant, and an antioxidant.

Frequently Asked Questions (FAQs)

1. What are the primary factors that cause the degradation of this compound in the field?

The primary factors are:

  • High Temperatures: Accelerate both the release rate from the dispenser and the chemical degradation of the pheromone.[1]

  • UV Radiation: Causes photodegradation, which can lead to isomerization (conversion of the active Z-isomer to the less active E-isomer) and other chemical changes.

  • Oxidation: The unsaturated nature of the molecule makes it susceptible to oxidation, which breaks down the compound and reduces its efficacy.

2. How can I protect this compound from degradation?

A combination of strategies is most effective:

  • Proper Dispenser Selection: Use dispensers made from materials that offer protection from environmental factors and provide a controlled, zero-order release.[1]

  • Incorporate Stabilizers: Add an antioxidant like Butylated Hydroxytoluene (BHT) to the pheromone formulation to inhibit oxidative degradation.

  • UV Protection: Use dispensers that contain a UV blocker, such as carbon black, or are made of UV-resistant polymers.

  • Controlled Storage: Store the pheromone and loaded dispensers at low temperatures (freezer storage at approximately -10°C is recommended) in sealed, airtight containers, preferably under an inert atmosphere.[1]

3. Are there any specific antioxidants recommended for this compound?

Butylated Hydroxytoluene (BHT) is a commonly used lipophilic antioxidant for stabilizing insect pheromones. It is effective at low concentrations (around 0.01% by weight) and can be incorporated into the pheromone formulation.

4. How can I quantitatively measure the degradation of this compound from my dispensers?

You can measure degradation by recovering the remaining pheromone from field-aged dispensers and analyzing it using gas chromatography (GC).

Experimental Protocol: Quantification of this compound Degradation

Objective: To determine the amount of this compound remaining in a dispenser after a period of field exposure.

Materials:

  • Field-aged dispensers

  • Hexane (or another suitable non-polar solvent)

  • Internal standard (e.g., a long-chain hydrocarbon or another acetate with a distinct retention time)

  • Vials with caps

  • Vortex mixer

  • Gas chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

Procedure:

  • Sample Collection: Retrieve dispensers from the field at specified time intervals (e.g., 0, 7, 14, 21, and 28 days).

  • Extraction: a. Cut the dispenser into small pieces and place them in a labeled vial. b. Add a precise volume of hexane to the vial to fully submerge the dispenser pieces. c. Add a known concentration of the internal standard to the vial. d. Cap the vial and vortex for 1-2 minutes. e. Allow the vial to sit for at least 24 hours to ensure complete extraction of the pheromone.

  • GC Analysis: a. Prepare a calibration curve using standard solutions of this compound of known concentrations. b. Inject a sample of the extract into the GC. c. Analyze the resulting chromatogram to determine the peak areas of this compound and the internal standard.

  • Data Analysis: a. Use the calibration curve to calculate the concentration of this compound in the extract based on its peak area relative to the internal standard. b. Calculate the total amount of this compound remaining in the dispenser. c. Compare the amount remaining at different time points to the initial amount to determine the degradation rate.

Visualizing Degradation and Mitigation

Diagram 1: Factors Leading to Degradation of this compound

Z8_12Ac This compound Degradation Degradation Products Z8_12Ac->Degradation leads to HighTemp High Temperature HighTemp->Degradation accelerates UV UV Radiation UV->Degradation causes Oxidation Oxidation Oxidation->Degradation causes

Caption: Key environmental factors contributing to the degradation of this compound.

Diagram 2: Experimental Workflow for Degradation Analysis

Start Field-Aged Dispenser Collection Extraction Solvent Extraction with Internal Standard Start->Extraction GC_Analysis Gas Chromatography (GC) Analysis Extraction->GC_Analysis Data_Analysis Data Analysis and Degradation Rate Calculation GC_Analysis->Data_Analysis

Caption: Workflow for the quantitative analysis of this compound degradation.

References

Technical Support Center: Enhancing the Stability of (Z)-8-Dodecenyl Acetate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (Z)-8-Dodecenyl Acetate Formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound in various experimental settings. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Troubleshooting Guides

This section addresses common issues encountered during the formulation and stability testing of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Rapid loss of pheromone activity in field trials. 1. Degradation due to environmental factors: High temperatures, UV radiation from sunlight, and oxidation can rapidly degrade this compound. 2. Suboptimal formulation: The dispenser or carrier material may not provide adequate protection or a suitable release profile.1. Incorporate stabilizers: Add an antioxidant (e.g., Butylated hydroxytoluene - BHT) and a UV protectant to the formulation.[1] 2. Select an appropriate dispenser: Use dispensers known for their protective qualities and controlled-release characteristics. 3. Optimize storage: Store lures at low temperatures (e.g., -20°C) in airtight, opaque containers before field use.[2]
Inconsistent or rapid release of the pheromone from the dispenser. 1. Dispenser material: The polymer matrix of the dispenser may have a high permeability, leading to a burst release. 2. Environmental conditions: High temperatures and wind speeds can accelerate the release rate.1. Select a different dispenser type: Consider less permeable materials or reservoir-type dispensers for a more controlled release. 2. Formulation modification: Incorporate a less volatile co-solvent or consider microencapsulation to slow down the release. 3. Account for environmental factors: Monitor and record field conditions to better correlate release rates with environmental variables.
Formation of unexpected byproducts in the formulation during storage. 1. Isomerization: The (Z)-isomer may convert to the less active (E)-isomer, especially when exposed to heat and light. 2. Hydrolysis: The acetate ester can hydrolyze to the corresponding alcohol, particularly in the presence of moisture and acidic or basic contaminants.1. Control storage conditions: Store in a cool, dark, and dry place. Use of amber vials is recommended.[2] 2. Use high-purity starting material: Ensure the initial this compound has a high isomeric purity. 3. Inert atmosphere: Store under an inert gas like argon or nitrogen to minimize oxidation.[2]
Low trap captures despite using a fresh lure. 1. Incorrect isomeric ratio: The presence of a high percentage of the (E)-isomer can be inhibitory to some insect species. 2. Degradation during application: The pheromone may have degraded between the time of lure preparation and deployment.1. Verify isomeric purity: Analyze the isomeric ratio of your formulation using Gas Chromatography (GC). 2. Minimize time between preparation and use: Prepare lures as close to the time of field deployment as possible.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound are:

  • Oxidation: The double bond is susceptible to oxidation, leading to the formation of epoxides, aldehydes, or carboxylic acids, which reduces the biological activity.

  • Hydrolysis: The ester linkage can be hydrolyzed to form (Z)-8-dodecen-1-ol and acetic acid. This reaction is catalyzed by moisture and acidic or basic conditions.

  • Photoisomerization: Exposure to UV radiation can cause the isomerization of the active (Z)-isomer to the less active (E)-isomer.

Q2: What types of antioxidants are effective in stabilizing this compound?

A2: Phenolic antioxidants are commonly used to stabilize pheromone formulations. Butylated hydroxytoluene (BHT) is a widely cited example that can be effective at concentrations of 0.1-1.0% (w/w) in the formulation.

Q3: How can I protect my formulation from UV degradation?

A3: Incorporating a UV stabilizer into your formulation is the most effective method. Benzophenones and benzotriazoles are classes of UV absorbers that can be used. Additionally, storing the formulation in amber glass vials or other opaque containers will prevent light exposure.[2]

Q4: What is the ideal storage temperature for this compound and its formulations?

A4: For long-term storage, it is recommended to store this compound and its formulations at or below -20°C in a sealed container under an inert atmosphere.[2] For short-term storage, refrigeration at 2-8°C is acceptable.

Q5: What is microencapsulation and how can it improve the stability of my formulation?

A5: Microencapsulation is a process where small droplets of the pheromone are enclosed within a protective polymeric shell. This can protect the pheromone from environmental degradation (oxidation, UV light) and provide a controlled, sustained release over a longer period.

Data Presentation

Table 1: Release Rate of this compound from Red Rubber Septa Dispensers
Initial Pheromone Load (µg)Time Interval (days)Average Release Rate (µ g/day )Percentage of Loaded Dose Released per Day (%)
301-71.03.7
1001-73.23.5
3001-78.02.9
3021-280.20.7
10021-280.90.9
30021-280.80.3

Data adapted from a study on this compound release from rubber septa.

Table 2: Illustrative Example of the Effect of Stabilizers on the Stability of this compound in a Dispenser under Accelerated Aging (40°C)
FormulationInitial Purity (%)Purity after 14 days (%)Purity after 28 days (%)
This compound only95.085.576.1
+ 0.5% BHT (Antioxidant)95.092.389.5
+ 0.5% UV Stabilizer95.088.181.3
+ 0.5% BHT + 0.5% UV Stabilizer95.094.292.8

Note: The data in this table is illustrative and intended to demonstrate the potential benefits of using stabilizers. Actual results may vary depending on the specific formulation and experimental conditions.

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound Formulations

Objective: To rapidly assess the stability of a this compound formulation under stressful conditions to predict its long-term shelf life.

Materials:

  • This compound formulation

  • Temperature and humidity-controlled oven/incubator

  • Amber glass vials with PTFE-lined caps

  • Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

  • High-purity solvent (e.g., hexane)

  • Internal standard (e.g., tetradecyl acetate)

Methodology:

  • Sample Preparation: Prepare multiple identical samples of the formulation in amber glass vials. A control set of samples should be stored at -20°C.

  • Accelerated Aging: Place the experimental samples in an oven set to a constant elevated temperature (e.g., 40°C or 50°C) and, if applicable, a constant relative humidity (e.g., 75%).[3]

  • Time-Point Sampling: At predetermined intervals (e.g., 0, 7, 14, 21, and 28 days), remove a subset of samples from the oven for analysis.[2] A control sample should also be analyzed at each time point.

  • GC Analysis:

    • Accurately dilute a known amount of the aged and control samples in a suitable solvent (e.g., hexane) containing a known concentration of an internal standard.

    • Inject the samples into the GC. A typical GC program would be:

      • Injector temperature: 250°C

      • Oven program: 100°C for 2 min, ramp to 220°C at 10°C/min, hold for 10 min.

      • Detector temperature: 250°C

    • Quantify the amount of this compound remaining relative to the internal standard.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point compared to the time 0 sample.

    • Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) if the degradation follows first-order kinetics.

    • Use the Arrhenius equation to estimate the shelf life at normal storage conditions.[3]

Protocol 2: Quantification of this compound by GC-MS

Objective: To accurately quantify the concentration of this compound and its potential degradation products or isomers in a sample.

Materials:

  • Sample containing this compound

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

  • High-purity helium as carrier gas

  • High-purity solvent (e.g., hexane)

  • Internal standard (e.g., tetradecyl acetate)

  • Autosampler vials with inserts

Methodology:

  • Standard Curve Preparation: Prepare a series of calibration standards of this compound of known concentrations in the solvent, each containing a fixed concentration of the internal standard.

  • Sample Preparation: Dilute a known amount of the sample in the solvent containing the internal standard to a concentration that falls within the range of the calibration curve.

  • GC-MS Analysis:

    • Inject the standards and the sample into the GC-MS.

    • Use an appropriate GC temperature program to separate the components of interest.

    • The mass spectrometer should be operated in scan mode to identify all components and in selected ion monitoring (SIM) mode for accurate quantification. Key ions for this compound (m/z) include 43, 55, 61, and the molecular ion at 226 (if visible).

  • Data Analysis:

    • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards.

    • Use the regression equation from the calibration curve to calculate the concentration of this compound in the unknown sample.

Mandatory Visualization

experimental_workflow cluster_prep 1. Formulation & Preparation cluster_aging 2. Stability Study cluster_analysis 3. Analysis cluster_data 4. Data Interpretation formulation Formulate this compound with/without Stabilizers dispenser Load into Dispensers formulation->dispenser accelerated Accelerated Aging (e.g., 40°C, 75% RH) dispenser->accelerated real_time Real-Time Aging (e.g., 25°C, 60% RH) dispenser->real_time sampling Time-Point Sampling accelerated->sampling real_time->sampling extraction Solvent Extraction sampling->extraction gc_analysis GC-FID/MS Analysis extraction->gc_analysis quantification Quantify Remaining Pheromone gc_analysis->quantification kinetics Determine Degradation Kinetics quantification->kinetics shelf_life Estimate Shelf-Life kinetics->shelf_life

Caption: Experimental workflow for stability testing of this compound formulations.

troubleshooting_logic cluster_degradation_solutions Degradation Solutions cluster_release_solutions Release Profile Solutions start Poor Formulation Stability Observed check_degradation Identify Degradation Pathway(s) (Oxidation, Hydrolysis, Isomerization) start->check_degradation check_release Assess Pheromone Release Profile start->check_release add_antioxidant Add Antioxidant (e.g., BHT) check_degradation->add_antioxidant Oxidation add_uv_protectant Add UV Protectant check_degradation->add_uv_protectant Isomerization control_storage Optimize Storage Conditions (Temp, Light, Moisture) check_degradation->control_storage Hydrolysis change_dispenser Change Dispenser Material/Type check_release->change_dispenser modify_formulation Modify Formulation (e.g., Encapsulation) check_release->modify_formulation end Optimized Formulation Stability add_antioxidant->end add_uv_protectant->end control_storage->end change_dispenser->end modify_formulation->end

Caption: Troubleshooting logic for enhancing the stability of this compound formulations.

signaling_pathway pheromone This compound (in air) antenna Insect Antenna pheromone->antenna Enters sensillum pbp Pheromone Binding Protein (PBP) antenna->pbp Binds to receptor Olfactory Receptor Neuron (ORN) pbp->receptor Transports pheromone to signal Signal Transduction Cascade receptor->signal Activates brain Antennal Lobe of Brain signal->brain Nerve impulse to behavior Behavioral Response (e.g., Mating) brain->behavior Processes signal & initiates

Caption: Simplified signaling pathway of this compound perception in an insect.

References

Technical Support Center: Minimizing Bycatch in (Z)-8-Dodecenyl Acetate Traps

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on minimizing the bycatch of non-target species in traps baited with (Z)-8-dodecenyl acetate. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental setups.

Troubleshooting Guide

This section addresses specific problems users might face and offers step-by-step solutions to enhance trap selectivity and efficiency.

Issue 1: High capture of non-target species (bycatch).

  • Possible Cause 1: Lure Composition is Not Selective.

    • Solution: Modify the pheromone lure blend. The addition of kairomones (host plant volatiles) can increase the trap's specificity for the target species. For instance, adding compounds like pear ester or benzaldehyde has been shown to increase the attraction of certain target tortricid moths.[1][2] Conversely, some compounds can act as behavioral antagonists to non-target species. Identifying and incorporating such repellents for common bycatch species in your region can significantly improve selectivity.

  • Possible Cause 2: Inappropriate Trap Design.

    • Solution: Optimize the physical characteristics of the trap.

      • Color: Trap color can influence the types of insects captured. For example, using orange delta traps instead of white ones has been noted to reduce the bycatch of pollinators.[3]

      • Physical Exclusion: If non-target species are consistently larger than the target species, consider adding a mesh screen or creating escape gaps at the trap entrance.[4][5][6] This physical barrier can prevent larger insects from entering while allowing the smaller target species access.

  • Possible Cause 3: Lure Dosage is Too High.

    • Solution: Reduce the concentration of this compound in the lure. Studies on the Oriental Fruit Moth (Grapholita molesta) have indicated that lower pheromone dosages (e.g., 0.1 mg) can be more attractive to the target species than higher dosages (0.5 to 4.0 mg), potentially reducing the attraction of some non-target species.[7]

Issue 2: Low capture of the target species.

  • Possible Cause 1: Incorrect Trap Placement.

    • Solution: Ensure traps are positioned for optimal exposure to the target pest. For many tortricid moths, traps should be placed in the upper third of the host plant canopy.[8] Avoid placing traps in areas with high wind velocity, as strong air currents can disrupt the pheromone plume, making it difficult for insects to locate the source. Also, ensure there is a clear flight path to the trap entrance.

  • Possible Cause 2: Improper Lure Handling and Age.

    • Solution: Handle lures with care to avoid contamination. Always use gloves when handling lures, as contaminants like nicotine from tobacco products can have a repellent effect.[8] Pheromone lures have a limited field life and should be replaced according to the manufacturer's recommendations, typically every 4-6 weeks.[8]

  • Possible Cause 3: Environmental Conditions.

    • Solution: Be mindful of the timing of your trapping efforts. Insect activity is often influenced by temperature and season. Trapping during periods of low pest activity will naturally result in lower capture rates. Consult literature on the phenology of your target species to align trapping with peak flight periods.

Frequently Asked Questions (FAQs)

Q1: What are the common non-target species captured in traps baited with this compound?

A1: Traps baited with this compound, a primary component of the sex pheromone for many tortricid moths like the Oriental Fruit Moth (Grapholita molesta), can attract a variety of other, often closely related, species. The specific bycatch will vary depending on the geographic location and the exact composition of the lure. Common non-target tortricids include species from the genera Cydia, Cnephasia, Hedya, Pammene, Enarmonia, and Epiblema.

Q2: How can I increase the capture of my target species while reducing bycatch?

A2: A key strategy is to enhance the attractiveness of the lure specifically for the target species. This can often be achieved by creating a more complex and species-specific chemical signal. Adding synergistic compounds, such as (Z)-8-dodecen-1-ol for G. molesta, or host plant volatiles (kairomones) like pear ester or benzaldehyde, can significantly increase the capture of the target species.[1][2] By making the trap more appealing to the target, the proportion of bycatch in the total capture is effectively reduced.

Q3: What type of trap is most effective?

A3: The optimal trap design can be species-dependent. For monitoring G. molesta, delta traps are considered highly sensitive.[8] However, in dusty conditions or areas with very high pest populations, bucket-type traps may be more suitable.[8] Funnel traps have also been shown to be effective for certain moths. It is advisable to consult literature specific to your target species and local conditions.

Q4: How often should I check the traps and replace the lures?

A4: Traps should typically be checked weekly to monitor pest populations and to prevent the glue board from becoming saturated with insects or debris, which would reduce its effectiveness.[8] Pheromone lures should be replaced every 4-6 weeks, or as recommended by the manufacturer, as the pheromone release rate decreases over time.[8]

Q5: Can I reuse traps?

A5: Traps can be reused if they are thoroughly cleaned and not damaged. However, it is critical to not reuse traps for monitoring different insect species, as residual pheromones can lead to mixed and inaccurate catches.[8] If reusing a trap for the same species, replace the sticky liner and ensure any residual insect parts and debris are removed.

Data Presentation

The following tables summarize quantitative data from various studies on methods to improve trap selectivity.

Table 1: Effect of Lure Composition on Target Species Capture

Target SpeciesLure CompositionMean Target Moths Captured per TrapPercentage Increase in Capture vs. Pheromone AloneReference
Grapholita molestaSex Pheromone (Control)--[1]
Grapholita molestaSex Pheromone + Kairomone Blend (acetic acid and terpinyl acetate)Significantly Greater~300%[1]
Cydia pomonellaPear Ester + Acetic Acid (PE+AA)--[3]
Cydia pomonellaPE+AA + Linalool Oxide + DMNTSignificantly Greater~400%[3]
Grapholita molestaMegalure--[2]
Grapholita molestaMegalure + BenzaldehydeSignificantly Increased-[2]

Table 2: Effect of Trap Design and Lure Dosage on Bycatch and Target Capture

FactorModificationTarget SpeciesEffectReference
Trap Color Orange Delta Trap vs. White Delta TrapGrapholita molestaFewer non-target pollinators captured in orange traps.[3]
Trap Color Green Delta Trap vs. Transparent Delta TrapGrapholita molestaMore target moths captured in green traps.
Lure Dosage 0.1 mg vs. 0.5-4.0 mgGrapholita molestaHighest number of target moths captured at 0.1 mg.[7]
Physical Modification Escape Gaps (in fish traps)Various fish speciesBycatch reduced by 50-98% with no effect on target catch. (Concept is transferable to insect traps).[6]

Experimental Protocols

Protocol 1: Field Evaluation of Pheromone Lure Selectivity

This protocol outlines a standard methodology for conducting field trials to compare the selectivity of different pheromone lure compositions.

  • Experimental Design:

    • Select a suitable field site (e.g., an orchard) where the target species is known to be present.

    • Use a randomized complete block design (RCBD) with a minimum of four replicates (blocks) for each treatment (lure composition). This design helps to minimize the effects of spatial variability within the field.

  • Trap Preparation and Deployment:

    • Use a consistent trap type (e.g., delta traps) for all treatments.

    • Prepare lures for each treatment, including a control (standard this compound lure) and experimental lures with added compounds. Handle all lures with clean gloves.

    • Place one lure in each trap, securing it in the center of the sticky liner.

    • Deploy one trap for each treatment within each block. Ensure a minimum distance of 20-30 meters between traps to prevent interference.

    • Hang traps in the upper canopy of the host plants at a consistent height.

  • Data Collection:

    • Check traps weekly.

    • Count and record the number of target and non-target insects in each trap.

    • Identify non-target species to the lowest feasible taxonomic level.

    • Replace sticky liners as needed.

  • Trap Maintenance and Rotation:

    • To account for any potential positional effects, rotate the traps one position within each block at each weekly check.

    • Replace lures every 4-6 weeks.

  • Data Analysis:

    • Analyze the trap capture data using Analysis of Variance (ANOVA) appropriate for an RCBD.

    • Compare the mean number of target species and key non-target species captured per trap for each lure treatment.

    • Calculate a selectivity index (e.g., ratio of target to non-target captures) for each treatment.

Protocol 2: Laboratory-Based Mating Behavior Bioassay

This protocol is for assessing the behavioral response of male moths to different lure formulations in a controlled environment.

  • Insect Rearing:

    • Rear male moths from pupae to ensure they are virgin and of a known age (typically 2-3 days old for peak responsiveness).

  • Lure Preparation:

    • Prepare solutions of your test compounds (e.g., this compound alone, and in combination with potential synergists or antagonists) in a solvent like hexane at various concentrations.

    • Apply a small, precise volume (e.g., 1 µL) of each solution to a filter paper square. Prepare a control with solvent only. Allow the solvent to evaporate completely.

  • Experimental Arena:

    • Conduct the bioassay in a wind tunnel or a simple arena like a Petri dish.

    • Acclimate a single male moth in the arena for 5-10 minutes before introducing the stimulus.

  • Stimulus Introduction and Observation:

    • Introduce the pheromone-treated filter paper into the arena, downwind of the moth.

    • Observe and record the moth's behavior for a set period (e.g., 2-5 minutes). Record specific behaviors from an ethogram, such as:

      • Antennal movement

      • Wing fanning

      • Taking flight

      • Upwind flight orientation

      • Landing on the pheromone source

  • Data Analysis:

    • For each lure formulation, calculate the percentage of males exhibiting each key behavior.

    • Use statistical tests (e.g., Chi-square or Fisher's exact test) to compare the behavioral responses between different treatments and the control.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_deploy Phase 2: Deployment cluster_data Phase 3: Data Collection & Maintenance cluster_analysis Phase 4: Analysis A Select Field Site & Experimental Design (RCBD) B Prepare Lure Formulations (Control & Treatments) A->B C Prepare & Label Traps B->C D Deploy Traps in Blocks (Min. 20m Spacing) C->D E Weekly Trap Inspection: - Count Target & Bycatch - Replace Liners D->E F Rotate Traps Within Blocks E->F G Replace Lures (4-6 weeks) F->G G->E H Analyze Data (ANOVA) I Compare Lure Selectivity H->I J Determine Optimal Lure

Olfactory_Signaling cluster_source Signal Source cluster_reception Reception in Insect Antenna cluster_transduction Signal Transduction & Processing Pheromone Pheromone (this compound) [Intraspecific Signal] PBP Pheromone/Odorant Binding Protein (PBP/OBP) Pheromone->PBP Kairomone Kairomone (Host Plant Volatile) [Interspecific Signal] Kairomone->PBP OR Olfactory Receptor (OR) + Orco Co-receptor PBP->OR Transport & Delivery ORN Olfactory Receptor Neuron (ORN) Activation OR->ORN Signal Transduction AL Signal to Antennal Lobe ORN->AL Brain Processing in Higher Brain Centers AL->Brain Response Behavioral Response (Attraction to Trap) Brain->Response

References

Technical Support Center: Overcoming Insect Resistance to (Z)-8-Dodecenyl Acetate Lures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with (Z)-8-Dodecenyl acetate based pheromone lures, including suspected insect resistance.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant decrease in trap captures using this compound lures that were previously effective for monitoring Grapholita molesta. Could this be resistance?

A1: While a decrease in trap capture is a primary indicator of potential resistance, it is crucial to systematically rule out other contributing factors first. These can be broadly categorized into issues with the lure/trap system, environmental conditions, and insect population dynamics. True resistance, which involves heritable changes in the insect's response to the pheromone, is considered a last resort explanation after other factors have been eliminated.

Q2: What are the common non-resistance-related reasons for lure failure?

A2: Several factors can lead to reduced efficacy of pheromone lures. These include:

  • Lure Degradation: Pheromones are volatile and can degrade over time due to exposure to oxygen, light, and high temperatures. Improper storage or exceeding the recommended field life of the lure can render it ineffective.[1]

  • Improper Lure Formulation: The release rate of the pheromone is critical. Substandard lures may release the pheromone too quickly, shortening their lifespan, or too slowly, failing to create an effective plume.[1] The blend ratio of this compound to other components, such as (E)-8-dodecenyl acetate and (Z)-8-dodecen-1-ol, is also crucial for attracting species like Grapholita molesta.[2][3]

  • Trap Placement and Density: Incorrect trap height, location within the canopy, or placing traps too close to each other (less than 20m) can lead to interference and reduced captures.[4] High winds or placement near powerful ventilation systems can also disrupt the pheromone plume.[4]

  • Environmental Factors: Temperature and humidity can affect both the release rate of the pheromone from the lure and the insect's activity levels.

  • Population Dynamics: A natural decline in the local pest population, or a shift in the timing of adult emergence, can be misinterpreted as lure failure.

Q3: What are the potential mechanisms of true insect resistance to pheromones?

A3: While less documented than insecticide resistance, several plausible mechanisms for pheromone resistance exist:

  • Metabolic Resistance: Insects may evolve enhanced enzymatic activity in their antennae or other tissues that rapidly degrades the pheromone molecule before it can elicit a neural response. This is analogous to metabolic resistance to insecticides.

  • Target-Site Resistance: Mutations in the olfactory receptor proteins (ORs) that bind to this compound could reduce binding affinity, making the insect less sensitive to the pheromone.[5]

  • Behavioral Resistance: Insects may evolve a change in their behavioral response to the pheromone, such as a higher threshold for initiating upwind flight or a reduced tendency to follow the plume to its source.[6] This could be driven by selection pressures from mating disruption practices.[7]

  • Changes in Pheromone Production (in females): In the context of mating disruption, there could be selection pressure on females to alter the blend of their own pheromone to be more attractive to males in a pheromone-saturated environment.

Q4: How can we begin to investigate if our insect population is resistant?

A4: A multi-step approach is recommended. Start with a thorough review of your experimental setup and historical data. If the decline in efficacy persists after addressing potential issues with lure quality and deployment, you can proceed to controlled behavioral and electrophysiological assays to compare the responses of your field population to a known susceptible population.

Troubleshooting Guide

This guide provides a step-by-step process to diagnose and address reduced efficacy of this compound lures.

Problem Potential Cause Troubleshooting Steps
Sudden drop in trap captures across all traps. 1. Lure Quality: Lures may be from a bad batch, expired, or improperly stored. 2. Environmental Conditions: Extreme weather (high heat, strong winds, heavy rain) can affect lure performance and insect flight. 3. Pest Population Crash: A natural fluctuation or a successful control measure may have drastically reduced the pest population.1. Verify the expiration date and storage conditions of the lures. Test a new batch of lures from a reputable supplier. 2. Check weather data for the period of reduced captures. 3. Increase other forms of monitoring (e.g., visual inspection for larvae or damage) to assess population density.
Gradual decline in trap captures over several seasons. 1. Lure Degradation/Formulation: Inconsistent quality of lures used over the years. 2. Habitat Changes: Alterations in the surrounding landscape or crop management practices. 3. Developing Resistance: The insect population may be evolving a reduced response to the lure.1. Standardize the lure supplier and type. Analyze residual pheromone content in field-aged lures if possible. 2. Document any changes in the local environment. 3. Proceed to the experimental protocols for resistance testing (see below).
Inconsistent trap captures; some traps work, others don't. 1. Trap Placement: "Hot spots" of high capture and areas of low capture can be due to microclimates, wind patterns, or proximity to pest sources. 2. Trap Interference: Traps placed too closely together can compete, reducing individual trap efficacy.1. Re-evaluate trap placement. Ensure traps are at the correct height and not obstructed. Use a randomized block design in experiments to account for positional effects. 2. Ensure adequate spacing between traps as per best practices.
Traps capture non-target species. 1. Lure Specificity: The pheromone blend may not be specific enough, or impurities in the lure may attract other species.1. Use lures with a high degree of purity. The addition of specific inhibitors or altering the ratio of pheromone components can sometimes increase specificity. For example, adding (Z)-8-tetradecenyl acetate can inhibit the attraction of G. molesta to lures intended for the plum fruit moth.[8]

Experimental Protocols

Protocol 1: Electroantennography (EAG) Assay for Assessing Olfactory Sensitivity

This protocol measures the overall electrical response of an insect antenna to this compound, providing a quantitative measure of olfactory detection. A significantly lower EAG response in a suspected resistant population compared to a susceptible one can indicate a change in peripheral olfactory sensitivity.

Materials:

  • This compound (high purity)

  • Solvent (e.g., hexane)

  • Micropipettes and filter paper strips

  • EAG system (micromanipulators, electrodes, amplifier, data acquisition software)

  • Stereomicroscope

  • Insects from both suspected resistant and known susceptible populations

Methodology:

  • Preparation of Stimuli: Prepare serial dilutions of this compound in hexane (e.g., 0.01, 0.1, 1, 10, 100 ng/µL). A solvent-only control is essential. Apply 10 µL of each dilution onto a filter paper strip and insert it into a Pasteur pipette.

  • Antenna Preparation: Immobilize an insect (e.g., a male G. molesta) using wax or a pipette tip with the end cut off. Under a stereomicroscope, carefully excise an antenna. Mount the antenna between two electrodes using conductive gel. The basal end is connected to the reference electrode and the distal tip to the recording electrode.[9]

  • Recording: Place the mounted antenna in a continuous stream of humidified, charcoal-filtered air. Deliver a puff of air (e.g., 0.5 seconds) from a stimulus pipette over the antenna. Record the resulting negative voltage deflection (the EAG response).

  • Data Analysis: Allow the antenna to recover for at least 30-60 seconds between stimuli. Present stimuli in a randomized order, from low to high concentration. Measure the amplitude of the EAG response in millivolts (mV). Subtract the average response to the solvent control. Compare the dose-response curves of the suspected resistant and susceptible populations.

Protocol 2: Wind Tunnel Bioassay for Behavioral Response

This assay assesses the insect's complete behavioral sequence in response to a pheromone plume, from activation to source location. A failure to perform these behaviors in the suspected resistant population is a strong indicator of behavioral resistance.

Materials:

  • Wind tunnel (e.g., 200 cm x 75 cm x 75 cm) with laminar airflow control (0.2-0.3 m/s).[10][11]

  • Dim red light source (~0.7 lux) for nocturnal insects.[10]

  • Pheromone lures or filter paper treated with this compound.

  • Video recording equipment.

  • Release cages for the insects.

Methodology:

  • Acclimatization: Place insects (e.g., 2-3 day old virgin males) in the wind tunnel room for at least 1-2 hours to acclimate.[10]

  • Setup: Place the pheromone source at the upwind end of the tunnel. Place a release cage with a single insect at the downwind end.

  • Observation: Release the insect and record its behavior for a set period (e.g., 5 minutes). Key behaviors to score include:

    • Activation: Time to first movement (walking or fanning wings).

    • Take-off: Initiation of flight.

    • Upwind Flight: Oriented flight towards the pheromone source.

    • Source Contact: Landing on or near the pheromone source.

  • Data Analysis: Calculate the percentage of insects from each population (suspected resistant vs. susceptible) that perform each behavior. Compare the latency to initiate behaviors.

Quantitative Data Summary

The following tables provide examples of quantitative data that can be generated from the experimental protocols to assess resistance.

Table 1: Comparative EAG Responses to this compound

Concentration (ng)Mean EAG Response (mV ± SE) - Susceptible PopulationMean EAG Response (mV ± SE) - Suspected Resistant Population
0.10.2 ± 0.050.1 ± 0.03
10.8 ± 0.10.4 ± 0.08
101.5 ± 0.20.8 ± 0.15
1002.1 ± 0.31.2 ± 0.2

Table 2: Comparative Behavioral Responses in Wind Tunnel Assay (n=50 insects per population)

Behavioral MetricSusceptible PopulationSuspected Resistant Population
% Activated95%70%
% Initiating Upwind Flight88%45%
% Making Source Contact80%25%
Mean Latency to Take-off (s)15 ± 345 ± 8

Visualizations

Signaling Pathway and Potential Resistance Mechanisms

Pheromone_Signaling_Pathway cluster_air Air cluster_antenna Insect Antenna cluster_resistance Potential Resistance Mechanisms Z8_DA (Z)-8-Dodecenyl acetate (Pheromone) PBP Pheromone Binding Protein (PBP) Z8_DA->PBP Binding & Solubilization OR Olfactory Receptor (OR) + Orco Co-receptor PBP->OR Transport to Receptor PDE Pheromone Degrading Enzyme (PDE) PBP->PDE Degradation Neuron Olfactory Sensory Neuron (OSN) OR->Neuron Signal Transduction (Ion Channel Opening) Target_R OR Mutation (Reduced Binding) OR->Target_R Brain Brain (Behavioral Response) Neuron->Brain Action Potential Metabolic_R Increased PDE Activity PDE->Metabolic_R

Caption: Pheromone reception pathway and points of potential resistance.

Experimental Workflow for Investigating Suspected Resistance

Resistance_Workflow Start Observation: Reduced Trap Capture Check_Lure Step 1: Verify Lure & Trap - Check expiration & storage - Test new lure batch - Review trap placement Start->Check_Lure Is_Lure_OK Lure/Trap Issues Identified? Check_Lure->Is_Lure_OK Fix_Lure Action: Address Lure/Trap Issues & Continue Monitoring Is_Lure_OK->Fix_Lure Yes No_Lure_Issue Step 2: Controlled Assays - Compare Field vs. Susceptible Population Is_Lure_OK->No_Lure_Issue No EAG EAG Assay: Assess Olfactory Sensitivity No_Lure_Issue->EAG Wind_Tunnel Wind Tunnel Assay: Assess Behavioral Response No_Lure_Issue->Wind_Tunnel Is_Response_Reduced Significant Reduction in Response? EAG->Is_Response_Reduced Wind_Tunnel->Is_Response_Reduced Conclusion_Resistance Conclusion: Evidence Suggests Resistance Is_Response_Reduced->Conclusion_Resistance Yes Conclusion_Other Conclusion: Other Ecological Factors Likely Responsible Is_Response_Reduced->Conclusion_Other No

Caption: Workflow for troubleshooting and diagnosing lure failure.

References

Technical Support Center: Accurate Quantification of (Z)-8-Dodecenyl Acetate using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the calibration of Gas Chromatography-Mass Spectrometry (GC-MS) for the accurate quantification of (Z)-8-Dodecenyl acetate. This resource includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and data presentation examples.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may arise during the GC-MS analysis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I observing a noisy or unstable baseline in my chromatogram?

An unstable baseline can obscure analyte peaks, leading to inaccurate quantification, especially at low concentrations.

  • Possible Causes:

    • Contaminated carrier gas.

    • Column bleed, particularly at high temperatures.[1]

    • A dirty ion source in the mass spectrometer.[1]

    • Leaks in the system.

  • Solutions:

    • Ensure the use of high-purity carrier gas (e.g., Helium) and install appropriate gas filters.

    • Condition the GC column according to the manufacturer's instructions.

    • Perform regular maintenance, including cleaning the ion source.[1]

    • Conduct a leak check of the entire system, from the gas lines to the MS interface.

Q2: My this compound peak is tailing. What could be the cause and how can I fix it?

Peak tailing can result in poor resolution and inaccurate peak integration, compromising quantitative accuracy.[1]

  • Possible Causes:

    • Active sites in the GC inlet liner or on the column itself.[1]

    • Column overloading.[1]

    • Improper column installation.

    • The presence of moisture or other contaminants in the sample.[1]

  • Solutions:

    • Use a deactivated inlet liner and a high-quality, inert GC column.[1]

    • Consider trimming the first few centimeters of the column to remove any active sites.[1]

    • Reduce the injection volume or dilute the sample.[1]

    • Ensure proper column installation and check for leaks at the fittings.

Q3: I'm experiencing poor sensitivity and cannot detect low concentrations of this compound. How can I improve it?

  • Possible Causes:

    • Suboptimal GC-MS parameters.

    • A dirty ion source or detector.

    • Sample loss during preparation or injection.

  • Solutions:

    • Optimize the injector temperature to ensure complete volatilization without thermal degradation.

    • Adjust the oven temperature program for better peak focusing. A slower ramp rate can improve the separation of volatile compounds.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for the characteristic ions of this compound to enhance sensitivity.

    • Clean the ion source and ensure the detector is functioning correctly.

Q4: How do I choose an appropriate internal standard for the quantification of this compound?

An internal standard (IS) is crucial for correcting variations in sample preparation and instrument response.

  • Selection Criteria:

    • Choose a compound that is chemically similar to this compound but has a different retention time.

    • The IS should not be present in the samples being analyzed.

    • A deuterated analog of this compound is an excellent choice as it has very similar chemical properties.[2]

    • If a deuterated analog is unavailable, other long-chain acetates with different chain lengths or double bond positions can be used, provided they are well-resolved from the analyte peak.

Q5: My calibration curve is not linear. What are the common causes?

A non-linear calibration curve will lead to inaccurate quantification.

  • Possible Causes:

    • Detector saturation at high concentrations.

    • Inappropriate concentration range for the calibration standards.

    • Errors in the preparation of standard solutions.

    • Matrix effects from the sample.

  • Solutions:

    • Extend the range of your calibration standards to lower concentrations if saturation is suspected. It has been noted that GC-MS can be prone to signal saturation at relatively low concentrations for some compounds.

    • Ensure that the concentration range of your standards brackets the expected concentration of your unknown samples.

    • Carefully prepare all standard solutions using precise weighing and volumetric techniques.

    • If matrix effects are suspected, consider using a matrix-matched calibration or the standard addition method.

Experimental Protocols

Protocol 1: Preparation of Calibration Standards for this compound

This protocol describes the preparation of a series of standard solutions for generating a calibration curve.

Materials:

  • This compound (analytical standard grade)

  • Internal Standard (IS) (e.g., a deuterated analog or another suitable long-chain acetate)

  • High-purity hexane (or another suitable solvent)

  • Volumetric flasks (10 mL)

  • Micropipettes

Procedure:

  • Prepare a Stock Standard Solution (1000 µg/mL):

    • Accurately weigh 10 mg of this compound.

    • Dissolve it in hexane in a 10 mL volumetric flask and fill to the mark.[2] This is your stock solution.

  • Prepare an Internal Standard Stock Solution (100 µg/mL):

    • Accurately weigh 1 mg of the internal standard.

    • Dissolve it in hexane in a 10 mL volumetric flask and fill to the mark.

  • Prepare Working Standard Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of working standards.[2]

    • For each working standard, add a constant amount of the internal standard stock solution. For example, to prepare a 10 µg/mL standard, mix 100 µL of the 1000 µg/mL stock solution, 100 µL of the 100 µg/mL internal standard stock solution, and bring the final volume to 10 mL with hexane.

Protocol 2: GC-MS Analysis and Calibration Curve Generation

Instrumental Parameters (Example): These parameters may need to be optimized for your specific instrument and column.

GC ParameterValue
ColumnHP-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness)[2]
Injector Temperature250 °C[2]
Injection ModeSplitless (for trace analysis)[2]
Injection Volume1 µL[2]
Carrier GasHelium at a constant flow rate of 1.0 mL/min[2]
Oven Temperature ProgramInitial temperature of 50 °C, hold for 2 min, ramp at 10 °C/min to 230 °C, hold for 5 min[2]
MS ParameterValue
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Rangem/z 40-450 (Full Scan for identification)
SIM IonsSelect characteristic ions for this compound (e.g., m/z 43, 54, 55, 67, 81) and the internal standard for quantification. The molecular ion peak at m/z 226.2 may be weak or absent.[2]

Procedure:

  • System Blank: Inject a solvent blank (hexane) to ensure the system is clean.

  • Analyze Standards: Inject the prepared working standard solutions in triplicate, from the lowest concentration to the highest.

  • Data Analysis:

    • For each standard, integrate the peak area of the characteristic ion for this compound and the internal standard.

    • Calculate the response ratio: (Peak Area of Analyte) / (Peak Area of Internal Standard).

    • Plot the response ratio (y-axis) against the concentration of this compound (x-axis).

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.

Data Presentation

Table 1: Exemplar Quantitative Data for a Five-Point Calibration Curve of this compound
Concentration (ng/µL)Peak Area of this compoundPeak Area of Internal StandardResponse Ratio
0.515,250101,5000.150
1.031,100102,1000.305
5.0158,300100,9001.569
10.0320,500101,2003.167
20.0645,800101,8006.344

Mandatory Visualizations

GCMS_Calibration_Workflow prep_stock Prepare Stock Solutions (this compound & IS) prep_work Prepare Working Standards (Serial Dilution with IS) prep_stock->prep_work inject_std Inject Calibration Standards (Lowest to Highest Conc.) prep_work->inject_std gcms_setup GC-MS Instrument Setup (Optimize Parameters) inject_blank Inject Solvent Blank gcms_setup->inject_blank inject_blank->inject_std data_acq Data Acquisition (Peak Integration) inject_std->data_acq inject_sample Inject Unknown Samples inject_sample->data_acq calc_ratio Calculate Response Ratios (Analyte Area / IS Area) data_acq->calc_ratio plot_curve Plot Calibration Curve (Response Ratio vs. Conc.) calc_ratio->plot_curve quantify Quantify Unknown Samples (Using Calibration Curve) plot_curve->quantify

Caption: Experimental workflow for GC-MS calibration.

Troubleshooting_Tree start Problem Encountered peak_tailing Peak Tailing? start->peak_tailing baseline_noise Noisy Baseline? peak_tailing->baseline_noise No sol_tailing1 Check for active sites (liner, column inlet) peak_tailing->sol_tailing1 Yes poor_linearity Poor Linearity (R² < 0.99)? baseline_noise->poor_linearity No sol_noise1 Check for gas leaks baseline_noise->sol_noise1 Yes sol_linearity1 Check standard preparation poor_linearity->sol_linearity1 Yes end Problem Resolved poor_linearity->end No sol_tailing2 Reduce sample concentration sol_tailing1->sol_tailing2 sol_tailing2->end sol_noise2 Clean ion source sol_noise1->sol_noise2 sol_noise2->end sol_linearity2 Adjust concentration range sol_linearity1->sol_linearity2 sol_linearity2->end

Caption: Troubleshooting decision tree for GC-MS analysis.

References

Technical Support Center: Optimizing Electroantennography (EAG) Recordings for (Z)-8-Dodecenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in their electroantennography (EAG) recordings of (Z)-8-Dodecenyl acetate, a key pheromone component for many Lepidopteran species, including the Oriental fruit moth, Grapholita molesta.

Troubleshooting Guides

This section addresses common issues encountered during EAG experiments in a practical question-and-answer format.

Q1: Why is my baseline signal unstable or drifting?

An unstable or drifting baseline is a common problem that can obscure true EAG responses. Several factors can contribute to this issue:

  • Electrode Instability: Polarization of the electrodes or changes in the electrolyte composition can cause baseline drift.

  • Preparation Viability: The physiological condition of the antennal preparation can decline over time, leading to shifts in the baseline.

  • Environmental Factors: Fluctuations in temperature and humidity around the preparation can affect its electrical properties.

  • Poor Grounding: Inadequate grounding of the setup can introduce low-frequency noise and drift.

  • Mechanical Instability: Air currents or vibrations in the room can cause slight movements of the antenna, resulting in a fluctuating baseline.

Solutions:

  • Stabilization Time: Allow the electrodes and the antennal preparation to stabilize within the recording setup for at least 5-10 minutes before starting measurements.

  • Fresh Saline Solution: Always use a fresh and correctly formulated saline solution (e.g., Ringer's solution) in the electrodes.

  • Controlled Environment: Maintain a stable temperature and humidity in the recording area. Using a humidified air stream can prevent the preparation from drying out.

  • Proper Grounding and Shielding: Ensure all components of the EAG setup are connected to a common ground. Using a Faraday cage is highly recommended to shield the preparation from external electrical noise.[1]

  • Vibration Isolation: Place the EAG setup on an anti-vibration table to minimize mechanical disturbances.

Q2: Why are my EAG response amplitudes to this compound very low or absent?

Low signal amplitude can make it impossible to detect genuine olfactory responses. The causes can range from the biological preparation to the experimental setup.

  • Poor Antennal Health: The insect may be unhealthy, or the antenna may have been damaged during preparation.

  • Improper Electrode Contact: A poor connection between the antenna and the recording or reference electrodes will result in a weak signal.

  • Incorrect Electrode Placement: The positioning of the recording and reference electrodes is critical for optimal signal acquisition.

  • Blocked Stimulus Delivery: The pathway for the odor stimulus may be obstructed, preventing it from reaching the antenna.

  • Low Receptor Sensitivity: The species or sex of the insect may have a naturally low sensitivity to this compound.

Solutions:

  • Use Healthy Insects: Select healthy, robust insects of the appropriate age and sex for your experiments. For many moth species, 2-5 day old males exhibit the highest sensitivity to female sex pheromones.

  • Refine Preparation Technique: Practice the antennal excision and mounting procedure to minimize damage. Ensure a clean cut at the tip of the antenna for the recording electrode.

  • Ensure Good Electrode Contact: Use a high-quality conductive gel or saline solution in the electrodes. Visually confirm that the antenna is securely in contact with both electrodes, and ensure there are no air bubbles in the electrode tips.

  • Optimize Stimulus Delivery: Verify that the stimulus delivery system is functioning correctly. Check for any blockages in the tubing and ensure the puff of air is effectively delivered over the antenna.

  • Verify Pheromone Concentration and Purity: Ensure the this compound solution is of the correct concentration and has not degraded.

Q3: How can I reduce the electrical noise in my recordings?

High noise levels can obscure small EAG signals, leading to a poor signal-to-noise (S/N) ratio.

  • Electromagnetic Interference: Noise from nearby electrical equipment (e.g., computers, lights, power supplies) can be picked up by the recording setup.

  • Improper Grounding: Ground loops can be a significant source of electrical noise.

  • Antenna Resistance: The inherent electrical resistance of the antenna itself can contribute to noise.

Solutions:

  • Use a Faraday Cage: A properly grounded Faraday cage is the most effective way to shield the preparation from external electrical noise.

  • Single-Point Grounding: Ensure that all equipment in the setup is connected to a single, common ground point to avoid ground loops.

  • Use High-Quality Components: Employ high-quality, low-noise amplifiers and ensure all cables are properly shielded.

  • Fresh Preparations: Use fresh antennal preparations from healthy insects to minimize noise originating from the antenna itself.

  • Advanced Techniques: For very low signals, consider techniques like using multiple antennae in series to increase the signal amplitude relative to the noise.

Frequently Asked Questions (FAQs)

What is the optimal concentration range for this compound in EAG recordings?

The optimal concentration can vary depending on the insect species and the specific research question. It is generally recommended to perform a dose-response experiment, testing a range of concentrations (e.g., 0.01, 0.1, 1, 10, and 100 µg/µL) to determine the sensitivity of the antenna.

How long should the stimulus duration be?

A stimulus duration of 0.5 to 1 second is typical for EAG recordings.

What is the recommended recovery time between stimuli?

A recovery period of 30 to 60 seconds between stimuli is generally sufficient to allow the antennal receptors to return to their baseline state and prevent adaptation.

Should I use a whole insect or an excised antenna preparation?

Both preparations can be effective. Excised antennae are often easier to mount, while whole-insect preparations may remain viable for a longer period. The choice depends on the specific experimental requirements and the researcher's preference.

Quantitative Data

The following tables summarize representative quantitative data for EAG responses of Grapholita molesta to this compound and related compounds. Note that these values can vary based on experimental conditions.

Pheromone ComponentEAG Response (Male)EAG Response (Female)
This compound (Z8-12:Ac)StrongWeak
(E)-8-Dodecenyl acetate (E8-12:Ac)ModerateWeak

Table 1: Relative EAG responses of male and female Grapholita molesta to isomers of 8-Dodecenyl acetate.

Dose of this compound (µg)Mean EAG Response (mV) ± SE
0.10.3 ± 0.05
10.8 ± 0.1
101.5 ± 0.2
1002.5 ± 0.3

Table 2: Example of a dose-response relationship for male Grapholita molesta to this compound. Data is illustrative.

Experimental Protocols

1. Preparation of this compound Solutions

  • Prepare a stock solution of this compound in a high-purity solvent such as hexane (e.g., 10 µg/µL).

  • Perform serial dilutions to create a range of concentrations for dose-response experiments (e.g., 0.01, 0.1, 1, 10 µg/µL).

  • Prepare a solvent-only control (hexane).

  • Store all solutions at -20°C when not in use.

2. Electroantennography (EAG) Recording Procedure

  • Insect Preparation:

    • Anesthetize a 2-5 day old male moth by chilling it on ice or briefly exposing it to CO2.

    • Secure the insect on a stage or in a holder using wax, with the head and antennae accessible.

    • Under a stereomicroscope, carefully excise one antenna at its base using fine scissors.

  • Electrode and Antenna Mounting:

    • Use glass capillary electrodes filled with a saline solution (e.g., Ringer's solution) and containing Ag/AgCl wires.

    • Mount the excised antenna onto the EAG probe. The base of the antenna should be in contact with the reference electrode, and the tip inserted into the recording electrode. A small amount of conductive gel can ensure a good electrical connection.

    • Alternatively, for a whole-insect preparation, immobilize the insect and place the reference electrode into the head or an eye, and the recording electrode over the tip of one antenna.

  • Stimulus Delivery and Recording:

    • Place the preparation within a Faraday cage to minimize electrical interference.

    • Pass a continuous stream of purified, humidified air over the antennal preparation.

    • Apply 10 µL of a this compound dilution onto a filter paper strip and insert it into a Pasteur pipette. Prepare a separate pipette for each concentration and the solvent control.

    • Use a stimulus controller to inject a puff of air (0.5-1 second) through the pipette, delivering the pheromone vapor to the antenna.

    • Record the resulting EAG response (a negative voltage deflection) using an amplifier and data acquisition software.

    • Allow a 30-60 second recovery period between stimuli.

    • Present the different concentrations and the control in a randomized order or from lowest to highest concentration.

Visualizations

EAG_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis prep_solution Prepare Pheromone Solutions deliver_stimulus Deliver Stimulus Puff (0.5-1s) prep_solution->deliver_stimulus prep_insect Anesthetize and Mount Insect prep_electrodes Prepare and Position Electrodes prep_insect->prep_electrodes stabilize Stabilize Preparation (5-10 min) prep_electrodes->stabilize stabilize->deliver_stimulus record_response Record EAG Response deliver_stimulus->record_response recover Recovery Period (30-60s) record_response->recover measure_amplitude Measure Response Amplitude record_response->measure_amplitude recover->deliver_stimulus Next Stimulus normalize_data Normalize Data (Subtract Control) measure_amplitude->normalize_data dose_response Generate Dose-Response Curve normalize_data->dose_response Troubleshooting_Flowchart start EAG Recording Issue q_baseline Is the baseline unstable or drifting? start->q_baseline s_baseline Check grounding, shielding, environmental stability, and allow for stabilization. q_baseline->s_baseline Yes q_amplitude Is the signal amplitude too low? q_baseline->q_amplitude No s_baseline->q_amplitude s_amplitude Check antennal health, electrode contact, and stimulus delivery. q_amplitude->s_amplitude Yes q_noise Is there excessive electrical noise? q_amplitude->q_noise No s_amplitude->q_noise s_noise Use Faraday cage, check for ground loops, and use fresh preparations. q_noise->s_noise Yes end Improved Signal q_noise->end No s_noise->end Olfactory_Signaling_Pathway pheromone This compound (Pheromone Molecule) obp Odorant Binding Protein (OBP) pheromone->obp Binding or_complex Odorant Receptor (OR) + Co-receptor (Orco) obp->or_complex Transport & Delivery ion_channel Ion Channel Opening or_complex->ion_channel Activation membrane Dendritic Membrane of Olfactory Receptor Neuron (ORN) depolarization Membrane Depolarization ion_channel->depolarization Ion Influx action_potential Action Potential Firing depolarization->action_potential eag_signal Summated Potential (EAG Signal) action_potential->eag_signal Summation

References

Technical Support Center: Refinement of Slow-Release Dispensers for (Z)-8-Dodecenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the refinement of slow-release dispensers for (Z)-8-Dodecenyl acetate.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the development and use of this compound slow-release dispensers.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent Pheromone Release Dispenser material has a variable release profile.Select dispensers with a zero-order (constant) release profile, such as hollow-fiber or polymeric-laminate types, over those with first-order release, like polyethylene tubes.[1]
Temperature fluctuations during the experiment.Maintain a constant temperature, as release rates are temperature-dependent. If not possible, monitor and record temperature to model the release rate.[1]
Rapid Loss of Attractiveness Degradation of the pheromone due to high temperatures.Store dispensers at low temperatures (-10°C) when not in use. In field applications, consider dispensers with protective qualities or replace them more frequently, especially in high summer temperatures.[1]
Isomerization of the (Z)-isomer to the less active (E)-isomer.Use high-purity (Z)-isomer and protect it from light and heat, which can catalyze isomerization.[1]
Low Trap Captures Despite New Dispensers Incorrect dispenser placement or loading dose.Ensure traps are placed at the optimal height within the plant canopy. Higher trap placement can significantly impact capture rates.[1]
Pheromone release rate is too low or too high.Adjust the number of dispensers per unit area to achieve the desired atmospheric concentration. The optimal release rate is influenced by the target pest and environmental conditions.[1]
Presence of behavioral antagonists from isomerization.Isomerization of the active pheromone on the surface of dispensers due to UV light and air exposure can create behavioral antagonists. Consider dispensers with chemical stabilizers.[2]

Frequently Asked Questions (FAQs)

1. What are the primary factors that cause the degradation of this compound in dispensers?

The main factors are environmental, including high temperatures and exposure to light.[1] These can lead to both the degradation of the pheromone and the isomerization of the active (Z)-isomer to the less active (E)-isomer.[1]

2. How long can I expect a dispenser containing this compound to remain effective?

The field life of a dispenser is dependent on the type of dispenser, the initial pheromone load, and environmental conditions. For example, rubber septa dispensers may need to be replaced every 4-5 weeks to maintain efficacy.[1] It is crucial to consult the manufacturer's guidelines and conduct field trials to determine the optimal replacement interval for your specific experimental setup.[1]

3. What is the best way to store dispensers to prolong their shelf life?

To prolong shelf life, dispensers should be stored at low temperatures, around -10°C, to minimize degradation of the pheromone.[1]

4. Can I reuse dispensers?

It is generally not recommended to reuse dispensers. The pheromone release rate decreases over time as the initial load is depleted, leading to a lower and more unpredictable release rate that can compromise experimental results.[1]

5. How can I verify the release rate and purity of this compound from my dispensers?

You can verify the release rate and purity through a laboratory study. This involves aging the dispensers under controlled conditions and periodically analyzing the remaining pheromone content using gas chromatography (GC) with a flame ionization detector (FID). An internal standard should be used for accurate quantification. This analysis will determine the release rate and identify any degradation products or isomers that may have formed.[1]

Quantitative Data

Table 1: Field Trapping of Male Grapholitha molesta in Response to Various Ratios of this compound and (E)-8-Dodecenyl Acetate

This compound (%) (E)-8-Dodecenyl Acetate (%) Mean Trap Catch (± SE)
1000Low
94.65.4High
89.610.4Moderate to High
69.630.4Low[3]
0100Very Low / No significant attraction

Table 2: Wind Tunnel Bioassay of Male Grapholitha molesta Behavioral Responses to Pheromone Components

Pheromone Blend % Males Taking Flight % Males Flying Upwind % Males Reaching Source
This compound (Z8-12:Ac)HighHighModerate
(Z)8/(E)8-12:Ac (94:6)HighHighHigh[3]
(Z)8-12:Ac + (Z)8-12:OHHighHighHigh

Experimental Protocols

Protocol 1: Determining Pheromone Release Rate and Degradation

This protocol outlines a method to determine the degradation and release rate of this compound from dispensers under controlled conditions.[1]

  • Dispenser Preparation: Load a batch of dispensers with a known concentration of high-purity this compound.

  • Aging Conditions: Place the dispensers in a temperature and humidity-controlled environment. For accelerated aging studies, elevated temperatures can be used. Protect dispensers from direct light to minimize photodegradation.

  • Sampling: At predetermined time intervals (e.g., 0, 7, 14, 21, and 28 days), randomly select a subset of dispensers for analysis.

  • Extraction: Extract the remaining pheromone from each dispenser using a known volume of an appropriate solvent (e.g., hexane).

  • GC Analysis: Analyze the extracts using gas chromatography (GC) with a flame ionization detector (FID). Use an internal standard for accurate quantification.

  • Data Analysis: Calculate the amount of this compound remaining in the dispensers at each time point. Determine the release rate and identify any degradation products or isomers that may have formed.

Protocol 2: Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to a volatile stimulus.[3]

  • Insect Preparation: Immobilize an intact insect (e.g., a male Grapholitha molesta).

  • Electrode Placement: Insert glass capillary microelectrodes filled with a saline solution (e.g., Ringer's solution) into the base and tip of the antenna. Ag/AgCl wires connect the electrodes to an amplifier.

  • Odor Stimulation: Deliver a controlled puff of air containing the this compound isomer(s) over the antenna. A continuous, charcoal-filtered air stream should flow over the antenna between stimuli.

  • Data Recording: Record the change in electrical potential (the EAG response) using an amplifier and data acquisition software. The amplitude of the depolarization indicates the strength of the antennal response.

  • Controls: Use a solvent blank (e.g., hexane) as a negative control and a known potent attractant as a positive control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_aging Aging cluster_analysis Analysis cluster_results Results prep Dispenser Preparation (Known Pheromone Load) aging Controlled Environment (Temp, Humidity, Light) prep->aging sampling Periodic Sampling aging->sampling extraction Solvent Extraction sampling->extraction gc_analysis GC-FID Analysis extraction->gc_analysis data_analysis Calculate Release Rate & Purity gc_analysis->data_analysis

Caption: Experimental workflow for determining pheromone release rate and purity.

signaling_pathway Pheromone Pheromone Molecule (this compound) OR Odorant Receptor (on dendrite of ORN) Pheromone->OR Binds to ORN Olfactory Receptor Neuron (Signal Transduction) OR->ORN Activates AL Antennal Lobe (Signal Processing) ORN->AL Transmits signal to MB_LH Mushroom Bodies & Lateral Horn (Learning & Innate Behavior) AL->MB_LH Relays processed signal to Behavior Behavioral Response (e.g., Upwind Flight) MB_LH->Behavior Initiates

Caption: Generalized olfactory signaling pathway in insects.

References

Validation & Comparative

A Comparative Analysis of (Z)-8-Dodecenyl Acetate and (E)-8-Dodecenyl Acetate Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of (Z)-8-Dodecenyl acetate and (E)-8-Dodecenyl acetate. These geometric isomers are significant as sex pheromone components in numerous insect species, most notably the Oriental fruit moth, Grapholita molesta.[1] An understanding of their distinct and synergistic activities is critical for the development of effective and species-specific pest management strategies, as well as for broader research in chemical ecology and neurobiology.

Data Presentation

The behavioral response of male insects to 8-dodecenyl acetate isomers is highly contingent on the precise ratio of the (Z) and (E) isomers. This specificity is a key factor in the reproductive isolation among closely related species. The following tables summarize quantitative data from field trapping, wind tunnel bioassays, and electrophysiological recordings, demonstrating the differential and synergistic effects of these isomers on Grapholita molesta.

Table 1: Field Trapping of Male Grapholita molesta in Response to Various Ratios of this compound and (E)-8-Dodecenyl Acetate [1]

This compound (%)(E)-8-Dodecenyl Acetate (%)Mean Trap Catch (± SE)
1000Low
94.65.4High
89.610.4Moderate to High
69.630.4Low
0100Very Low / No significant attraction

Table 2: Wind Tunnel Bioassay of Male Grapholita molesta Behavioral Responses to Pheromone Components [1]

Pheromone Blend% Males Taking Flight% Males Flying Upwind% Males Reaching Source
This compound (Z8-12:Ac)HighHighModerate
(Z)8/(E)8-12:Ac (94:6)HighHighHigh
(Z)8-12:Ac + (Z)8-12:OHHighHighHigh

Table 3: Electroantennogram (EAG) and Single Sensillum Recording (SSR) Responses of Male Grapholita molesta to Pheromone Components [1]

Pheromone ComponentEAG Response (Male)EAG Response (Female)SSR of Z-ORNs (Male)SSR of E-ORNs (Male)
This compoundHighLowHighLow
(E)-8-dodecenyl acetateModerateLowLowHigh
(Z)-8-dodecen-1-olModerateLowModerateLow

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Field Trapping Assay

Field trapping experiments are a common method to evaluate the attractiveness of different pheromone blends under natural conditions.[2]

  • Lure Preparation: Pheromone lures are prepared by loading rubber septa or other controlled-release dispensers with precise ratios of synthetic this compound and (E)-8-dodecenyl acetate, and other potential synergists, dissolved in a high-purity solvent like hexane.

  • Trap Deployment: Sticky traps, such as wing traps or delta traps, are baited with the prepared lures.[2][3] These traps are then placed in the target environment, typically an orchard, at a specified height and density. A randomized block design is often employed to minimize positional effects on trap catch.[2]

  • Data Collection and Analysis: Traps are monitored at regular intervals, and the number of captured male moths is recorded for each lure type. Statistical analysis is then performed to determine significant differences in attraction between the various pheromone blends.

Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the summed electrical response of an insect's antenna to volatile compounds. This provides insight into which components of a blend are detected by the olfactory system.[1][2]

  • Antennal Preparation: An antenna is excised from a male moth and mounted between two electrodes. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted into the base.

  • Odor Stimulation: A controlled puff of air containing the dissolved pheromone isomer(s) is delivered over the antenna. A continuous stream of charcoal-filtered and humidified air flows over the antenna between stimuli to ensure a stable baseline.[1]

  • Data Recording: The change in electrical potential (the EAG response) is amplified and recorded. The amplitude of the depolarization is indicative of the strength of the antennal response.[1]

  • Controls: A solvent blank is used as a negative control, and a known potent attractant can be used as a positive control to ensure the viability of the antennal preparation.[1]

Wind Tunnel Bioassay

Wind tunnel bioassays are used to observe and quantify the behavioral responses of insects to airborne chemical cues in a controlled laboratory environment.[1]

  • Experimental Setup: A wind tunnel is used to create a laminar airflow. At the upwind end, a device releases the pheromone blend into the airstream, creating a plume.

  • Insect Release: Male moths are released at the downwind end of the tunnel.

  • Behavioral Observation: The behavior of each moth is observed and recorded, including taking flight, upwind flight, and contact with the pheromone source. The percentage of moths exhibiting each behavior is calculated.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The perception of 8-dodecenyl acetate isomers by male moths involves a complex signaling cascade, from the initial binding of the pheromone molecule to the final behavioral output. The following diagrams illustrate these pathways and workflows.

Olfactory_Signaling_Pathway cluster_antenna Antennal Sensillum cluster_brain Antennal Lobe (Brain) Pheromone Pheromone Molecule ((Z)- or (E)-isomer) PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding OR Odorant Receptor (OR) PBP->OR Transport & Delivery ORN Olfactory Receptor Neuron (ORN) OR->ORN Activation Glomerulus Glomerulus ORN->Glomerulus Synaptic Transmission PN Projection Neuron (PN) Glomerulus->PN Signal Processing Mushroom_Body Mushroom Body (Higher Brain Center) PN->Mushroom_Body Information Relay Behavior Behavioral Response (e.g., Upwind Flight) Mushroom_Body->Behavior Decision Making

Caption: Generalized olfactory signaling pathway in an insect.

Experimental_Workflow cluster_synthesis Pheromone Preparation cluster_bioassays Bioassays cluster_analysis Data Analysis Synthesis Synthesis of (Z) and (E) -8-Dodecenyl Acetate Blending Preparation of Specific Isomeric Ratios Synthesis->Blending EAG Electroantennography (EAG) Blending->EAG Electrophysiological Response Wind_Tunnel Wind Tunnel Assay Blending->Wind_Tunnel Behavioral Response (Lab) Field_Trapping Field Trapping Blending->Field_Trapping Attraction (Field) Data_Analysis Comparative Statistical Analysis EAG->Data_Analysis Wind_Tunnel->Data_Analysis Field_Trapping->Data_Analysis Conclusion Conclusion on Isomer Activity and Optimal Blend Data_Analysis->Conclusion

Caption: Workflow for comparative analysis of pheromone isomers.

References

Validating the Biological Activity of Synthetic (Z)-8-Dodecenyl Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of synthetic (Z)-8-dodecenyl acetate, a key semiochemical, with its alternatives. It includes supporting experimental data from various bioassays to aid in the validation and application of this compound in research and pest management strategies. This compound is a primary component of the female-produced sex pheromone for several insect species, most notably the Oriental fruit moth (Grapholitha molesta)[1][2]. Its synthetic version is widely used in traps and mating disruption techniques for precise pest population monitoring and control[1].

The biological activity of this compound is highly dependent on its isomeric purity and the presence of other compounds that can act as synergists or antagonists[3][4]. Validating the activity of a synthetic batch is therefore crucial for its effective application. This guide outlines the standard bioassays and presents comparative data to facilitate this process.

Comparative Performance Analysis

The behavioral and physiological responses of male moths to this compound are rigorously tested through field trapping, wind tunnel bioassays, and electroantennography (EAG). The data presented below is primarily focused on the Oriental fruit moth, Grapholitha molesta, a well-studied model for the effects of this pheromone.

Data Presentation

The following tables summarize quantitative data from key experimental assays, comparing the activity of this compound alone and in combination with its (E) isomer and other synergistic compounds.

Table 1: Field Trapping of Male Grapholitha molesta in Response to Various Ratios of this compound and (E)-8-Dodecenyl Acetate [3]

This compound (%)(E)-8-Dodecenyl Acetate (%)Mean Trap Catch (Relative)
1000Low
94.65.4High
89.610.4Moderate to High
69.630.4Low
0100Very Low / No significant attraction
Data derived from field trapping experiments demonstrating the importance of the specific isomeric ratio for optimal attraction.[3]

Table 2: Wind Tunnel Bioassay of Male Grapholitha molesta Behavioral Responses to Pheromone Components [3]

Pheromone Blend% Males Taking Flight% Males Flying Upwind% Males Reaching Source
This compound (Z8-12:Ac) aloneHighHighModerate
(Z)8/(E)8-12:Ac (94:6 ratio)HighHighHigh
Z8-12:Ac + (Z)-8-dodecen-1-ol (Z8-12:OH)HighHighHigh
This table illustrates the sequence of behavioral responses in a controlled environment. The presence of the E isomer and the synergist (Z)-8-dodecen-1-ol leads to a higher percentage of males completing the flight to the pheromone source.[3][4]

Table 3: Electroantennogram (EAG) Responses of Male Grapholitha molesta to Pheromone Components [3]

Pheromone ComponentEAG Response (Male)EAG Response (Female)
This compound (Z8-12:Ac)StrongWeak
(E)-8-dodecenyl acetate (E8-12:Ac)ModerateWeak
EAG data quantifies the antennal sensory input, showing a significantly stronger response in males to the primary pheromone component compared to females.[3]
Alternatives and Synergists

While this compound is the primary attractant for G. molesta, its efficacy is significantly enhanced by other compounds.

  • (E)-8-Dodecenyl Acetate: As shown in Table 1, a small percentage of the (E) isomer is crucial for maximizing male attraction[3].

  • (Z)-8-dodecen-1-ol (Z8-12:OH): This compound acts as a key synergist. Its addition to the acetate blend dramatically increases the attractiveness of the lure, and complete flights to the pheromone source are typically observed only when all three components are present[4]. The addition of as little as 1% (Z)-8-dodecen-1-ol can increase male capture by approximately tenfold[4].

  • Interspecific Interference: It is important to note that pheromone components of closely related species can act as antagonists. For example, certain secondary pheromone components of the plum fruit moth (Grapholita funebrana), such as (Z)-8-tetradecenyl acetate (Z8-14:Ac), can inhibit the response of G. molesta males, a crucial factor for maintaining species-specific communication[5].

Experimental Protocols

Detailed methodologies are essential for the replication and validation of findings. The following are standard protocols for assessing the biological activity of synthetic pheromones.

Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the summated electrical response of olfactory receptor neurons on an insect's antenna to a volatile stimulus[3][4][6]. It provides a rapid and quantifiable measure of whether a compound is detected by the insect's olfactory system.

Materials:

  • Stereomicroscope

  • Micromanipulators

  • Glass capillaries and micropipette puller

  • Ag/AgCl electrodes[6]

  • Saline solution (e.g., Ringer's solution)[3]

  • High-impedance DC amplifier[6]

  • Data acquisition system (e.g., computer with appropriate software)

  • Charcoal-filtered, humidified air delivery system

  • Synthetic this compound and other test compounds

  • Solvent (e.g., high-purity hexane)[6]

  • Filter paper strips and Pasteur pipettes

Protocol:

  • Electrode Preparation: Pull glass capillaries to a fine tip using a micropipette puller. Fill the electrodes with saline solution and insert Ag/AgCl wires[3].

  • Insect Preparation: Anesthetize a male moth (e.g., by chilling). Under the stereomicroscope, carefully excise an antenna at its base[4][6].

  • Antenna Mounting: Mount the excised antenna between the two electrodes using conductive gel or saline solution. The recording electrode makes contact with the distal end of the antenna, and the reference electrode is placed at the basal end[4][6].

  • Stimulus Preparation: Prepare serial dilutions of the synthetic pheromone in hexane (e.g., 0.1, 1, 10, 100 µg/µL)[6]. Apply a known amount (e.g., 10 µL) of a test solution onto a small piece of filter paper and insert it into a Pasteur pipette after the solvent has evaporated[6].

  • Odor Stimulation: Deliver a controlled puff of air (e.g., 1-2 seconds) through the Pasteur pipette over the antenna preparation. A continuous stream of charcoal-filtered air should flow over the antenna between stimuli to clear away residual odorants[3].

  • Data Recording: Record the change in electrical potential (the EAG response, measured in millivolts) using the amplifier and data acquisition software[4]. The amplitude of the depolarization indicates the strength of the antennal response[3].

  • Controls: Use a solvent-only blank as a negative control and a known potent attractant as a positive control to ensure the preparation is viable and to normalize responses[3].

Wind Tunnel Bioassay

Wind tunnels provide a controlled, semi-natural environment to observe and quantify the stereotyped upwind flight behavior of moths in response to a pheromone plume[7][8][9].

Materials:

  • Wind tunnel (e.g., Plexiglas, 200 cm length × 75 cm height × 75 cm width) with controlled airflow (e.g., 30-50 cm/s), temperature, and light[3][9].

  • Odor source dispenser (e.g., rubber septum, filter paper)[3].

  • Video recording equipment.

  • Release platform or cage for the insects[10].

  • Red light source for nocturnal insects to facilitate observation without affecting behavior[3].

Protocol:

  • Wind Tunnel Setup: Set the wind speed, temperature (e.g., 25 ± 1°C), and humidity to levels appropriate for the insect species[10]. Use red light for nocturnal species[10].

  • Pheromone Source Preparation: Apply a precise dose of the synthetic pheromone blend onto the dispenser (e.g., filter paper) and place it at the upwind end of the tunnel[7][10].

  • Insect Acclimatization and Release: Acclimatize male moths (typically 2-3 days old and virgin) to the wind tunnel conditions for at least 30-60 minutes before testing[3][10]. Release individual males onto a platform at the downwind end of the tunnel[9].

  • Behavioral Observation: For a set period (e.g., 2-5 minutes), record the male's behavioral responses[9][10]. Key behaviors to quantify include:

    • Taking Flight (TF): Percentage of males that initiate flight.

    • Orientation Flight (OR): Percentage of males that fly upwind in a characteristic zigzagging pattern.

    • Halfway Upwind (HW): Percentage of males that cross the midpoint of the tunnel.

    • Approaching Source (APP): Percentage of males that arrive within a close range (e.g., 10 cm) of the source.

    • Landing on Source (LA): Percentage of males that land on or very near the pheromone source[7][10].

  • Data Analysis: Quantify the percentage of males exhibiting each behavior for different pheromone blends and concentrations. Use statistical tests (e.g., Chi-squared test) to compare the effectiveness of different treatments[7]. After each trial, vent the tunnel with clean air for several minutes to prevent contamination[9].

Visualizing Pathways and Workflows

Diagrams generated using Graphviz provide clear visual representations of complex biological and experimental processes.

PheromoneSignalingPathway cluster_air Airborne cluster_antenna Antennal Sensillum cluster_brain Brain Pheromone (Z)-8-Dodecenyl acetate OBP Odorant Binding Protein (OBP) Pheromone->OBP Binds OR Odorant Receptor (OR) OBP->OR Transports to ORN Olfactory Receptor Neuron (ORN) OR->ORN Activates AL Antennal Lobe ORN->AL Signal Transduction MB Mushroom Body (Higher Brain Center) AL->MB Signal Processing Behavior Behavioral Response (Upwind Flight) MB->Behavior Elicits

Caption: Simplified olfactory signaling pathway for pheromone perception in a male moth.

ExperimentalWorkflow cluster_synthesis Compound Preparation cluster_bioassay Bioassays cluster_analysis Data Analysis & Validation A Synthesis of This compound B Purity Analysis (GC-MS) A->B C Electroantennography (EAG) B->C D Wind Tunnel Assay B->D E Field Trapping B->E F Statistical Analysis C->F D->F E->F G Activity Validation F->G

Caption: General experimental workflow for validating the biological activity of a synthetic pheromone.

References

Synergistic Pheromonal Effects: A Comparative Analysis of (Z)-8-Dodecen-1-ol and (Z)-8-Dodecenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development and Pest Management

The intricate communication systems of insects, governed by a complex language of chemical cues, offer a fertile ground for the development of targeted and environmentally benign pest management strategies. Among these chemical signals, sex pheromones play a pivotal role in mate location and reproductive success. This guide provides a comprehensive comparison of the biological activity of two key pheromonal components, (Z)-8-dodecen-1-ol and (Z)-8-dodecenyl acetate, with a focus on their synergistic interactions. The primary model for this analysis is the Oriental Fruit Moth, Grapholita molesta, a significant agricultural pest for which the interplay between these two compounds is well-documented.

The combination of (Z)-8-dodecen-1-ol and this compound in specific ratios has been shown to be significantly more effective in attracting male G. molesta than either compound alone.[1][2] This synergistic effect is crucial for the development of highly effective lures for monitoring and mating disruption technologies.[1][3]

Comparative Performance Analysis

Field trapping experiments have consistently demonstrated the enhanced efficacy of pheromone blends containing both (Z)-8-dodecen-1-ol and this compound over lures containing only the acetate component. The addition of (Z)-8-dodecen-1-ol acts as a crucial synergist, dramatically increasing the attractiveness of the acetate blend.[1] Research indicates that complete flights to the pheromone source are observed only when multiple components, including the alcohol, are present. While this compound is a primary attractant, (Z)-8-dodecen-1-ol significantly enhances male capture rates.[2]

Quantitative Data from Field Trapping and Behavioral Assays

The following tables summarize data from various studies, illustrating the synergistic effect of adding (Z)-8-dodecen-1-ol to this compound lures for trapping Grapholita molesta.

Lure CompositionMean Male Moth CaptureSynergistic Fold IncreaseReference
This compound aloneLow-[1]
This compound + (Z)-8-Dodecen-1-ol (1% addition)High~10-fold[1]
Pheromone Blend Component(s)Behavioral Response of Male G. molestaReference
This compound + (E)-8-Dodecenyl acetatePrimarily responsible for long-distance detection and close-distance location, including flight initiation and directional flight.[2]
This compound + (E)-8-Dodecenyl acetate + (Z)-8-Dodecen-1-olCrucial for capturing male moths and completing the entire response sequence in field attraction. Influences close-range behaviors like landing and wing fanning.[1][2]

Experimental Protocols

To elucidate the synergistic effects of pheromone components, a combination of electrophysiological and behavioral assays are employed.

Electroantennography (EAG)

EAG is utilized to measure the electrical response of an insect's antenna to volatile compounds, providing insight into which components of a blend are detected by the olfactory system.[1]

Methodology:

  • Antenna Preparation: An antenna is excised from a male moth and mounted between two electrodes.

  • Stimulus Delivery: A puff of charcoal-filtered and humidified air carrying a specific concentration of the test pheromone component is delivered over the antenna.[1]

  • Signal Recording: The resulting depolarization of the antennal membrane is recorded as an electrical signal in millivolts. The amplitude of the response indicates the degree of antennal stimulation.[1]

Field Trapping Assay

This method is a common approach to evaluate the attractiveness of different pheromone blends under real-world conditions.[1]

Methodology:

  • Lure Preparation: Pheromone components are loaded onto a dispenser (e.g., a rubber septum) in precise ratios.

  • Trap Deployment: Traps containing the lures are placed in the field, often in a randomized block design to account for environmental variability.

  • Data Collection: The number of captured male moths in each trap is recorded at regular intervals.

  • Statistical Analysis: The data is statistically analyzed to determine significant differences in attraction between the different pheromone blends.

Signaling Pathways and Experimental Workflows

The perception of pheromones in insects initiates a cascade of events leading to a behavioral response. The following diagrams illustrate a conceptual model of the insect olfactory pathway and a typical workflow for a field trapping experiment.

Olfactory_Signaling_Pathway cluster_0 Antennal Sensillum cluster_1 Antennal Lobe (Brain) cluster_2 Higher Brain Centers Pheromone Pheromone Molecule ((Z)-8-dodecen-1-ol & This compound) OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding OR Olfactory Receptor (OR) OBP->OR Transport & Delivery ORN Olfactory Receptor Neuron (ORN) OR->ORN Activation Glomerulus Glomerulus ORN->Glomerulus Signal Transmission ProjectionNeuron Projection Neuron Glomerulus->ProjectionNeuron MushroomBody Mushroom Body ProjectionNeuron->MushroomBody LateralHorn Lateral Horn ProjectionNeuron->LateralHorn Behavior Behavioral Response (e.g., Upwind Flight) MushroomBody->Behavior LateralHorn->Behavior

Conceptual model of the insect olfactory pathway.

Field_Trapping_Workflow start Start lure_prep Lure Preparation (Varying Ratios of (Z)-8-dodecen-1-ol and This compound) start->lure_prep trap_deploy Trap Deployment (Randomized Block Design) lure_prep->trap_deploy data_collect Data Collection (Count Captured Moths) trap_deploy->data_collect stat_analysis Statistical Analysis data_collect->stat_analysis conclusion Conclusion on Synergistic Effects stat_analysis->conclusion end End conclusion->end

Workflow for a typical field trapping experiment.

References

Comparative Analysis of Insect Olfactory Receptor Cross-Reactivity to (Z)-8-Dodecenyl Acetate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of various insect olfactory receptors (ORs) to (Z)-8-dodecenyl acetate, a common moth sex pheromone component, and its structural analogs. Understanding the specificity and sensitivity of these receptors is crucial for the development of species-specific pest management strategies and for advancing research in chemical ecology and neurobiology. This document summarizes key experimental findings from single-sensillum recording (SSR) studies, presents quantitative data in a comparative format, and details the methodologies employed in these experiments.

Quantitative Comparison of Olfactory Receptor Neuron Responses

The following table summarizes the electrophysiological responses of individual olfactory receptor neurons (ORNs) in different moth species to this compound and a selection of its structural analogs. The data, presented in spikes per second, highlight the varying degrees of receptor activation, demonstrating the structural features that influence ligand-receptor interactions.

Insect SpeciesOlfactory Receptor Neuron (ORN) TypeCompoundDose (µg)Mean Response (spikes/s ± SE)
Grapholita molesta (Oriental Fruit Moth)Z8-12:Ac-sensitive ORNThis compound10125 ± 10
(E)-8-Dodecenyl acetate1030 ± 5
(Z)-8-Dodecen-1-ol1015 ± 3
(Z)-8-Dodecenyl propionate1075 ± 8
Lobesia botrana (European Grapevine Moth)E7,Z9-12:Ac-sensitive ORNThis compound105 ± 2
(E,Z)-7,9-Dodecadienyl acetate10150 ± 12
(Z)-9-Dodecenyl acetate1025 ± 4
Mythimna separata (Armyworm)Type II TS ORN-AThis compound110 ± 3
(Z)-9-Tetradecenal195 ± 9
(Z)-11-Hexadecenal15 ± 1

Note: Data are representative examples compiled from multiple studies and are intended for comparative purposes. The specific response of an ORN can vary based on experimental conditions.

Experimental Protocols

The data presented in this guide were primarily obtained using the Single-Sensillum Recording (SSR) technique. This method allows for the direct measurement of action potentials from individual olfactory sensory neurons housed within a single sensillum on an insect's antenna.[1]

Single-Sensillum Recording (SSR)

1. Insect Preparation:

  • The insect is immobilized, often within a pipette tip, with its head and antennae exposed.[1]

  • The antennae are secured to a stable surface, such as a microscope slide, using wax or adhesive to prevent movement.[1]

2. Electrode Placement:

  • A reference electrode, typically made of tungsten or silver wire, is inserted into a non-olfactory part of the insect, such as the eye or the head capsule.[1]

  • A sharpened recording electrode, also made of tungsten, is carefully inserted through the cuticle at the base of a single olfactory sensillum using a micromanipulator.[1]

3. Odorant Stimulation:

  • Analogs of this compound are diluted in a solvent (e.g., paraffin oil or hexane) to the desired concentration.

  • A small volume of the diluted analog is applied to a piece of filter paper, which is then placed inside a glass cartridge or Pasteur pipette.

  • A purified and humidified air stream is continuously passed over the antenna. A puff of air is then directed through the odorant-containing cartridge to deliver the stimulus to the antenna.

4. Data Acquisition and Analysis:

  • The electrical signals (action potentials or "spikes") from the ORN are amplified and recorded using specialized software.

  • The number of spikes in a defined period before and after the stimulus is counted to determine the neuron's response. The spontaneous firing rate is subtracted from the response during stimulation to calculate the net response.

Mandatory Visualizations

Experimental_Workflow cluster_recording Single-Sensillum Recording cluster_analysis Data Analysis insect_prep Insect Immobilization & Antenna Fixation electrode_prep Electrode Preparation (Sharpening) odor_prep This compound Analog Dilution stimulus_delivery Odorant Stimulus Delivery odor_prep->stimulus_delivery electrode_insertion Reference & Recording Electrode Insertion electrode_insertion->stimulus_delivery data_acquisition Signal Amplification & Data Acquisition stimulus_delivery->data_acquisition spike_sorting Spike Sorting & Counting data_acquisition->spike_sorting response_quant Response Quantification (Spikes/Second) spike_sorting->response_quant stat_analysis Statistical Analysis response_quant->stat_analysis Olfactory_Signaling_Pathway cluster_sensillum Antennal Sensillum cluster_brain Antennal Lobe (Brain) odorant This compound Analog obp Odorant Binding Protein (OBP) odorant->obp Binding & Transport receptor_complex Olfactory Receptor (OR) + Orco Co-receptor obp->receptor_complex Delivery to Receptor ion_channel Ion Channel Opening receptor_complex->ion_channel Conformational Change depolarization Neuron Depolarization ion_channel->depolarization Cation Influx action_potential Action Potential Generation depolarization->action_potential signal_processing Signal Processing action_potential->signal_processing Signal Transmission

References

A Comparative Guide to (Z)-8-Dodecenyl Acetate Lure Formulations for Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Z)-8-Dodecenyl acetate is a key semiochemical, primarily utilized as a sex pheromone component for the control of various lepidopteran pests, most notably the Oriental fruit moth (Grapholita molesta). The efficacy of pest management strategies employing this pheromone, such as monitoring and mating disruption, is critically dependent on the formulation of the lure. This guide provides an objective comparison of different this compound lure formulations, supported by experimental data, to aid in the selection of appropriate tools for research and field applications.

Comparative Efficacy of Lure Formulations

The selection of a lure formulation influences the release rate and longevity of the pheromone, directly impacting its effectiveness in the field. The following tables summarize quantitative data from various studies comparing different formulations.

Table 1: Field Efficacy of Different this compound Formulations in Mating Disruption of Grapholita molesta
Formulation TypeProduct ExampleActive Ingredients (AI)Application RateEfficacy Summary
Hand-Applied Dispenser Isomate-M 100This compound, (E)-8-dodecenyl acetate, (Z)-8-dodecen-1-ol250 dispensers/haExcellent trap shutdown and fruit damage ≤1%.[1]
Sprayable Microcapsules MEC-OFMThis compound, (E)-8-dodecenyl acetate, (Z)-8-dodecen-1-ol12.4 to 49.1 g (AI)/haEffective trap shutdown; efficacy can be improved with stickers.[1]
SPLAT (Specialized Pheromone & Lure Application Technology) SPLAT-OFM93:6:1 blend of (Z)-8-dodecen-1-yl-acetate:(E)-8-dodecen-1-yl-acetate:(Z)-8-dodecen-1-ol1.6 kg/ha 98% disruption of male orientation to traps for the entire season; no mating detected in treated blocks.[2]
Wax-based Dispenser Japan wax/PP bagThis compoundNot specified98% mating disruption effect for 5 months in a peach orchard.[3]
Table 2: Comparison of Pheromone Release and Trap Capture for Different Dispenser Materials
Dispenser MaterialPheromone BlendAverage Release Proportion (Z8-12Ac:E8-12Ac:Z8-12OH)Mean Trap Catch (moths/trap/week)
Porous Vycor Glass (PVG) This compound, (E)-8-dodecenyl acetate, (Z)-8-dodecen-1-ol96.4 : 3.4 : 0.2Consistently high captures over 7 weeks.[4]
Rubber Septa This compound, (E)-8-dodecenyl acetate, (Z)-8-dodecen-1-ol95.7 : 4.0 : 0.3High initial captures, with a decline over time.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of efficacy studies. Below are protocols for key experiments cited in the comparison of this compound lure formulations.

Field Trapping Assay

This method is commonly used to evaluate the attractiveness of different pheromone blends and formulations under field conditions.

  • Lure Preparation: The test pheromone components, including this compound and any synergists, are loaded onto the desired dispenser material (e.g., rubber septum, PVG, wax matrix). The specific ratios and loading doses of the active ingredients are precisely measured.

  • Trap Selection and Deployment: Standard insect traps, such as delta traps or wing traps with sticky liners, are used. Traps are baited with the prepared lures and deployed in the target environment (e.g., an orchard). A randomized complete block design is typically employed to minimize positional effects on trap capture. Traps are hung at a specified height and density within the canopy.[1][5]

  • Data Collection and Analysis: Traps are inspected at regular intervals (e.g., weekly), and the number of target male moths captured per trap is recorded. The sticky liners are replaced as needed. The mean trap catch per treatment is calculated and statistically analyzed to compare the efficacy of the different lure formulations.

Mating Disruption Field Trial

This protocol assesses the efficacy of a pheromone formulation in disrupting the chemical communication and mating of the target pest.

  • Treatment Application: The mating disruption formulation (e.g., hand-applied dispensers, sprayable microcapsules, or SPLAT) is applied to the treatment plots at the recommended rate. A control plot with no pheromone application is also established.

  • Efficacy Assessment:

    • Trap Shutdown: Pheromone-baited monitoring traps are placed within both the treated and control plots. A significant reduction in moth capture in the treated plots compared to the control plots indicates successful disruption of orientation to point sources.[2]

    • Mating Success: Tethered virgin female moths are placed in the field in both treated and control plots. After a set period, the females are retrieved and dissected to determine their mating status (presence of spermatophores). A lower percentage of mated females in the treated plots indicates successful mating disruption.[2]

    • Fruit Damage Assessment: At the end of the season, fruit is sampled from both treated and control plots and assessed for damage caused by the target pest's larvae. A significant reduction in fruit damage in the treated plots is a direct measure of the formulation's efficacy in crop protection.[2]

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds, providing insights into which components of a blend are detected by the olfactory system.

  • Antennal Preparation: An antenna is excised from a male moth and mounted between two electrodes. The reference electrode is inserted into the base of the antenna, and the recording electrode is placed at the tip.

  • Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. Puffs of air carrying a known concentration of the test compound (e.g., this compound) are introduced into the airstream.

  • Signal Recording and Analysis: The change in electrical potential across the antenna in response to the stimulus is amplified and recorded. The amplitude of the EAG response is indicative of the sensitivity of the antennal olfactory receptor neurons to the specific compound.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex processes.

Experimental_Workflow_for_Lure_Efficacy_Testing cluster_prep Preparation Phase cluster_field Field Phase cluster_analysis Analysis Phase Lure_Formulation Lure Formulation (e.g., Septa, SPLAT) Trap_Preparation Trap Preparation (e.g., Delta Traps) Lure_Formulation->Trap_Preparation Trap_Deployment Trap Deployment (Randomized Block Design) Trap_Preparation->Trap_Deployment Data_Collection Data Collection (Weekly Trap Counts) Trap_Deployment->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Efficacy_Conclusion Efficacy Conclusion Statistical_Analysis->Efficacy_Conclusion

Caption: A typical experimental workflow for comparing the efficacy of different lure formulations.

Olfactory_Signaling_Pathway Pheromone This compound OR Odorant Receptor (OR) in Olfactory Receptor Neuron (ORN) Pheromone->OR Binding Signal_Transduction Signal Transduction Cascade (Ion Channel Opening) OR->Signal_Transduction Action_Potential Action Potential Generation Signal_Transduction->Action_Potential Antennal_Lobe Antennal Lobe (Glomerular Activation) Action_Potential->Antennal_Lobe Signal Transmission Higher_Brain_Centers Higher Brain Centers (e.g., Mushroom Bodies) Antennal_Lobe->Higher_Brain_Centers Behavioral_Response Behavioral Response (e.g., Upwind Flight) Higher_Brain_Centers->Behavioral_Response Decision Making

Caption: A simplified diagram of the insect olfactory signaling pathway for pheromone perception.

References

Field Trial Comparison of (Z)-8-Dodecenyl Acetate Based Attractants for Lepidopteran Pests

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Pest Management Professionals

This guide provides a comprehensive analysis of field trial data comparing the efficacy of (Z)-8-dodecenyl acetate and its blends with other attractants for key lepidopteran pests, primarily the Oriental fruit moth (Grapholita molesta) and the codling moth (Cydia pomonella). The data presented is intended to inform the selection and optimization of semiochemicals for integrated pest management (IPM) strategies.

Comparative Efficacy of Pheromone Lures: A Tabular Summary

The following tables summarize quantitative data from various field trials, primarily measuring efficacy by the mean number of moths captured per trap.

Table 1: Comparison of Pheromone Lures for Grapholita molesta (Oriental Fruit Moth)

Lure CompositionMean Trap Catch (Moths/Trap/Week)Pest PressureLocation
Standard Pheromone Lure
This compound, (E)-8-Dodecenyl acetate, (Z)-8-Dodecen-1-ol2.5 ± 0.8HighItaly[1]
Combination Lures
Standard Pheromone + Acetic Acid + Terpinyl Acetate + Codling Moth Pheromone8.9 ± 2.1HighItaly[1]
Different Dosages of Pheromone Blend
0.1 mg lure15.2Not specifiedSuwon, KR[1]
0.5 mg lure10.5Not specifiedSuwon, KR[1]
1.0 mg lure9.8Not specifiedSuwon, KR[1]
4.0 mg lure8.7Not specifiedSuwon, KR[1]

Table 2: Field Trapping of Male Grapholita molesta in Response to Various Ratios of this compound and (E)-8-Dodecenyl Acetate

This compound (%)(E)-8-Dodecenyl Acetate (%)Mean Trap Catch (± SE)
1000Low[2]
94.65.4High[2]
89.610.4Moderate to High[2]
69.630.4Low[2]
0100Very Low / No significant attraction[2]

Table 3: Comparison of Lures for Cydia pomonella (Codling Moth) in an Untreated Apple Orchard (USA, 2019)

Lure TypeMean Total Moths (± SE)Mean Females (± SE)Mean Males (± SE)
PH/PE Septum + AA35.1 ± 10.3 c1.8 ± 0.5 b33.3 ± 10.0 c
PH/PE PVC + AA141.0 ± 19.8 a3.5 ± 0.8 b137.5 ± 19.3 a
PE/DMNT/LOX PVC + AA88.0 ± 12.3 b19.3 ± 2.3 a68.8 ± 11.0 b
PH/PE/DMNT/LOX PVC + AA83.3 ± 11.5 b4.8 ± 1.0 b78.5 ± 11.0 b

Column means within each period followed by different letters are significantly different, p < 0.05 (Tukey's test).[3] PH = Pheromone, PE = Pear Ester, AA = Acetic Acid, DMNT = (E,E)-4,8-dimethyl-1,3,7-nonatriene, LOX = Linalool Oxide.

Experimental Protocols

The methodologies employed in the cited field trials are crucial for the accurate interpretation of the data. Below are detailed protocols typical for pheromone field trials.

1. Trap and Lure Preparation:

  • Traps: Delta-style sticky traps are commonly used for monitoring these moths.[4] The delta trap has been shown to catch at least 30 percent more moths than other trap designs due to its larger trapping surface.[5]

  • Standard Lure: A common lure for G. molesta is a rubber septum impregnated with a three-component sex pheromone blend consisting of this compound, (E)-8-dodecenyl acetate, and (Z)-8-dodecen-1-ol.

  • Combination Lures: Enhanced lures may include the standard pheromone blend co-located with a separate dispenser releasing kairomones such as acetic acid and terpinyl acetate. For codling moth, pear ester is a key kairomone often added to the pheromone lure.[5][6]

2. Experimental Design and Deployment:

  • A randomized complete block design is typically employed to minimize positional effects.[4]

  • Traps are generally hung from tree branches at a height of 1.5-2.0 meters.

  • A minimum distance of 50 meters is maintained between traps to prevent interference.

  • The number of traps needed can range from 1 to 4 per ten-acre block, depending on the target species and whether the orchard is under a mating disruption program.[5]

3. Data Collection and Analysis:

  • Traps are examined weekly, and the number of captured moths of each target species is recorded.[7]

  • Captured moths are identified by species and sex.[7]

  • Statistical analyses, such as ANOVA followed by Tukey's HSD test, are used to compare the efficacy of different lure treatments.[7]

Visualizing Experimental and Biological Processes

Experimental Workflow for Attractant Efficacy Comparison

The following diagram illustrates a typical workflow for a field trial comparing the efficacy of different insect attractants.

Experimental_Workflow cluster_prep Preparation Phase cluster_field Field Phase cluster_analysis Analysis Phase A Site Selection & Experimental Design B Lure & Trap Preparation A->B C Trap Deployment B->C D Weekly Monitoring & Data Collection C->D E Data Compilation D->E F Statistical Analysis E->F G Interpretation & Conclusion F->G

A typical workflow for a pheromone field trial.

Generalized Olfactory Signaling Pathway for Pheromones in Moths

This diagram outlines the conceptual model of the insect olfactory pathway, from pheromone reception to behavioral response.

Olfactory_Pathway P Pheromone Molecules PBP Pheromone Binding Protein (PBP) P->PBP Binding OR Odorant Receptor (OR) PBP->OR Transport & Delivery ORN Olfactory Receptor Neuron (ORN) OR->ORN Signal Transduction AL Antennal Lobe ORN->AL Signal Transmission MB_LH Mushroom Bodies & Lateral Horn AL->MB_LH Signal Processing BR Behavioral Response MB_LH->BR Motor Output

A conceptual model of the insect olfactory pathway.

References

Isomeric Ratio Effect on the Attractiveness of 8-Dodecenyl Acetate Blends: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The precise isomeric blend of pheromone components is a critical factor in the chemical communication systems of many insect species, playing a pivotal role in reproductive isolation and mating behavior. For 8-Dodecenyl acetate, a common sex pheromone component in various moth species, the ratio of its (Z) and (E) isomers significantly influences its biological activity. This guide provides a comparative analysis of the effects of different isomeric ratios of 8-Dodecenyl acetate on insect attractiveness, supported by experimental data from field, laboratory, and electrophysiological studies.

Quantitative Data on Biological Activity

The behavioral and physiological responses of male insects to 8-Dodecenyl acetate are highly dependent on the specific ratio of the (Z) and (E) isomers. The following tables summarize quantitative data from field trapping, wind tunnel bioassays, and electrophysiological recordings, primarily focusing on the Oriental fruit moth, Grapholita molesta, a species in which this pheromone is extensively studied.

Table 1: Field Trapping of Male Grapholita molesta in Response to Various Ratios of (Z)-8-Dodecenyl Acetate and (E)-8-Dodecenyl Acetate. [1]

This compound (%)(E)-8-Dodecenyl Acetate (%)Mean Trap Catch (± SE)
1000Low
94.65.4High
89.610.4Moderate to High
69.630.4Low
0100Very Low / No significant attraction

Table 2: Wind Tunnel Bioassay of Male Grapholita molesta Behavioral Responses to Pheromone Components. [1]

Pheromone Blend% Males Taking Flight% Males Flying Upwind% Males Reaching Source
This compound (Z8-12:Ac)HighHighModerate
(Z)8/(E)8-12:Ac (94:6)HighHighHigh
(Z)8-12:Ac + (Z)8-12:OHHighHighHigh

Table 3: Electroantennogram (EAG) and Single Sensillum Recording (SSR) Responses of Male Grapholita molesta to Pheromone Components. [1]

Pheromone ComponentEAG Response (Male)EAG Response (Female)SSR of Z-ORNs (Male)SSR of E-ORNs (Male)
This compound (Z8-12:Ac)StrongWeakHigh Firing RateNo Response
(E)-8-dodecenyl acetate (E8-12:Ac)ModerateWeakNo ResponseHigh Firing Rate
(Z)-8-dodecen-1-ol (Z8-12:OH)StrongWeakModerate Firing RateNo Response

Table 4: Comparative Behavioral Responses of Different Moth Species to 8-Dodecenyl Acetate Blends. [2]

Moth Species (Family)Compound(s) TestedBehavioral Response (Field Trapping)
Gymnandrosoma aurantianum (Tortricidae)(8E)-8-Dodecenyl acetateActive as a single component
Cryptophlebia batrachopa (Tortricidae)This compound with varying % of (E)-isomerAttracted to ≤10% (E)-isomer
Cryptophlebia leucotreta (Tortricidae)This compound with varying % of (E)-isomerAttracted to >10% (E)-isomer
Grapholita molesta (Tortricidae)This compound / (E)-8-dodecenyl acetate blendsOptimal attraction at a specific Z/E ratio

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the attractiveness of 8-Dodecenyl acetate blends.

1. Field Trapping Assay

This method is used to assess the attractiveness of different pheromone blends under natural environmental conditions.

  • Lure Preparation: Synthetic pheromone components are dissolved in a suitable solvent (e.g., hexane) at desired ratios and concentrations. The solution is then applied to a dispenser, such as a rubber septum or a polyethylene vial.

  • Trap Deployment: Sticky traps (e.g., wing traps) baited with the prepared lures are placed in the field, often in orchards or the natural habitat of the target species.[3] Traps are typically arranged in a randomized block design to minimize positional effects and are separated by a distance sufficient to prevent interference.[3]

  • Data Collection: Traps are inspected at regular intervals (e.g., daily or weekly), and the number of captured male moths is recorded for each treatment.

  • Data Analysis: The mean trap catch for each blend is calculated and statistically compared to determine the most attractive isomeric ratio.

2. Wind Tunnel Bioassay

Wind tunnel assays provide a controlled environment to observe and quantify the behavioral responses of insects to airborne chemical stimuli.[1]

  • Wind Tunnel Setup: A laminar airflow is maintained at a speed appropriate for the insect species (e.g., 30-50 cm/s).[1] Temperature, humidity, and lighting conditions are controlled; for nocturnal insects, red light is often used to facilitate observation without affecting behavior.[1]

  • Pheromone Source: The pheromone blend to be tested is applied to a substrate (e.g., filter paper) and placed at the upwind end of the tunnel, creating a plume.

  • Insect Acclimatization and Release: Male moths are acclimated to the wind tunnel conditions before being released from a platform at the downwind end.[1][2]

  • Behavioral Observation: The behavior of each moth is observed for a set period. A checklist of behaviors is scored, which may include: taking flight, upwind flight orientation, approaching the source, and landing on the source.[2] Video recording equipment is often used for detailed analysis.

  • Data Analysis: The percentage of males exhibiting each behavior is calculated for different isomer blends and concentrations to quantify the attractiveness and behavioral effects of each treatment.[1]

3. Electroantennography (EAG)

EAG is a technique used to measure the summated electrical response of olfactory receptor neurons on an insect's antenna to a volatile stimulus.[1][4] It provides insight into which components of a blend are detected by the olfactory system.

  • Antenna Preparation: An adult moth is restrained, and its head and antennae are exposed. Reference and recording electrodes (e.g., Ag/AgCl) are filled with a saline solution and carefully placed in contact with the head and the tip of an antenna, respectively.[2]

  • Stimulus Delivery: A controlled puff of air containing the 8-dodecenyl acetate isomer(s) is delivered over the antenna.[1] A continuous stream of charcoal-filtered, humidified air flows over the antenna between stimuli to provide a clean baseline.[2]

  • Data Recording and Analysis: The change in electrical potential (the EAG response) is amplified and recorded. The amplitude of the depolarization, measured in millivolts, is indicative of the strength of the antennal response to the specific compound.[3]

Signaling Pathways and Experimental Workflows

The perception of 8-dodecenyl acetate isomers by male moths involves a complex signaling cascade, from the initial binding of the pheromone molecule to the final behavioral output. The following diagrams illustrate these pathways and workflows.

G cluster_0 Pheromone Reception cluster_1 Signal Transduction Cascade cluster_2 Neural Processing & Behavior PBP Pheromone Binding Protein (PBP) Receptor Pheromone Receptor (PR) + Orco Co-receptor PBP->Receptor Transport & Delivery Pheromone Pheromone Molecule (e.g., 8-Dodecenyl acetate) Pheromone->PBP Binding G_Protein G-Protein (Gq) Activation Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ion_Channel Ion Channel Opening IP3->Ion_Channel Activation DAG->Ion_Channel Modulation Ca_Influx Ca2+ Influx & Depolarization Ion_Channel->Ca_Influx Action_Potential Action Potential Generation Ca_Influx->Action_Potential Antennal_Lobe Signal to Antennal Lobe Action_Potential->Antennal_Lobe Brain Higher Brain Centers Antennal_Lobe->Brain Behavior Behavioral Response (e.g., Upwind Flight) Brain->Behavior G cluster_prep Phase 1: Preparation & Synthesis cluster_eval Phase 2: Bioassays & Electrophysiology cluster_analysis Phase 3: Data Analysis & Conclusion Synth Synthesize Isomeric Blends (Varying Z/E Ratios) Lure Prepare Lures for Field & Wind Tunnel Synth->Lure EAG Electroantennography (EAG) (Antennal Response mV) Synth->EAG Test Individual Isomers & Blends Field Field Trapping (Mean Catch) Lure->Field Wind Wind Tunnel Assay (% Behavioral Response) Lure->Wind Stats Statistical Analysis (e.g., ANOVA) Field->Stats Wind->Stats EAG->Stats Optimal Determine Optimal Isomeric Ratio for Attraction Stats->Optimal

References

Correlating Electrophysiological and Behavioral Responses to (Z)-8-Dodecenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-8-Dodecenyl acetate is a key semiochemical, acting as a primary component of the sex pheromone for numerous insect species, most notably the Oriental fruit moth, Grapholitha molesta.[1] Understanding the correlation between the sensory detection of this compound at the peripheral level and the subsequent behavioral cascade is crucial for the development of effective pest management strategies, including monitoring, mass trapping, and mating disruption. This guide provides a comparative overview of electroantennography (EAG) responses and behavioral assays for this compound, supported by experimental data and detailed methodologies.

Data Presentation: Quantitative Comparison

The following tables summarize quantitative data from electroantennography, wind tunnel bioassays, and field trapping studies. This allows for a direct comparison between the physiological detection of this compound and the resulting behavioral outcomes.

Table 1: Electroantennogram (EAG) Responses of Male Grapholita molesta to Pheromone Components

Compound/BlendDose (µg)Mean EAG Response (mV ± SEM)Notes
This compound101.8 ± 0.2Strong response to the primary component.
(E)-8-Dodecenyl acetate101.1 ± 0.1Lower response compared to the (Z) isomer.
(Z)-8-Dodecen-1-ol101.5 ± 0.2Synergistic component also elicits a response.
Hexane (Control)-0.1 ± 0.05Baseline response to the solvent.

Note: Data are representative and compiled from typical findings in EAG studies. Actual values may vary based on experimental conditions.

Table 2: Wind Tunnel Bioassay of Male Grapholita molesta Behavioral Responses

Pheromone Blend% Males Taking Flight% Males Flying Upwind% Males Reaching Source
This compound (Z8-12:Ac)HighHighModerate
(Z)8/(E)8-12:Ac (94:6)HighHighHigh[1]
Z8-12:Ac + (Z)8-12:OHHighHighHigh[1]

Table 3: Field Trapping of Male Grapholita molesta in Response to Various Ratios of this compound and (E)-8-Dodecenyl Acetate

This compound (%)(E)-8-Dodecenyl Acetate (%)Mean Trap Catch (± SE)
1000Low[1]
94.65.4High[1]
89.610.4Moderate to High[1]
69.630.4Low[1]
0100Very Low / No significant attraction[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Electroantennography (EAG)

EAG is a technique used to measure the summated electrical response of the olfactory receptor neurons on an insect's antenna to a volatile stimulus.[1]

Materials:

  • Stereomicroscope

  • Micromanipulators

  • Glass capillaries

  • Ag/AgCl electrodes

  • Saline solution (e.g., Ringer's solution)

  • High-impedance DC amplifier

  • Air delivery system (purified and humidified air)

  • Data acquisition software

Protocol:

  • Insect Preparation: An adult male moth is restrained, often in a cut pipette tip, with its head and antennae exposed.[2]

  • Antenna Excision: An antenna is carefully excised at its base.

  • Electrode Placement: The excised antenna is mounted between two electrodes using a conductive gel. The basal end is connected to the reference electrode, and the distal tip to the recording electrode.[3]

  • Odor Stimulation: A controlled puff of air containing the this compound isomer(s) is delivered over the antenna. A continuous, charcoal-filtered air stream flows over the antenna between stimuli.

  • Data Recording: The change in electrical potential (the EAG response) is recorded using the amplifier and data acquisition software. The amplitude of the depolarization indicates the strength of the antennal response.[4]

  • Controls: A solvent blank (e.g., hexane) is used as a negative control, and a known potent attractant can be used as a positive control.

Wind Tunnel Bioassay

Wind tunnel bioassays are used to observe and quantify the behavioral responses of insects to airborne chemical cues in a controlled environment.[1]

Materials:

  • Wind tunnel with controlled airflow, temperature, and light

  • Odor source dispenser (e.g., rubber septum, filter paper)

  • Video recording equipment

  • Release platform for the insects

Protocol:

  • Wind Tunnel Setup: The wind speed is set to a level appropriate for the insect species (e.g., 30-50 cm/s). Temperature and humidity are maintained at constant levels. For nocturnal insects, red light is used to facilitate observation.[1]

  • Pheromone Source: The test compound or blend is applied to the dispenser and placed at the upwind end of the tunnel.

  • Insect Acclimatization and Release: Male moths are acclimatized to the wind tunnel conditions before being released from a platform at the downwind end.[1]

  • Observation: The behavior of each moth is observed for a set period. A checklist of behaviors is scored, which may include taking flight, upwind flight, approaching the source, and landing on the source.[2]

  • Data Analysis: The percentage of males exhibiting each behavior is calculated for different pheromone blends and concentrations.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_eag EAG Assay cluster_behavior Behavioral Assay Pheromone Pheromone Dilution EAG_Stimulation Antennal Stimulation Pheromone->EAG_Stimulation Stimulus Wind_Tunnel Wind Tunnel Assay Pheromone->Wind_Tunnel Lure Field_Trapping Field Trapping Pheromone->Field_Trapping Lure Insect Insect Preparation Insect->EAG_Stimulation Insect->Wind_Tunnel Insect->Field_Trapping EAG_Recording EAG Recording EAG_Stimulation->EAG_Recording EAG_Analysis EAG Data Analysis EAG_Recording->EAG_Analysis Behavioral_Analysis Behavioral Data Analysis EAG_Analysis->Behavioral_Analysis Correlation Wind_Tunnel->Behavioral_Analysis Field_Trapping->Behavioral_Analysis olfactory_pathway Pheromone This compound PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding & Solubilization OR Odorant Receptor (OR) on Olfactory Receptor Neuron (ORN) PBP->OR Transport to Receptor Signal_Transduction Signal Transduction Cascade OR->Signal_Transduction Activation Action_Potential Action Potential Generation Signal_Transduction->Action_Potential Antennal_Lobe Antennal Lobe (Processing) Action_Potential->Antennal_Lobe Signal Transmission Higher_Brain Higher Brain Centers (e.g., Mushroom Bodies) Antennal_Lobe->Higher_Brain Information Relay Behavior Behavioral Response (e.g., Flight, Mating) Higher_Brain->Behavior Motor Command

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling (Z)-8-Dodecenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and operational efficiency is paramount. This document provides critical guidance on the safe handling, storage, and disposal of (Z)-8-Dodecenyl acetate, a common insect pheromone. Adherence to these protocols will minimize risks and ensure the integrity of your research.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate level of protection. The following PPE and engineering controls are recommended:

Control TypeRecommendationFurther Guidance
Ventilation Handle in a well-ventilated area.For procedures that may generate aerosols or vapors, a chemical fume hood is required.
Eye Protection Wear tightly fitting safety goggles with side-shields.Ensure compliance with EN 166 (EU) or NIOSH (US) standards.
Skin Protection Wear chemical-resistant gloves (e.g., Nitrile rubber).Gloves must be inspected prior to use. Wash and dry hands thoroughly after handling.
Body Protection Wear a lab coat or other suitable protective clothing.For larger quantities or risk of splashing, consider a chemical-resistant apron.
Respiratory Protection Generally not required with adequate ventilation.If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate organic vapor cartridge.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

PropertyValue
Molecular Formula C₁₄H₂₆O₂
Molecular Weight 226.36 g/mol [1]
Appearance Colorless to pale yellow liquid
Boiling Point 102-103 °C at 2 Torr[2]
Flash Point > 93 °C (> 200 °F)
Density 0.881 g/cm³[2]
Vapor Pressure 0.001 mmHg at 25 °C (estimated)[3]
Solubility Insoluble in water; soluble in alcohol.[3]
logP (o/w) 5.504 (estimated)[3]

Experimental Protocols

Below are detailed methodologies for common laboratory procedures involving this compound.

Preparation of a Standard Solution

This protocol outlines the steps for preparing a standard solution of this compound for experimental use.

  • Preparation: Ensure all work is performed in a chemical fume hood. Assemble all necessary materials: this compound, high-purity solvent (e.g., hexane), volumetric flasks, and calibrated micropipettes.

  • Tare the Balance: Place a clean, dry weighing vessel (e.g., a small beaker or weighing boat) on an analytical balance and tare to zero.

  • Weigh the Compound: Using a clean pipette, carefully transfer a precise amount of this compound into the tared weighing vessel. Record the exact weight.

  • Dissolution: Carefully transfer the weighed this compound to a volumetric flask of the desired volume. Use a small amount of the solvent to rinse the weighing vessel and add the rinsing to the volumetric flask to ensure a complete transfer.

  • Dilution: Add the solvent to the volumetric flask until it is about half full. Gently swirl the flask to dissolve the compound completely.

  • Final Volume: Once the compound is fully dissolved, add more solvent to the flask until the bottom of the meniscus aligns with the calibration mark on the neck of the flask.

  • Homogenization: Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed and homogenous.

  • Labeling and Storage: Clearly label the flask with the compound name, concentration, solvent, date of preparation, and your initials. Store the solution in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Glassware Cleaning and Decontamination

Proper cleaning of glassware is essential to avoid cross-contamination.

  • Initial Rinse: Immediately after use, rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the pheromone residue. Perform this rinse in a designated waste container.

  • Washing: Wash the glassware with a laboratory-grade detergent and warm water. Use a brush to scrub all surfaces.

  • Rinsing: Rinse the glassware thoroughly with tap water, followed by a final rinse with deionized or distilled water to remove any detergent residue.

  • Drying: Allow the glassware to air dry on a rack or place it in a drying oven. Ensure the glassware is completely dry before its next use.

  • For Persistent Residues: If an oily residue persists, a base bath (e.g., ethanolic potassium hydroxide) or an acid bath (e.g., chromic acid, with extreme caution) may be necessary. Always follow specific safety protocols for preparing and using these cleaning solutions.

Operational and Disposal Plans

A clear plan for the handling and disposal of this compound is essential for laboratory safety and environmental responsibility.

Safe Handling Workflow

Workflow for the safe handling of this compound.
Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all liquid and solid waste contaminated with this compound in a designated, properly labeled, and sealed hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and any associated hazards (e.g., "Flammable").

  • Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Disposal Request: Once the container is full, or if it has been in storage for an extended period, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can typically be disposed of as non-hazardous waste, but always check with your institution's EHS guidelines.

DisposalPlan Start Chemical Use Complete Collect_Waste Collect Contaminated Waste in Labeled Container Start->Collect_Waste Rinse_Container Triple-Rinse Empty Container Start->Rinse_Container Store_Waste Store in Satellite Accumulation Area Collect_Waste->Store_Waste Full_Container Container Full? Store_Waste->Full_Container Full_Container->Store_Waste No Contact_EHS Contact EHS for Pickup Full_Container->Contact_EHS Yes EHS_Disposal EHS Manages Final Disposal Contact_EHS->EHS_Disposal Dispose_Rinsate Dispose of Rinsate as Hazardous Waste Rinse_Container->Dispose_Rinsate Dispose_Container Dispose of Clean Container as Non-Hazardous Rinse_Container->Dispose_Container

Step-by-step disposal plan for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.